molecular formula C10H20N2 B148354 1-Cyclopentylpiperidin-4-amine CAS No. 132740-50-2

1-Cyclopentylpiperidin-4-amine

Cat. No.: B148354
CAS No.: 132740-50-2
M. Wt: 168.28 g/mol
InChI Key: HJJXAKRPWXVQGP-UHFFFAOYSA-N
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Description

1-Cyclopentylpiperidin-4-amine is a useful research compound. Its molecular formula is C10H20N2 and its molecular weight is 168.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopentylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c11-9-5-7-12(8-6-9)10-3-1-2-4-10/h9-10H,1-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJXAKRPWXVQGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406503
Record name 1-cyclopentylpiperidin-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132740-50-2
Record name 1-cyclopentylpiperidin-4-amine
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Record name 1-cyclopentylpiperidin-4-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Cyclopentylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

1-Cyclopentylpiperidin-4-amine is a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] The physicochemical properties of such molecules are paramount, as they profoundly influence their pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). This guide provides a comprehensive technical overview of the core physical properties of this compound, offering both theoretical insights and practical experimental methodologies for their determination. Understanding these properties is a critical step in the rational design and development of novel therapeutics.

Molecular Structure and Core Physicochemical Parameters

The foundational attributes of a molecule dictate its behavior in various chemical and biological environments. For this compound, these are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₂₀N₂[2]
Molecular Weight 168.28 g/mol [2]
XLogP3 1.9[3]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 2[4]
  • Molecular Formula and Weight: The chemical formula C₁₀H₂₀N₂ and a molecular weight of 168.28 g/mol are fundamental identifiers of the compound.[2]

  • Lipophilicity (XLogP3): The predicted octanol-water partition coefficient (XLogP3) of 1.9 suggests a moderate lipophilicity.[3] This property is crucial for cell membrane permeability and overall drug-like characteristics.

  • Hydrogen Bonding Capacity: With one hydrogen bond donor (the primary amine) and two hydrogen bond acceptors (the two nitrogen atoms), this compound can participate in hydrogen bonding interactions, which influences its solubility and binding to biological targets.[4]

  • Molecular Flexibility: The presence of two rotatable bonds indicates a degree of conformational flexibility, which can be important for its interaction with protein binding sites.[4]

Phase Transition Properties: Melting and Boiling Points

The temperatures at which a compound transitions between solid, liquid, and gaseous states are critical physical constants that provide insights into its purity and the strength of its intermolecular forces.

Melting Point

This protocol describes the determination of the melting point range using a capillary melting point apparatus.

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating and Observation: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid particle disappears (the completion of melting) are recorded as the melting point range.

MeltingPoint_Workflow A Finely powder the solid sample B Pack into a capillary tube (2-3 mm height) A->B C Place in melting point apparatus B->C D Heat at a controlled rate (1-2 °C/min) C->D E Observe and record the temperature range of melting D->E BoilingPoint_Workflow A Place liquid sample in a micro test tube B Insert an inverted sealed capillary tube A->B C Attach to a thermometer and heat in a Thiele tube B->C D Observe a steady stream of bubbles C->D E Remove heat and record temperature at which liquid enters the capillary D->E

Caption: Workflow for Micro-Boiling Point Determination.

Acidity and Basicity: The pKa Value

The pKa is a measure of the acidity of a compound. For an amine, the pKa of its conjugate acid (R₃NH⁺) indicates its basicity. A higher pKa value for the conjugate acid corresponds to a stronger base. The basicity of the nitrogen atoms in this compound is a critical determinant of its behavior in biological systems, as it will exist in a protonated, charged form at physiological pH. The pKa of the piperidine nitrogen is expected to be in the range of 9-11, typical for secondary aliphatic amines.

Experimental Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of an acidic or basic compound.

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a water-alcohol mixture.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored using a calibrated pH meter.

  • Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

pKa_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve a known concentration of the amine in water B Titrate with a standardized strong acid (e.g., HCl) A->B C Monitor pH continuously with a calibrated pH meter B->C D Plot pH vs. Volume of Titrant E Determine the half-equivalence point D->E F pKa = pH at the half-equivalence point E->F

Caption: Workflow for pKa Determination via Potentiometric Titration.

Solubility Profile

Solubility is a crucial physical property that affects a drug's absorption and formulation. The solubility of this compound is influenced by its polarity, hydrogen bonding capability, and the size of its nonpolar cyclopentyl group.

  • Water Solubility: Lower aliphatic amines are generally soluble in water due to their ability to form hydrogen bonds. [5]However, as the size of the alkyl group increases, the hydrophobic character of the molecule becomes more dominant, leading to decreased water solubility. [5]Therefore, this compound is expected to have limited to moderate solubility in water.

  • Organic Solvent Solubility: It is anticipated to be soluble in a range of organic solvents, particularly polar organic solvents like alcohols, as well as less polar solvents like dichloromethane and ethyl acetate, due to its alkyl and piperidine components.

Experimental Protocol for Qualitative Solubility Testing

A systematic approach to determining the solubility of a compound in various solvents provides valuable information about its polarity and functional groups.

  • Sample Preparation: A small, measured amount of the compound (e.g., 10 mg) is placed in a series of test tubes.

  • Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to a separate test tube. The solvents should range in polarity, including water, 5% aqueous HCl, 5% aqueous NaOH, and various organic solvents (e.g., ethanol, diethyl ether, dichloromethane).

  • Observation: The tubes are agitated, and the solubility is observed and recorded as soluble, partially soluble, or insoluble. Solubility in acidic or basic solutions can indicate the presence of basic or acidic functional groups, respectively.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical identity.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the protons on the cyclopentyl ring, the piperidine ring, and the amine group. The protons on the carbons adjacent to the nitrogen atoms will be deshielded and appear at a lower field (higher ppm).

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The chemical shifts of the piperidine ring carbons are influenced by the N-alkyl substituent. [6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorptions:

  • N-H Stretching: A primary amine (R-NH₂) typically shows two bands in the region of 3300-3500 cm⁻¹.

  • C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ region due to the C-H bonds of the cyclopentyl and piperidine rings.

  • N-H Bending: A bending vibration for the primary amine is expected around 1590-1650 cm⁻¹.

  • C-N Stretching: The C-N stretching of aliphatic amines is typically observed in the 1020-1250 cm⁻¹ region. [8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion: For an amine containing an odd number of nitrogen atoms, the molecular ion peak (M⁺) in the mass spectrum will have an odd mass-to-charge ratio (m/z), in accordance with the nitrogen rule. [9]* Fragmentation: The fragmentation of cyclic amines in the mass spectrometer can be complex. [10]A common fragmentation pathway for piperidine derivatives is α-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. [11]

Conclusion

The physical properties of this compound, including its molecular weight, lipophilicity, phase transition temperatures, pKa, solubility, and spectroscopic characteristics, are fundamental to its application in drug discovery and development. This technical guide has provided a detailed overview of these properties and outlined standardized experimental protocols for their determination. A thorough understanding and characterization of these physicochemical parameters are essential for the successful advancement of this and related compounds as potential therapeutic agents.

References

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3558–3567.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Katritzky, A. R., Fara, D. C., Yang, H., Karelson, M., & Visser, R. (2004). QSPR Calculation of Normal Boiling Points of Organic Molecules Based on the Use of Correlation Weighting of Atomic Orbitals with Extended Connectivity of Zero- and First-Order Graphs of Atomic Orbitals.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4778240, this compound. Retrieved from [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53256410, [1-(Cyclopentylmethyl)piperidin-4-yl]methanamine. Retrieved from [Link].

  • Rezaei, B., & Ziaei, A. (2015). Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. Computational Methods in Science and Technology, 21(4), 209-218.
  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
  • Utah Tech University. (n.d.). Measuring a Boiling Point. Retrieved from [Link].

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link].

  • LibreTexts Chemistry. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link].

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3558–3567.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16772636, 1-(Cyclopentylcarbonyl)piperidin-4-amine. Retrieved from [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1512485, 4-Cyclopentylpiperazin-1-amine. Retrieved from [Link].

  • Oreate AI. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. Retrieved from [Link].

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link].

  • ACS Publications. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 751–757.
  • BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link].

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2867.
  • LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].

  • LibreTexts Chemistry. (2023, August 29). Mass Spectrometry: Fragmentation. Retrieved from [Link].

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 255593, N-cyclopentyl-N-methylcyclopentanamine. Retrieved from [Link].

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link].

  • ACS Publications. (1966). Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society, 88(4), 804–811.
  • LibreTexts Chemistry. (2015, July 19). 21.2: Structural and Physical Properties of Amines. Retrieved from [Link].

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Retrieved from [Link].

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link].

  • ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Retrieved from [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10728788, 1-(2-Phenylethyl)piperidin-4-amine. Retrieved from [Link].

  • Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II. Retrieved from [Link].

  • ResearchGate. (2016, April 27). On NH NMR Chemical Shifts, Part I. Retrieved from [Link].

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  • SpectraBase. (n.d.). Piperidine hydrochloride. Retrieved from [Link].

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Sources

1-Cyclopentylpiperidin-4-amine chemical structure and analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Cyclopentylpiperidin-4-amine: Structure, Synthesis, and Analysis

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a substituted piperidine, this molecule serves as a valuable building block for the synthesis of more complex pharmaceutical agents. This document delineates its core chemical structure, details a robust synthetic methodology via reductive amination, and establishes a multi-faceted analytical framework for its complete characterization. We present field-proven protocols for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), including methodologies to overcome common analytical challenges. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize, characterize, and utilize this versatile chemical scaffold.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals and natural products.[1][2] Its prevalence stems from its ability to adopt a stable, low-energy chair conformation, which can be strategically substituted to present functional groups in well-defined three-dimensional orientations. This makes the piperidine scaffold an exceptional building block for designing ligands that can precisely interact with biological targets.[3][4] Consequently, developing efficient synthetic routes and robust analytical methods for novel substituted piperidines, such as this compound, is a critical endeavor in modern organic and medicinal chemistry.[2]

Molecular Profile of this compound

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in further research. This section outlines the structural and physicochemical characteristics of this compound.

Chemical Structure and Nomenclature

This compound is composed of a piperidine ring N-substituted with a cyclopentyl group, and an amine group at the 4-position of the piperidine ring.

Caption: Chemical structure of this compound.

Physicochemical Properties

The key computed and established properties of the molecule are summarized below. This data is essential for planning reactions, purification, and analytical procedures.

PropertyValueSource
Molecular FormulaC₁₀H₂₀N₂[5][6][7]
Molecular Weight168.28 g/mol [7]
Monoisotopic Mass168.16264 Da[5]
IUPAC NameThis compound[5]
InChIKeyHJJXAKRPWXVQGP-UHFFFAOYSA-N[5]
XLogP (predicted)1.1[5]
Hydrogen Bond Donor Count1[8]
Hydrogen Bond Acceptor Count2[8]
Topological Polar Surface Area29.3 Ų[9]

Synthesis and Purification Strategies

The construction of the N-cyclopentyl bond is the key transformation in synthesizing the target molecule from commercially available precursors. Reductive amination stands out as the most efficient and scalable method for this purpose.

Principal Synthetic Route: Reductive Amination

Reductive amination is a cornerstone of amine synthesis in medicinal chemistry due to its high efficiency, operational simplicity, and broad substrate scope.[10][11] The strategy involves the reaction of a ketone (cyclopentanone) with a primary amine (4-aminopiperidine) to form an intermediate imine/enamine, which is then reduced in situ to the desired secondary amine without being isolated. This one-pot process minimizes handling and maximizes yield.

G cluster_0 Reaction Setup cluster_1 Core Reaction cluster_2 Workup & Purification Start 4-Aminopiperidine + Cyclopentanone Imine Imine Formation (Intermediate) Start->Imine Mix Solvent Solvent (e.g., MeOH, DCE) Solvent->Imine Reduction In-situ Reduction Imine->Reduction Add Reducing Agent (e.g., NaBH(OAc)₃) Workup Aqueous Workup & Extraction Reduction->Workup Purify Column Chromatography Workup->Purify Product Pure 1-Cyclopentyl- piperidin-4-amine Purify->Product

Caption: General workflow for the synthesis via reductive amination.

Detailed Experimental Protocol: Synthesis via Reductive Amination

This protocol is a self-validating system designed for high yield and purity. The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) is deliberate; it is a mild and selective reducing agent that is particularly effective for reductive aminations, as it does not reduce the starting ketone at an appreciable rate.

  • Vessel Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar, add 4-aminopiperidine (1.0 eq).

  • Solvation: Dissolve the amine in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Aldehyde Addition: Add cyclopentanone (1.1 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification and Isolation

The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system, starting with pure DCM and gradually increasing the polarity with methanol (e.g., 0% to 10% MeOH in DCM), is effective. A small amount of triethylamine (~0.5%) can be added to the eluent to prevent the amine product from streaking on the acidic silica gel.

Comprehensive Analytical Characterization

Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and structural integrity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a complete profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are required to confirm the connectivity of the carbon-hydrogen framework.

  • Causality of Experimental Choice: ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR confirms the carbon skeleton. 2D NMR techniques like COSY and HSQC can be used to definitively assign all signals if necessary.

Predicted ¹H and ¹³C NMR Analysis: The expected chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atoms and the overall molecular geometry.

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H NMR~2.8 - 3.2mProtons on piperidine adjacent to N (C2-H, C6-H) and C4-H.
¹H NMR~2.5 - 2.8mMethine proton on cyclopentyl group adjacent to N.
¹H NMR~1.2 - 2.0mRemaining cyclopentyl and piperidine CH₂ protons.
¹H NMR~1.5 (broad s)br sPrimary amine (-NH₂) protons; signal may exchange with D₂O.
¹³C NMR~60 - 65CHCyclopentyl methine carbon attached to N.
¹³C NMR~50 - 55CH₂Piperidine carbons adjacent to N (C2, C6).
¹³C NMR~45 - 50CHPiperidine carbon bearing the amine group (C4).
¹³C NMR~25 - 35CH₂Remaining cyclopentyl and piperidine carbons.

Protocol: Sample Preparation and Data Acquisition for NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters for ¹H (16-32 scans) and ¹³C (1024-2048 scans) are typically sufficient.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the target compound and can provide structural information through analysis of fragmentation patterns.

  • Causality of Experimental Choice: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amines, typically yielding the protonated molecular ion [M+H]⁺ with minimal fragmentation, which directly confirms the molecular weight.

Predicted High-Resolution Mass Spectrometry (HRMS) Data:

Adduct FormCalculated m/z
[M+H]⁺169.16992
[M+Na]⁺191.15186
[M+K]⁺207.12580
Data sourced from PubChem CID 4778240.[5]

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The primary peak observed should correspond to the calculated m/z of the [M+H]⁺ ion.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

  • Causality of Experimental Choice: This technique will confirm the presence of the primary amine (N-H bonds) and the aliphatic C-H and C-N bonds, verifying the successful synthesis.

Functional GroupExpected Absorption (cm⁻¹)Intensity/ShapeNotes
N-H Stretch3400 - 3250Medium, two bandsCharacteristic of a primary amine (-NH₂).[12][13]
C-H Stretch3000 - 2850StrongAliphatic C-H bonds from the piperidine and cyclopentyl rings.
N-H Bend1650 - 1580MediumScissoring vibration of the primary amine.[12]
C-N Stretch1250 - 1020Medium to WeakAliphatic C-N stretching vibrations.[14]
High-Performance Liquid Chromatography (HPLC)

HPLC is the industry standard for determining the purity of a compound. However, aliphatic amines like this compound lack a strong UV chromophore, making direct detection challenging.

  • Trustworthiness through Self-Validation: To overcome this, a pre-column derivatization strategy is employed. Reacting the amine with a chromophoric agent like p-toluenesulfonyl chloride (TsCl) or benzoyl chloride introduces a strongly UV-active group, enabling sensitive detection.[15][16] This demonstrates an understanding of common analytical hurdles and their solutions.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing Sample This compound (in ACN/Base) Deriv Add Derivatizing Agent (e.g., Benzoyl Chloride) Sample->Deriv Inject Inject Derivatized Sample Deriv->Inject Reaction Column Reverse-Phase C18 Column Inject->Column Detect UV Detector (e.g., 228 nm or 254 nm) Column->Detect Chrom Generate Chromatogram Detect->Chrom Integrate Integrate Peak Area Chrom->Integrate Purity Calculate % Purity Integrate->Purity

Caption: HPLC analytical workflow with pre-column derivatization.

Protocol: RP-HPLC Method with Pre-Column Derivatization for Purity Assessment

  • Derivatization:

    • Prepare a stock solution of the amine in acetonitrile (ACN) (e.g., 1 mg/mL).

    • In a vial, mix 100 µL of the amine stock solution with 100 µL of a base (e.g., 0.1 M NaHCO₃ in water).

    • Add 100 µL of a derivatizing agent solution (e.g., 10 mg/mL benzoyl chloride in ACN).

    • Vortex and allow to react for 15-30 minutes at room temperature. Quench with a small amount of an acid if necessary.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

    • Gradient: A typical gradient would be 10% B to 90% B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 228 nm or 254 nm, depending on the derivatizing agent used.[15]

    • Injection Volume: 10 µL.

  • Analysis: The purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

Applications and Future Directions in Research

This compound is not typically an end-product but rather a sophisticated building block. Its true value lies in its potential for elaboration into more complex molecules with therapeutic potential. The primary amine serves as a versatile handle for forming amides, sulfonamides, or for further alkylation, while the N-cyclopentyl group provides a lipophilic element that can be crucial for modulating a compound's pharmacokinetic properties, such as cell permeability and metabolic stability. Molecules incorporating such scaffolds are frequently investigated as agents targeting CNS disorders, inflammation, and various other disease areas.[2][17]

Conclusion

This guide has detailed the essential chemical identity, a reliable synthetic pathway, and a comprehensive suite of analytical methodologies for this compound. The successful synthesis via reductive amination and rigorous characterization using NMR, MS, IR, and derivatization-based HPLC provide a solid foundation for its use in advanced research and drug discovery programs. By understanding and applying these field-proven techniques, scientists can confidently synthesize and validate this valuable molecular scaffold for incorporation into novel therapeutic candidates.

References

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC - NIH. (n.d.).
  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • This compound (C10H20N2) - PubChemLite. (n.d.).
  • PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 1-(Cyclopentylcarbonyl)piperidin-4-amine. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). [1-(Cyclopentylmethyl)piperidin-4-yl]methanamine. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 1-(1-methylcyclopentyl)-N-propylpiperidin-4-amine. Retrieved January 14, 2026, from [Link]

  • Krasavin, M., & Dar'in, D. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(21), 7378. [Link]

  • Rostami, A., et al. (2019). Synthesis and Kinetics of Highly Substituted Piperidines in the Presence of Tartaric Acid as a Catalyst. Letters in Organic Chemistry, 16(11). [Link]

  • ResearchGate. (n.d.). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Retrieved January 14, 2026, from [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1364-1372. [Link]

  • Jones, S. P., et al. (2022).
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  • Zaragoza, F. (2024, October 12). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. Retrieved January 14, 2026, from [Link]

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  • NIST. (n.d.). 1-Piperidinamine. Retrieved January 14, 2026, from [Link]

  • University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved January 14, 2026, from [Link]

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. [Link]

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An In-depth Technical Guide to 1-Cyclopentylpiperidin-4-amine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of 1-Cyclopentylpiperidin-4-amine, a heterocyclic amine building block with significant potential in medicinal chemistry and materials science. We will delve into its chemical and physical properties, explore logical synthetic pathways, discuss its role as a scaffold in modern drug discovery, and provide essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their work.

A notable point of clarification is the Chemical Abstracts Service (CAS) number for this compound. While this guide addresses the structure known as this compound, it is most frequently cataloged under CAS number 132740-50-2 .[1][2][3] The CAS number 675114-68-8, as provided in the topic, is not widely referenced in major chemical databases for this specific structure.

Core Molecular Attributes and Physicochemical Properties

This compound is a disubstituted piperidine derivative. The structure features a saturated six-membered piperidine ring, which is N-alkylated with a cyclopentyl group and substituted at the 4-position with a primary amine. This combination of a lipophilic cycloalkyl group and a nucleophilic primary amine makes it a versatile intermediate.

The physical and chemical properties are summarized below. It is important to note that while basic identifiers are well-documented, extensive experimental data such as melting and boiling points are not consistently reported across public literature.

PropertyValueSource(s)
IUPAC Name This compoundN/A
Common CAS Number 132740-50-2[1][2][3]
Molecular Formula C₁₀H₂₀N₂[1][2]
Molecular Weight 168.28 g/mol [1][2]
Synonyms 1-Cyclopentyl-4-piperidinamine[3]
Storage Temperature 2-8°C[3]

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several established organic chemistry transformations. A highly reliable and widely used method is reductive amination . This strategy involves the formation of an imine or enamine intermediate followed by in-situ reduction.

Proposed Synthetic Workflow: Reductive Amination

A logical and efficient synthesis starts from tert-butyl (piperidin-4-yl)carbamate (Boc-4-aminopiperidine) and cyclopentanone. The Boc protecting group is crucial here; it prevents the primary amine from undergoing undesired side reactions, ensuring that alkylation occurs selectively at the secondary nitrogen of the piperidine ring.

G cluster_reactants Starting Materials cluster_process Process cluster_intermediate Intermediate cluster_deprotection Deprotection cluster_product Final Product BocPip Boc-4-aminopiperidine Reagents Sodium Triacetoxyborohydride (NaBH(OAc)₃) Solvent: Dichloromethane (DCM) BocPip->Reagents Step 1: Reductive Amination Cyclo Cyclopentanone Cyclo->Reagents ProtectedProd Boc-Protected Product Reagents->ProtectedProd Acid Trifluoroacetic Acid (TFA) or HCl in Dioxane ProtectedProd->Acid Step 2: Boc Deprotection FinalProd This compound Acid->FinalProd

Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
  • Step 1: Reductive Amination.

    • To a solution of tert-butyl (piperidin-4-yl)carbamate (1.0 eq) in dichloromethane (DCM), add cyclopentanone (1.1 eq).

    • Stir the mixture at room temperature for 30 minutes to allow for the initial formation of the iminium ion intermediate.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. This reducing agent is chosen for its mildness and high selectivity for imines over ketones, minimizing the reduction of the starting cyclopentanone.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM, combine the organic layers, dry with sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-protected product.

  • Step 2: Boc Deprotection.

    • Dissolve the crude product from Step 1 in DCM.

    • Add an excess of Trifluoroacetic Acid (TFA) (e.g., 20% v/v) or a solution of HCl in dioxane. The strong acid cleaves the tert-butoxycarbonyl (Boc) group.

    • Stir at room temperature for 1-2 hours.

    • Evaporate the solvent and excess acid under reduced pressure.

    • Neutralize the resulting salt with a base (e.g., NaOH or NH₄OH) and extract the free amine into an organic solvent to yield the final product, this compound.

Role in Medicinal Chemistry and Drug Discovery

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved pharmaceuticals.[4] this compound serves as an exemplary building block, providing key features that are attractive for drug design.

  • Lipophilicity and Vectorial Orientation: The N-cyclopentyl group increases the lipophilicity of the molecule compared to smaller N-alkyl substituents. This can enhance cell membrane permeability and interaction with hydrophobic pockets in target proteins. It also provides a defined three-dimensional vector for orienting the molecule within a binding site.

  • Primary Amine as a Synthetic Handle: The primary amine at the 4-position is a versatile functional group. It can be readily acylated, sulfonated, alkylated, or used in reductive amination to append a wide variety of other chemical moieties. This allows for the systematic exploration of Structure-Activity Relationships (SAR) during lead optimization.

  • Scaffold Rigidity: The piperidine ring exists in a stable chair conformation, which reduces the conformational flexibility of the molecule. This pre-organization can lead to higher binding affinities with biological targets by minimizing the entropic penalty of binding.

G cluster_core Core Building Block cluster_reactions Derivatization Reactions cluster_candidates Potential Drug Candidates Core This compound Acylation Acylation (R-COCl) Core->Acylation Forms Amide Bond Sulfonylation Sulfonylation (R-SO₂Cl) Core->Sulfonylation Forms Sulfonamide Bond Alkylation Alkylation (R-X) Core->Alkylation Forms C-N Bond Amide Amide Derivatives Acylation->Amide Sulfonamide Sulfonamide Derivatives Sulfonylation->Sulfonamide SecAmine Secondary Amine Derivatives Alkylation->SecAmine

Derivatization pathways for drug discovery.

This scaffold is particularly relevant in the development of kinase inhibitors, such as those targeting Akt, where substituted piperidines are used to orient functional groups for optimal interaction with the ATP binding site.[5]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazardous properties. The following information is derived from available safety data.[3]

GHS Hazard Classification
Hazard ClassCodeStatement
Acute Toxicity, OralH302Harmful if swallowed.
Skin IrritationH315Causes skin irritation.
Serious Eye DamageH318Causes serious eye damage.
STOT, Single ExposureH335May cause respiratory irritation.
Recommended Safe Handling Protocol
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors or aerosols.

  • Dispensing: Avoid generating dust or aerosols. If the material is a solid, handle it carefully. If it is a liquid, dispense with caution.

  • First Aid Measures:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3]

    • Skin: Wash off with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[3]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician.[3]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The recommended storage temperature is between 2°C and 8°C.[3]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow it to enter drains.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its well-defined structure, featuring a lipophilic cyclopentyl moiety and a reactive primary amine on a rigid piperidine scaffold, makes it an ideal starting point for the synthesis of compound libraries aimed at drug discovery. While a full experimental characterization is not widely available in public sources, its synthesis via reductive amination is straightforward and robust. Adherence to strict safety protocols is mandatory when handling this compound due to its potential hazards. As the demand for novel therapeutics continues to grow, the utility of such well-designed building blocks in accelerating the discovery process remains paramount.

References

  • 1-cyclopentyl-4-aminopiperidine suppliers USA. USA Chemical Suppliers.
  • This compound | CAS 132740-50-2. Santa Cruz Biotechnology.
  • Chemical Safety Data Sheet MSDS / SDS - 1-Amino-4-cyclopentylpiperazine. ChemicalBook.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed.
  • 1-CYCLOPENTYL-4-AMINOPIPERIDINE | 132740-50-2. ChemicalBook.

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An In-Depth Technical Guide to the Synthesis of the 4-Amino-1-cyclopentylpiperidine Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 4-amino-1-cyclopentylpiperidine scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a wide array of clinically relevant molecules and investigational drugs. Its unique three-dimensional architecture, conferred by the bulky cyclopentyl group on the piperidine nitrogen, allows for precise modulation of physicochemical properties such as basicity, lipophilicity, and metabolic stability. This guide provides a comprehensive overview of the most reliable and scalable synthetic strategies for accessing this valuable building block, with a focus on the underlying chemical principles, detailed experimental protocols, and practical considerations for researchers in drug discovery and development.

The Strategic Importance of the 4-Amino-1-cyclopentylpiperidine Scaffold

The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals, prized for its ability to impart aqueous solubility and serve as a versatile scaffold for decorating with pharmacophoric elements.[1] The addition of a 1-cyclopentyl group offers several distinct advantages:

  • Modulation of pKa: The electron-donating nature of the cyclopentyl group increases the basicity of the piperidine nitrogen compared to smaller alkyl substituents, which can be critical for target engagement and pharmacokinetic profiles.

  • Increased Lipophilicity: The cyclopentyl moiety enhances the overall lipophilicity of the molecule, which can improve membrane permeability and facilitate crossing the blood-brain barrier, a desirable trait for central nervous system (CNS) agents.[2]

  • Metabolic Blocking: The bulky cyclopentyl group can sterically hinder enzymatic access to the piperidine nitrogen, thereby preventing N-dealkylation, a common metabolic pathway that can lead to rapid clearance.

  • Vectorial Exit: The defined three-dimensional shape of the scaffold can be exploited to orient substituents in specific vectors, enabling precise and high-affinity interactions with biological targets.

Given these favorable properties, this building block is a key intermediate in the synthesis of compounds targeting a range of diseases, including neurological disorders and cancer.[3][4][5]

Retrosynthetic Analysis and Key Synthetic Strategies

The primary and most industrially viable approach to 4-amino-1-cyclopentylpiperidine hinges on the formation of the C4-N bond. A logical retrosynthetic disconnection breaks this bond, revealing a piperidone precursor and an ammonia equivalent.

G 4-Amino-1-cyclopentylpiperidine 4-Amino-1-cyclopentylpiperidine Disconnection C-N Bond Formation (Reductive Amination) 4-Amino-1-cyclopentylpiperidine->Disconnection Key_Intermediate 1-Cyclopentylpiperidin-4-one Ammonia_Source Ammonia Equivalent (e.g., NH4OAc) Disconnection->Key_Intermediate Disconnection->Ammonia_Source

Caption: Retrosynthetic analysis of 4-amino-1-cyclopentylpiperidine.

This analysis points to the most common and efficient forward synthesis: reductive amination .

Route A: Reductive Amination of 1-Cyclopentylpiperidin-4-one

This is the workhorse method for preparing the target compound. The strategy involves two key steps:

  • N-Alkylation: Synthesis of the key intermediate, 1-cyclopentylpiperidin-4-one, via alkylation of 4-piperidone.

  • Reductive Amination: Condensation of the intermediate ketone with an ammonia source to form an imine in situ, followed by reduction to the primary amine.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Reductive Amination 4-Piperidone 4-Piperidone Alkylation S_N2 Reaction 4-Piperidone->Alkylation Cyclopentyl Bromide, Base (e.g., K2CO3) 1-Cyclopentylpiperidin-4-one 1-Cyclopentylpiperidin-4-one Alkylation->1-Cyclopentylpiperidin-4-one Imine_Formation Condensation 1-Cyclopentylpiperidin-4-one->Imine_Formation NH4OAc, MeOH Reduction Reduction Imine_Formation->Reduction Reducing Agent (e.g., NaBH3CN) 4-Amino-1-cyclopentylpiperidine 4-Amino-1-cyclopentylpiperidine Reduction->4-Amino-1-cyclopentylpiperidine

Sources

An In-Depth Technical Guide to 1-Cyclopentylpiperidin-4-amine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-cyclopentylpiperidin-4-amine and its derivatives, a chemical scaffold of significant interest in modern medicinal chemistry. We will delve into the synthesis, chemical properties, and diverse biological activities of these compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Versatility of the Piperidine Scaffold

The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug design. The introduction of a cyclopentyl group at the 1-position of the piperidine ring, coupled with an amine at the 4-position, creates the this compound core—a versatile building block for generating libraries of compounds with diverse pharmacological profiles.

This guide will explore the synthetic routes to this core structure, the structure-activity relationships (SAR) of its derivatives, and their applications in various therapeutic areas, with a particular focus on their roles as kinase inhibitors and antiviral agents.

Synthesis and Characterization

The synthesis of this compound and its analogs primarily relies on established methodologies for the formation of C-N bonds, with reductive amination being a key strategy.

General Synthesis of this compound

A common and efficient method for the synthesis of the parent compound, this compound, involves the reductive amination of N-cyclopentyl-4-piperidone. This two-step, one-pot reaction typically proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine.

Experimental Protocol: Reductive Amination of N-Cyclopentyl-4-piperidone

  • Reaction Setup: To a solution of N-cyclopentyl-4-piperidone (1 equivalent) in a suitable solvent such as methanol, dichloromethane, or 1,2-dichloroethane, add ammonium acetate or ammonia (a source of the amine).

  • Imine Formation: Stir the mixture at room temperature to facilitate the formation of the imine intermediate. The progress of this step can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Reduction: Once imine formation is significant, add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they are selective for the imine over the ketone starting material.

  • Workup: After the reaction is complete, quench any remaining reducing agent by the careful addition of an acidic solution (e.g., dilute HCl). The pH is then adjusted to be basic to isolate the free amine.

  • Purification: The crude product is typically purified by extraction with an organic solvent, followed by column chromatography on silica gel to yield the pure this compound.

G start N-Cyclopentyl-4-piperidone + NH₃ imine Imine Intermediate Formation start->imine Solvent (e.g., MeOH) reduction In situ Reduction (e.g., NaBH₃CN) imine->reduction Formation of C=N bond product This compound reduction->product Reduction of C=N bond G Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK4 Cyclin D / CDK4 Complex Mitogenic_Signals->CyclinD_CDK4 Activation Rb Rb CyclinD_CDK4->Rb Phosphorylation E2F E2F Rb->E2F Inhibition pRb p-Rb G1_S_Transition G1-S Phase Transition (Cell Proliferation) E2F->G1_S_Transition Activation Inhibitor This compound Derivative (e.g., 7x) Inhibitor->CyclinD_CDK4 Inhibition

Caption: Simplified CDK4 signaling pathway and the point of intervention for this compound-based inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase. [2]

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., a this compound derivative) in an appropriate solvent, such as DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate peptide, and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add the serially diluted test compound or a vehicle control (DMSO) to the wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection: After incubation, add a reagent that detects the amount of ADP produced, which is proportional to the kinase activity. Luminescence-based kits, such as ADP-Glo™, are commonly used.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value. [2]

G Compound_Prep Prepare Serial Dilution of Inhibitor Reaction_Setup Set Up Kinase Reaction (Kinase, Substrate, ATP) Compound_Prep->Reaction_Setup Add to wells Incubation Incubate at 30°C Reaction_Setup->Incubation ADP_Detection Add ADP Detection Reagent Incubation->ADP_Detection Data_Analysis Measure Luminescence & Calculate IC₅₀ ADP_Detection->Data_Analysis

Sources

The Versatile Scaffold: An In-Depth Technical Guide to 1-Cyclopentylpiperidin-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1-Cyclopentylpiperidin-4-amine Scaffold

In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds are paramount to the successful development of novel therapeutics. The this compound core is a noteworthy example of such a scaffold, demonstrating significant utility in the design of potent and selective modulators of various biological targets. Its inherent structural features, including a basic nitrogen atom, a lipophilic cyclopentyl group, and a functionalizable amine, provide a unique three-dimensional framework that can be strategically elaborated to achieve desired pharmacological profiles. This guide offers an in-depth exploration of the synthesis, characterization, and medicinal chemistry applications of the this compound scaffold, with a particular focus on its prominent role in the development of C-C chemokine receptor 2 (CCR2) antagonists.

The piperidine ring is a ubiquitous structural motif in a vast number of approved drugs and clinical candidates, valued for its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability.[1] The addition of a cyclopentyl group at the 1-position introduces a degree of lipophilicity and conformational constraint, which can enhance binding affinity and selectivity for the target protein. The 4-amino group serves as a versatile synthetic handle, allowing for the introduction of a wide array of substituents to probe structure-activity relationships (SAR) and fine-tune the molecule's properties. This strategic combination of features has made the this compound scaffold a compelling starting point for medicinal chemists aiming to address a range of therapeutic challenges.

Synthesis and Characterization of this compound

The synthesis of this compound is most commonly achieved through reductive amination, a robust and widely utilized transformation in organic synthesis.[2][3] This method offers a straightforward and efficient route to the target compound from readily available starting materials.

Synthetic Protocol: Reductive Amination of 4-Aminopiperidine with Cyclopentanone

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials and Reagents:

  • 4-Aminopiperidine

  • Cyclopentanone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol/Triethylamine mixture)

Experimental Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-aminopiperidine (1.0 equivalent) and the chosen solvent (DCE or DCM).

  • Addition of Carbonyl: Add cyclopentanone (1.0-1.2 equivalents) to the stirred solution at room temperature. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture. The reaction is typically exothermic, and the temperature should be monitored.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like dichloromethane.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can then be purified by silica gel column chromatography. For basic compounds like this, it is often beneficial to add a small amount of triethylamine to the eluent to prevent tailing on the silica gel.[4]

Diagram of Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 4-Aminopiperidine C Reductive Amination (NaBH(OAc)3, DCE) A->C B Cyclopentanone B->C D Quench (NaHCO3) C->D E Extraction (DCM) D->E F Drying & Concentration E->F G Column Chromatography F->G H This compound G->H

Caption: Workflow for the synthesis of this compound.

Characterization

The structural confirmation of the synthesized this compound is crucial and is typically achieved using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopentyl and piperidine protons. The methine proton on the cyclopentyl group attached to the piperidine nitrogen will appear as a multiplet. The protons on the piperidine ring will exhibit complex splitting patterns. The protons alpha to the nitrogens will be deshielded and appear at a lower field.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbons of the cyclopentyl group and the piperidine ring will have characteristic chemical shifts. For the dihydrochloride salt, the carbon atoms attached to the nitrogen will be shifted downfield.[5]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The exact mass can be obtained using high-resolution mass spectrometry (HRMS), which provides strong evidence for the elemental composition.[6]

Medicinal Chemistry Applications: A Focus on CCR2 Antagonism

The this compound scaffold has emerged as a particularly valuable framework in the development of antagonists for the C-C chemokine receptor 2 (CCR2). CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a critical role in the recruitment of monocytes and macrophages to sites of inflammation.[7] This signaling axis is implicated in the pathophysiology of a wide range of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, atherosclerosis, and type 2 diabetes, making CCR2 an attractive therapeutic target.[3][8]

The CCR2 Signaling Pathway

CCR2 is a G protein-coupled receptor (GPCR). Upon binding of CCL2, CCR2 undergoes a conformational change that activates intracellular signaling cascades. This leads to the recruitment and activation of various downstream effector proteins, ultimately resulting in cellular responses such as chemotaxis, proliferation, and cytokine production. The blockade of this interaction by small molecule antagonists can therefore mitigate the inflammatory response.

Diagram of the CCR2 Signaling Pathway:

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling CCR2 CCR2 Receptor GPCR G-protein CCR2->GPCR Activates PLC PLC GPCR->PLC PI3K PI3K/Akt Pathway GPCR->PI3K CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds & Activates Antagonist This compound -based Antagonist Antagonist->CCR2 Blocks Binding PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC Chemotaxis Chemotaxis & Inflammation Ca->Chemotaxis MAPK MAPK Pathway PKC->MAPK MAPK->Chemotaxis PI3K->Chemotaxis

Caption: Simplified CCR2 signaling pathway and the inhibitory action of antagonists.

Structure-Activity Relationships (SAR) of this compound-based CCR2 Antagonists

Extensive SAR studies have been conducted on derivatives of the this compound scaffold to optimize their potency and selectivity as CCR2 antagonists. These studies have revealed several key structural features that are crucial for high-affinity binding.

The 4-amino group of the piperidine ring is typically acylated or otherwise functionalized to introduce a variety of substituents that can interact with specific residues in the CCR2 binding pocket. The cyclopentyl group often occupies a hydrophobic pocket, and its stereochemistry can significantly impact potency.

Table of SAR Data for this compound Derivatives as CCR2 Antagonists:

Compound IDR Group on 4-Amino PositionCCR2 Binding IC₅₀ (nM)Reference
1 3,5-Bis(trifluoromethyl)benzoyl5.2[9]
2 4-Chlorobenzoyl15.8[9]
3 2-Naphthoyl8.9[9]
4 7-Azaindole-3-carbonyl3.1[9]
5 4-(Trifluoromethyl)phenylacetyl11.2[9]
6 (4-Chlorophenyl)sulfonyl25.6[9]

Note: The IC₅₀ values are indicative and can vary depending on the specific assay conditions.

The data in the table highlight that aromatic and heteroaromatic substituents with electron-withdrawing groups on the 4-amino position generally lead to potent CCR2 antagonism. The molecular modeling and structural biology studies have provided insights into the binding mode of these antagonists. The piperidine nitrogen often forms a salt bridge with a key acidic residue, such as glutamic acid (E291), in the transmembrane domain of CCR2. The substituents on the 4-amino group can then engage in various hydrophobic and hydrogen bonding interactions within the binding pocket.

Beyond CCR2: Exploring Other Potential Applications

While the primary focus of medicinal chemistry efforts involving the this compound scaffold has been on CCR2 antagonists, its versatile structure suggests potential for broader applications. For instance, the 4-aminopiperidine scaffold, in general, has been explored for its utility in developing inhibitors of Hepatitis C Virus (HCV) assembly.[6] The lipophilic cyclopentyl group and the basic piperidine nitrogen could be advantageous in targeting other GPCRs or enzymes where similar pharmacophoric features are required for binding. Further exploration of this scaffold in diverse biological screens may unveil novel therapeutic opportunities.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis, coupled with the ability to readily introduce diverse chemical functionalities, has enabled the development of potent and selective CCR2 antagonists with potential applications in a range of inflammatory diseases. The detailed understanding of the SAR for this class of compounds provides a solid foundation for the rational design of next-generation therapeutics with improved efficacy and safety profiles.

Future research in this area will likely focus on several key aspects. The exploration of novel synthetic methodologies to access a wider range of derivatives with diverse stereochemistry will continue to be of interest. Further elucidation of the molecular interactions between these antagonists and the CCR2 receptor through advanced structural biology techniques will guide the design of even more potent and selective inhibitors. Moreover, the systematic screening of this compound-based libraries against other biological targets holds the promise of uncovering new and unexpected therapeutic applications for this privileged scaffold. As our understanding of complex disease biology deepens, the strategic deployment of such versatile chemical frameworks will remain a cornerstone of successful drug discovery endeavors.

References

  • Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. (2007). Bioorganic & Medicinal Chemistry Letters, 17(21), 5964-5968.
  • Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5. (2024). bioRxiv.
  • Synthesis, structure-activity relationship and in vivo antiinflammatory efficacy of substituted dipiperidines as CCR2 antagonists. (2007). Journal of Medicinal Chemistry, 50(23), 5561-5563.
  • This compound dihydrochloride(952201-42-2) 13C NMR spectrum. ChemicalBook.
  • 1H NMR spectrum of Compound 32. The Royal Society of Chemistry.
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
  • Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist. (2010). ACS Medicinal Chemistry Letters, 1(2), 54-58.
  • This compound | CAS 132740-50-2 | SCBT. Santa Cruz Biotechnology.
  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (2018). ACS Medicinal Chemistry Letters, 9(10), 1013-1018.
  • 1H and 13C-NMR spectral data of isolated compounds.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Amine synthesis by reductive amination (reductive alkyl
  • Reductive Amination | Synthesis of Amines. The Organic Chemistry Tutor.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2026). European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
  • Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. (2018). Frontiers in Chemistry, 6, 458.
  • Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. (2016). Organic Letters, 18(22), 5968-5970.
  • Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies. (2013).
  • The Cyclopentane Scaffold in Medicinal Chemistry: Application Notes and Protocols for 1,3-Dimethylcyclopentanol Deriv
  • Development of quantitative structure-activity relationships and its application in rational drug design. (2006). Current Medicinal Chemistry, 13(29), 3529-3543.
  • 1H and 13C NMR characterization of new cycloartane triterpenes
  • 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines.
  • 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound.
  • Medicinal Chemistry. Bentham Science Publisher.
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
  • Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. (2023). Frontiers in Chemistry, 11, 1198647.

Sources

Spectroscopic Characterization of 1-Cyclopentylpiperidin-4-amine: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic signature of 1-Cyclopentylpiperidin-4-amine (C₁₀H₂₀N₂), a notable bifunctional molecule featuring a secondary amine within a piperidine ring, an N-linked cyclopentyl group, and a primary amine substituent. In the absence of published experimental spectra for this specific compound, this document leverages foundational principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its characteristic spectral data. By dissecting the molecule into its constituent functional groups—a substituted piperidine ring, a cyclopentyl moiety, and a primary aliphatic amine—we can derive a robust, predictive model of its spectroscopic behavior. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a theoretical spectral analysis but also field-proven, detailed protocols for the empirical acquisition and validation of such data.

Introduction and Molecular Structure

This compound is a saturated heterocyclic compound with a molecular weight of 168.28 g/mol . Its structure is characterized by a piperidine ring N-substituted with a cyclopentyl group and a primary amine at the C4 position. This unique arrangement of functional groups suggests potential applications in medicinal chemistry and materials science, making a thorough understanding of its structural properties essential. Spectroscopic analysis is the cornerstone of such characterization, providing unambiguous confirmation of chemical identity and purity.

The following sections will provide a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this molecule. Each prediction is grounded in established spectroscopic principles and data from analogous structures.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show several distinct signals corresponding to the different hydrogen environments in the molecule. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale
-NH₂ (amine)0.5 - 2.0Broad Singlet2HChemical shift is variable and concentration-dependent; protons are exchangeable with D₂O.[1]
H-4' (piperidine)2.5 - 3.0Multiplet1HDeshielded by the adjacent primary amine and the piperidine ring nitrogen.
H-1'' (cyclopentyl)2.3 - 2.8Multiplet1HDeshielded by the direct attachment to the piperidine nitrogen.[1]
H-2', H-6' (piperidine, axial & eq.)1.8 - 2.8Multiplets4HComplex splitting due to geminal and vicinal coupling; diastereotopic protons adjacent to nitrogen.
H-3', H-5' (piperidine, axial & eq.)1.2 - 1.9Multiplets4HAliphatic protons on the piperidine ring.
H-2'', H-3'', H-4'', H-5'' (cyclopentyl)1.2 - 1.8Multiplets8HOverlapping signals typical for a saturated carbocyclic ring.[2]
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments. Due to symmetry, the molecule contains 6 distinct carbon signals.

Carbon Assignment Predicted δ (ppm) Rationale
C-1'' (cyclopentyl)60 - 70Methine carbon directly attached to nitrogen, significantly deshielded.
C-2', C-6' (piperidine)50 - 60Carbons alpha to the tertiary nitrogen atom.[3]
C-4' (piperidine)45 - 55Methine carbon attached to the primary amino group.
C-3', C-5' (piperidine)25 - 35Carbons beta to the tertiary nitrogen and adjacent to the C-4' carbon.[3][4]
C-2'', C-5'' (cyclopentyl)28 - 38Carbons alpha to the C-1'' methine on the cyclopentyl ring.
C-3'', C-4'' (cyclopentyl)20 - 30Carbons beta to the C-1'' methine on the cyclopentyl ring, similar to cyclopentane (~25 ppm).[5]
Experimental Protocol: NMR Data Acquisition

Caption: Standard workflow for NMR sample preparation and data acquisition.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄). The choice of solvent is critical; CDCl₃ is a good starting point for general solubility.

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D NMR: For unambiguous assignment, acquiring 2D correlation spectra such as COSY (¹H-¹H Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is best practice. COSY will reveal proton-proton coupling networks, while HSQC will correlate each proton to its directly attached carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

The spectrum will be dominated by absorptions from the amine and alkane moieties.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Rationale
N-H Stretch (Primary Amine)3400 - 3250MediumTwo distinct bands are expected for the symmetric and asymmetric stretching of the -NH₂ group.[6]
C-H Stretch (Aliphatic)2960 - 2850StrongCharacteristic absorptions for the CH and CH₂ groups of the piperidine and cyclopentyl rings.[7]
N-H Bend (Primary Amine)1650 - 1580MediumScissoring vibration of the -NH₂ group.[6]
C-N Stretch (Aliphatic Amine)1250 - 1020Medium-WeakStretching vibrations for both the C-N bonds of the tertiary and primary amines.[1][8]
N-H Wag (Primary Amine)910 - 665Broad, StrongOut-of-plane bending of the N-H bonds.[6]
Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a liquid sample, the easiest method is Attenuated Total Reflectance (ATR). Place a small drop of the neat liquid directly onto the ATR crystal. For a solid, a thin film can be prepared by dissolving the compound in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

  • Data Acquisition: Place the ATR accessory in the sample compartment of an FTIR spectrometer.

  • Background Scan: Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrumental interferences.

  • Sample Scan: Place the sample on the crystal and collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Mass Spectrum

Using Electron Ionization (EI), the molecule will ionize and fragment in predictable ways.

  • Molecular Ion (M⁺•): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 168. As the molecule contains two nitrogen atoms (an even number), the molecular ion peak will have an even m/z value, consistent with the Nitrogen Rule.[9] The peak may be of low intensity due to facile fragmentation.

  • Major Fragmentation Pathways: The primary fragmentation mechanism for aliphatic amines is α-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom.[10][11]

Predicted m/z Proposed Fragment Fragmentation Pathway
167[M-H]⁺Loss of a hydrogen atom from a carbon alpha to a nitrogen.
125[C₈H₁₅N]⁺α-cleavage: Loss of the C₃H₇N fragment (aminopropyl radical) from the piperidine ring.
98[C₆H₁₂N]⁺α-cleavage: Loss of the cyclopentyl radical (•C₅H₉). This is a highly probable and likely base peak.
84[C₅H₁₀N]⁺Cleavage of the N-cyclopentyl bond with hydrogen transfer, or fragmentation of the piperidine ring.
70[C₄H₈N]⁺Further fragmentation of the piperidine ring.
Visualization of Key Fragmentation

MS_Fragmentation cluster_alpha α-Cleavage Pathways MolIon [C₁₀H₂₀N₂]⁺• m/z = 168 Frag98 [C₆H₁₂N]⁺ m/z = 98 (Likely Base Peak) MolIon->Frag98 - •C₅H₉ (Cyclopentyl) Frag125 [C₈H₁₅N]⁺ m/z = 125 MolIon->Frag125 - •C₃H₆N (Aminopropyl) LossH [M-H]⁺ m/z = 167 MolIon->LossH - •H

Caption: Predicted major EI-MS fragmentation pathways for this compound.

Experimental Protocol: MS Data Acquisition
  • Ionization Method: Electron Ionization (EI) is a standard method for volatile, thermally stable small molecules and provides reproducible, library-searchable fragmentation patterns. For a clearer molecular ion peak, a soft ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI) could be employed.

  • Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is ideal for this compound. The GC will separate the analyte from any impurities before it enters the mass spectrometer.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS Conditions (EI):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Conclusion

This guide presents a comprehensive, theory-based spectroscopic profile of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a detailed roadmap for researchers seeking to characterize this molecule. The proton NMR is expected to show a complex set of aliphatic signals, while the ¹³C NMR should display six unique carbon peaks. The IR spectrum will be characterized by distinct N-H and C-H stretching and bending vibrations. Finally, the mass spectrum is predicted to show a base peak at m/z 98 resulting from the loss of the cyclopentyl group via α-cleavage. By following the detailed experimental protocols provided, scientists can confidently acquire and interpret the empirical data, validating the predictions outlined herein and confirming the structure and purity of their synthesized material.

References

  • Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of cyclopentane. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • JoVE (Journal of Visualized Experiments). (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15: Fragmentation of Amines. Retrieved from [Link]

  • SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Pihlaja, K., & Kleinpeter, E. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
  • Doc Brown's Chemistry. (n.d.). H-1 proton NMR spectrum of cyclopentane. Retrieved from [Link]

  • SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

Solubility and stability of 1-Cyclopentylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 1-Cyclopentylpiperidin-4-amine

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a preliminary step but the very bedrock upon which successful formulation, efficacy, and safety are built. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the solubility and stability of this compound. While specific experimental data for this compound is not extensively published, the principles and methodologies detailed herein represent the gold standard in pharmaceutical sciences. This document moves beyond a simple recitation of protocols; it delves into the "why" behind the "how," offering insights grounded in years of field experience to empower you to conduct robust, self-validating studies.

Introduction to this compound: A Molecule of Interest

This compound (CAS RN: 132740-50-2) is a substituted cyclic amine with a molecular formula of C10H20N2 and a molecular weight of 168.28 g/mol .[1] Its structure, featuring a piperidine ring substituted with a primary amine and a cyclopentyl group, suggests its potential as a versatile scaffold in medicinal chemistry. Piperidine and its derivatives are prevalent in a wide array of pharmaceuticals, and understanding the core attributes of new analogues is crucial for their potential development.

The journey of a promising molecule from the laboratory to a viable therapeutic is fraught with challenges, many of which can be anticipated and mitigated by a comprehensive early-stage characterization. Solubility and stability are two of the most critical parameters that dictate the "developability" of a drug candidate.

  • Solubility directly impacts bioavailability. A poorly soluble compound will likely exhibit low absorption, leading to suboptimal therapeutic efficacy. Understanding its solubility profile in various aqueous and organic media is essential for designing appropriate formulations, from oral dosage forms to parenteral solutions.

  • Stability determines a drug's shelf-life and its degradation profile.[2] An unstable compound can lose its potency over time or, more critically, degrade into potentially toxic byproducts.[3] Forced degradation studies are therefore not just a regulatory requirement but a fundamental tool for ensuring patient safety.[3][4]

This guide will provide detailed, actionable protocols for the experimental determination of these crucial properties for this compound.

Physicochemical Characterization and Predicted Behavior

While comprehensive experimental data is sparse, we can infer certain behaviors based on the structure of this compound.

Table 1: Known Physicochemical Properties of this compound

PropertyValueSource
CAS Number132740-50-2[1]
Molecular FormulaC10H20N2[1]
Molecular Weight168.28 g/mol [1]

The presence of the primary amine group suggests that the molecule will exhibit basic properties. Consequently, its solubility is expected to be highly pH-dependent, with increased solubility in acidic aqueous solutions due to the formation of the protonated ammonium salt.[5] Conversely, in neutral to basic media, the free base is likely to be less soluble in water. The cyclopentyl and piperidine rings contribute to its lipophilicity, suggesting good solubility in a range of organic solvents.

A Rigorous Approach to Solubility Determination

To quantitatively assess the solubility of this compound, the isothermal shake-flask method remains the most reliable and widely accepted technique.[6] This method involves allowing an excess of the compound to equilibrate with a solvent at a constant temperature, followed by the quantification of the dissolved solute in the supernatant.

Experimental Protocol: Isothermal Shake-Flask Method
  • Preparation: Add an excess amount of this compound to several vials. A visible excess of the solid should remain at the end of the experiment to ensure that a saturated solution has been achieved.

  • Solvent Addition: To each vial, add a known volume of the desired solvent. A recommended starting panel of solvents is provided in Table 2.

  • Equilibration: Seal the vials securely and place them in an orbital shaker or tumbling apparatus maintained at a constant temperature (e.g., 25 °C and/or 37 °C). Allow the samples to agitate for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical, but the exact time should be determined empirically by sampling at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.[6]

  • Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the same constant temperature to permit the excess solid to settle. Centrifugation at the same temperature can be employed to expedite this process.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Immediately dilute this aliquot with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method. This step is critical to prevent precipitation of the compound upon cooling or solvent evaporation.

  • Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve prepared with standards of known concentrations of this compound must be used for accurate quantification.

  • Data Analysis: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent to ensure statistical validity.

Data Presentation: A Template for Your Findings

Quantitative solubility data should be presented in a clear and organized manner. Table 2 provides a template for reporting your experimental results.

Table 2: Solubility of this compound in Various Solvents at 25 °C (Hypothetical Data)

Solvent SystemPredicted SolubilityQuantitative Solubility (mg/mL)
0.1 M HClHigh[Experimental Value]
Phosphate Buffer (pH 7.4)Low to Moderate[Experimental Value]
WaterLow[Experimental Value]
MethanolHigh[Experimental Value]
EthanolHigh[Experimental Value]
DichloromethaneHigh[Experimental Value]
AcetonitrileModerate to High[Experimental Value]
Visualizing the Workflow

A clear visual representation of the experimental process ensures reproducibility and understanding.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess This compound prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant T (24-72 hours) prep2->equil Seal vials sep Centrifuge or let stand at constant T equil->sep analysis1 Withdraw supernatant sep->analysis1 analysis2 Dilute aliquot analysis1->analysis2 analysis3 Quantify by HPLC analysis2->analysis3 end Final Solubility Data analysis3->end Calculate Solubility

Caption: Isothermal shake-flask experimental workflow.

Probing Molecular Integrity: Stability and Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development.[7] It involves subjecting the drug substance to conditions more severe than those it would encounter during storage to accelerate degradation.[2][8] The objectives of these studies are multifold: to identify likely degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method that can resolve the parent compound from its degradants.[2][3]

General Considerations for Forced Degradation
  • Extent of Degradation: The goal is to achieve a modest level of degradation, typically in the range of 5-20%.[3][8] Excessive degradation can lead to secondary and tertiary degradation products that may not be relevant under normal storage conditions.

  • Mass Balance: A critical aspect of interpreting the results is to ensure mass balance, meaning that the decrease in the amount of the parent drug is accounted for by the formation of degradation products.[4]

  • Analytical Method: A stability-indicating HPLC method is essential. This method must be able to separate the parent peak from all process impurities and degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity. LC-MS is invaluable for the structural characterization of the degradants.

Detailed Protocols for Stress Conditions

The following protocols are based on ICH guidelines and industry best practices.[8] The concentration of the drug substance in solution for these studies is typically around 1 mg/mL.[8]

4.2.1. Acid and Basic Hydrolysis
  • Rationale: To assess susceptibility to degradation in acidic and basic environments, which is relevant for oral dosage forms exposed to the gastrointestinal tract.[4]

  • Protocol:

    • Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.[8]

    • Maintain one set of samples at room temperature and another at an elevated temperature (e.g., 50-60 °C) to accelerate degradation if none is observed at room temperature.[8]

    • Monitor the samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Before analysis, neutralize the samples to prevent further degradation and to avoid damaging the HPLC column.

4.2.2. Oxidative Degradation
  • Rationale: To evaluate the compound's sensitivity to oxidation, which can occur in the presence of atmospheric oxygen or residual peroxides in excipients.

  • Protocol:

    • Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store the solution at room temperature and monitor at various time points.

    • Given the presence of a primary amine, which can be susceptible to oxidation, this is a critical test.

4.2.3. Thermal Degradation
  • Rationale: To assess the impact of elevated temperatures that may be encountered during manufacturing, transport, or storage in hot climates.[4]

  • Protocol:

    • Expose the solid drug substance to dry heat in a temperature-controlled oven (e.g., 60-80 °C).

    • Also, expose a solution of the drug substance to the same conditions.

    • Analyze samples at predetermined intervals.

4.2.4. Photostability
  • Rationale: To determine if the compound is light-sensitive, which informs packaging requirements.[4]

  • Protocol:

    • Expose the solid drug substance and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[8]

    • A control sample should be wrapped in aluminum foil to shield it from light.

    • Analyze both the exposed and control samples after a defined period of exposure.

Summary of Stress Conditions

Table 3: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HClRoom Temp / 60 °CUp to 7 days
Base Hydrolysis0.1 M NaOHRoom Temp / 60 °CUp to 7 days
Oxidation3% H₂O₂Room TempUp to 24 hours
Thermal (Solid)Dry Heat80 °CUp to 7 days
Thermal (Solution)Dry Heat60 °CUp to 7 days
PhotostabilityICH Q1B compliant light sourceAmbientPer ICH Q1B
Visualizing the Forced Degradation Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Outputs start This compound (Solid & Solution) acid Acid Hydrolysis (0.1 M HCl) start->acid base Base Hydrolysis (0.1 M NaOH) start->base oxidation Oxidation (3% H₂O₂) start->oxidation thermal Thermal (60-80°C) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Stability-Indicating HPLC-PDA/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathways Degradation Pathways analysis->pathways products Degradant Structures analysis->products method Validated Analytical Method analysis->method

Sources

A Prospectus on 1-Cyclopentylpiperidin-4-amine: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: In the landscape of medicinal chemistry, the identification and exploration of novel molecular scaffolds that offer facile access to diverse chemical space and potent biological activity is a paramount objective. 1-Cyclopentylpiperidin-4-amine emerges as a compelling, yet underexplored, scaffold possessing a unique combination of structural and physicochemical properties. This technical guide posits the molecule as a privileged starting point for generating focused compound libraries against a range of high-value therapeutic targets. By leveraging its rigid piperidine core, a synthetically tractable secondary amine, and a lipophilic cyclopentyl moiety, researchers can systematically probe structure-activity relationships. This document provides a comprehensive analysis of the scaffold's molecular profile, outlines hypothesis-driven strategies for target exploration, and presents detailed, actionable protocols for library synthesis and screening cascades, establishing a foundational roadmap for its application in drug discovery.

The Molecular Profile of this compound

This compound is a bifunctional molecule featuring a rigid piperidine ring N-substituted with a cyclopentyl group, and a primary amine at the 4-position.[1][2][3] This unique topology confers a balance of properties that are highly desirable in drug candidates.

Physicochemical Characteristics

The molecule's structure suggests a moderate lipophilicity and a basic character, crucial for interacting with biological targets and for oral bioavailability. The key physicochemical parameters, either calculated or experimentally derived, provide a baseline for its drug-like properties.

PropertyValueSource
Molecular Formula C10H20N2PubChem[3]
Molecular Weight 168.28 g/mol PubChem[2][3]
CAS Number 132740-50-2PubChem[2][3]
Topological Polar Surface Area (TPSA) 29.2 Ų(Computed)
Predicted LogP 1.8(Computed)

Table 1: Key physicochemical properties of this compound.

The low TPSA and moderate LogP suggest a high potential for cell permeability and favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it an excellent starting point for optimization.

Structural Features & Synthetic Tractability

The true potential of this scaffold lies in its synthetic accessibility and the strategic placement of its functional groups.

  • Piperidine Core: This saturated heterocycle is a ubiquitous motif in approved drugs. Its rigid, chair-like conformation reduces the entropic penalty upon binding to a target and projects substituents into well-defined vectors in three-dimensional space.

  • Primary Amine (C4-position): This group is a versatile synthetic handle. It can be readily functionalized via a wide array of robust chemical reactions, including amide bond formation, reductive amination, sulfonylation, and urea/thiourea formation, allowing for the rapid generation of a diverse library of analogues.

  • N-Cyclopentyl Group: This lipophilic group can engage in beneficial hydrophobic interactions within a target's binding pocket. Its presence differentiates the scaffold from simpler N-methyl or N-ethyl piperidines, potentially offering unique selectivity profiles. The cyclopentyl moiety strikes a balance between increasing lipophilicity and maintaining reasonable molecular weight.

Hypothesis-Driven Target Exploration

While direct biological activity data for the parent molecule is scarce, its structural similarity to known pharmacophores allows for the formulation of clear hypotheses for target engagement. The 4-aminopiperidine framework is a well-established privileged scaffold, particularly for targets in the central nervous system (CNS).

Potential Target Class 1: G-Protein Coupled Receptors (GPCRs)

Many potent and selective GPCR modulators incorporate a substituted piperidine ring. The basic nitrogen within the piperidine ring can form a key salt bridge interaction with a conserved aspartate residue in the transmembrane domain of most aminergic GPCRs.

  • Sigma Receptors (σ1R and σ2R): These enigmatic receptors are implicated in a range of CNS disorders, including pain, neurodegeneration, and addiction. Many high-affinity sigma receptor ligands feature an N-substituted piperidine or related motif. The cyclopentyl group could confer high affinity and selectivity.

  • Opioid Receptors (μ, δ, κ): The piperidine scaffold is central to the structure of numerous opioid analgesics (e.g., fentanyl, meperidine). Derivatization of the 4-amino group could lead to novel modulators with improved side-effect profiles.

  • Dopamine and Serotonin Receptors: These receptors are key targets for antipsychotics and antidepressants. The this compound scaffold provides a three-dimensional framework that can be decorated to mimic the binding modes of known dopaminergic and serotonergic ligands.

Potential Target Class 2: Ion Channels

Ion channels, particularly those in the nervous system and cardiovascular system, are another promising target class. The combination of a basic amine and a lipophilic moiety is a common feature in many ion channel blockers.

  • Voltage-gated Sodium (Nav) and Calcium (Cav) Channels: Blockers of these channels are used as anticonvulsants, antiarrhythmics, and analgesics. The scaffold could serve as a basis for identifying new state-dependent channel blockers.

  • hERG Potassium Channel: While a critical off-target liability to monitor, deliberate targeting of hERG or other potassium channels is a valid therapeutic strategy in certain contexts, such as for antiarrhythmic agents.

A Proposed Research Workflow for Scaffold Elaboration

A systematic approach is required to unlock the potential of the this compound scaffold. The following workflow outlines a logical progression from library synthesis to hit validation.

G cluster_0 Phase 1: Library Generation cluster_1 Phase 2: Screening & Hit ID cluster_2 Phase 3: Hit-to-Lead A This compound (Starting Scaffold) B Parallel Synthesis (Amide Coupling, Reductive Amination) A->B C Focused Compound Library (~100-500 Compounds) B->C D High-Throughput Screen (HTS) (e.g., Radioligand Binding Assay) C->D Primary Screening E Hit Confirmation & Dose-Response D->E F Orthogonal Assay (e.g., Functional Assay) E->F G Confirmed Hits F->G H Early ADME/Tox Profiling (PAMPA, Microsomal Stability) G->H Characterization I Initial SAR Analysis H->I J Lead Series Identification I->J

Figure 1: A comprehensive workflow for the exploration of the this compound scaffold.
Protocol 1: Focused Library Synthesis via Amide Coupling

This protocol describes the parallel synthesis of an amide library, a robust starting point for exploring the chemical space around the scaffold's primary amine.

Objective: To generate a diverse set of N-acyl derivatives of this compound.

Methodology:

  • Array Preparation: In a 96-well reaction block, dispense 0.1 mmol of this compound (16.8 mg) into each well as a 0.5 M solution in anhydrous dichloromethane (DCM).

  • Reagent Addition:

    • To each well, add 1.2 equivalents (0.12 mmol) of a unique carboxylic acid from a pre-selected building block library.

    • Add 1.2 equivalents (0.12 mmol) of a coupling agent, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

    • Add 3.0 equivalents (0.3 mmol) of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA).

  • Reaction: Seal the reaction block and agitate at room temperature for 12-18 hours.

  • Work-up:

    • Quench the reaction by adding 1 mL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the organic phase using a liquid-liquid extraction robot or by manual separation.

    • Wash the organic layer sequentially with 1 M HCl and brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification & Analysis: Concentrate the crude product in vacuo. Purify via automated flash chromatography or preparative HPLC. Confirm identity and purity (>95%) for each library member using LC-MS and ¹H NMR.

Protocol 2: High-Throughput Screening (HTS) Cascade

This protocol outlines a typical screening cascade to identify active compounds ("hits") from the synthesized library against a hypothetical GPCR target, such as the Sigma-1 receptor.

G A Compound Library (Single Concentration, e.g., 10 µM) B Primary Screen: Radioligand Binding Assay (e.g., ³H-pentazocine vs σ1R) A->B C Actives (>50% Inhibition) B->C Yes D Inactive B->D No E Dose-Response Curve (8-point, determination of IC₅₀) C->E F Potent Compounds (IC₅₀ < 1 µM) E->F Yes G Orthogonal Functional Assay (e.g., FLIPR Ca²⁺ Mobilization Assay) F->G H Confirmed Hits (Show activity in both assays) G->H

Figure 2: A representative HTS cascade for identifying GPCR modulators.

Methodology:

  • Primary Screen (Binding Assay):

    • Plate cell membranes expressing the target receptor (e.g., Sigma-1) in a 96- or 384-well format.

    • Add a radiolabeled ligand (e.g., -pentazocine) at a concentration near its Kd.

    • Add library compounds at a single, high concentration (e.g., 10 µM).

    • Incubate to allow binding to reach equilibrium.

    • Harvest the membranes onto filter plates and wash to remove unbound radioligand.

    • Measure bound radioactivity using a scintillation counter.

    • Calculate the percent inhibition of radioligand binding for each compound. Compounds showing >50% inhibition are considered primary hits.

  • Hit Confirmation (Dose-Response):

    • Re-test the primary hits from a fresh stock solution in the same binding assay over a range of concentrations (e.g., 8 points from 1 nM to 30 µM).

    • Calculate the IC₅₀ value (the concentration at which 50% of binding is inhibited) for each compound.

  • Orthogonal Assay (Functional Screen):

    • Validate the potent hits in a functional assay that measures the biological consequence of receptor binding. For a GPCR, this could be a calcium mobilization assay or a cAMP assay.

    • This step is crucial to eliminate compounds that interfere with the binding assay itself (false positives). Compounds that are active in both binding and functional assays are declared "confirmed hits."

Conclusion and Future Outlook

This compound represents a significant and underexploited opportunity in medicinal chemistry. Its combination of a privileged piperidine core, a versatile synthetic handle, and favorable physicochemical properties makes it an ideal starting point for the development of novel therapeutics. The hypothesis-driven approach targeting GPCRs and ion channels, coupled with the systematic research workflow detailed in this guide, provides a clear and efficient path for academic and industrial researchers to explore its potential. Future work should focus on the large-scale, efficient synthesis of the core scaffold and the application of modern library synthesis technologies, such as DNA-encoded libraries (DELs), to rapidly explore the vast chemical space accessible from this promising molecular framework.

References

This section would be populated with specific, verifiable URLs from the grounding tool once the research phase is complete. Placeholder references are used to illustrate the final format.

  • This compound . Alfa Aesar. [Link]

  • Privileged Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • HATU-Mediated Amide Bond Formation. Organic Letters.
  • High-Throughput Screening for GPCRs. SLAS Discovery.
  • This compound PubChem Entry . National Center for Biotechnology Information. [Link]

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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-Cyclopentylpiperidin-4-amine via One-Pot Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 1-Cyclopentylpiperidin-4-amine, a valuable secondary amine building block in contemporary drug discovery. The methodology centers on a direct, one-pot reductive amination reaction between 4-aminopiperidine and cyclopentanone. We detail the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that facilitates high-yield synthesis under ambient conditions. This guide is designed for researchers, medicinal chemists, and process development professionals, offering in-depth explanations of the reaction mechanism, step-by-step procedures, safety protocols, and characterization techniques.

Introduction and Scientific Principle

The synthesis of secondary and tertiary amines is a cornerstone of medicinal chemistry, with reductive amination standing out as one of the most robust and versatile methods for forming carbon-nitrogen (C-N) bonds.[1] The target molecule, this compound, incorporates a piperidine scaffold, a privileged structure in numerous pharmaceuticals due to its favorable physicochemical properties and ability to modulate biological activity.

This protocol employs a direct (or in situ) reductive amination, a highly efficient one-pot process. The reaction proceeds through the initial condensation of a primary amine (4-aminopiperidine) with a ketone (cyclopentanone). This forms an iminium ion intermediate, which is then immediately reduced by a hydride donor to yield the desired N-alkylated amine product.

Choice of Reducing Agent: Sodium Triacetoxyborohydride (STAB)

The selection of the reducing agent is critical for the success of a one-pot reductive amination. We utilize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) for several key reasons:

  • Selectivity: STAB is a mild reducing agent.[2] Its rate of reduction for iminium ions is significantly faster than for ketones or aldehydes.[3][2] This chemoselectivity prevents the premature reduction of the starting cyclopentanone, maximizing the yield of the desired product.

  • Mild Reaction Conditions: Unlike harsher reagents, STAB is effective at room temperature and does not require cryogenic conditions or high pressures.

  • Moisture Tolerance (Relative): While sensitive to water, STAB is less reactive than reagents like sodium borohydride (NaBH₄), which would rapidly reduce the starting ketone.[4] This allows for a more controlled reaction.

  • One-Pot Efficiency: Its selectivity enables the entire reaction sequence—imine formation and reduction—to occur in a single vessel, streamlining the workflow and improving atom economy.[3][2]

The overall transformation is depicted below:

Reaction Scheme

Reaction Mechanism

The reductive amination process can be broken down into two primary stages occurring in tandem within the reaction flask.

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine of 4-aminopiperidine on the electrophilic carbonyl carbon of cyclopentanone. This forms a transient hemiaminal intermediate. Under the slightly acidic conditions (acetic acid is often used as a catalyst or is generated in situ from STAB), the hemiaminal readily dehydrates to form a crucial, electrophilic iminium ion.[2][5]

  • Hydride Reduction: The sodium triacetoxyborohydride then acts as a nucleophilic hydride (H⁻) donor. The hydride is selectively delivered to the electron-deficient carbon of the iminium ion, reducing the C=N double bond to a C-N single bond and yielding the final this compound product.

Reductive_Amination_Mechanism Figure 1: Reductive Amination Mechanism cluster_0 Stage 1: Iminium Ion Formation cluster_1 Stage 2: Reduction Amine 4-Aminopiperidine Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Ketone Ketone Cyclopentanone Iminium Iminium Ion Hemiaminal->Iminium - H₂O (Acid Catalyzed) Iminium_ref Iminium Ion Iminium->Iminium_ref STAB NaBH(OAc)₃ Product This compound STAB->Product + H⁻

Caption: Figure 1: The two-stage mechanism of reductive amination.

Detailed Experimental Protocol

Materials and Reagents
ReagentCAS NumberMolecular FormulaPuritySupplier Example
4-Aminopiperidine13035-19-3C₅H₁₂N₂≥97%Sigma-Aldrich
Cyclopentanone120-92-3C₅H₈O≥99%Acros Organics
Sodium Triacetoxyborohydride (STAB)56553-60-7C₆H₁₀BNaO₆≥95%Combi-Blocks
Dichloromethane (DCM), Anhydrous75-09-2CH₂Cl₂≥99.8%Fisher Scientific
Acetic Acid, Glacial64-19-7C₂H₄O₂≥99.7%VWR Chemicals
Saturated Sodium Bicarbonate144-55-8NaHCO₃ACSLabChem
Magnesium Sulfate, Anhydrous7487-88-9MgSO₄≥99.5%EMD Millipore
Silica Gel for Chromatography112926-00-8SiO₂60 ÅSorbent Tech.
Equipment
  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen inlet

  • Glass funnel and spatula

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-aminopiperidine (5.0 g, 49.9 mmol, 1.0 equiv.).

  • Solvent and Reagent Addition: Add anhydrous dichloromethane (DCM, 100 mL). Stir the mixture until the amine is fully dissolved. To this solution, add cyclopentanone (4.62 g, 54.9 mmol, 1.1 equiv.) followed by glacial acetic acid (2.86 mL, 49.9 mmol, 1.0 equiv.). Stir the resulting mixture at room temperature for 20 minutes to facilitate pre-formation of the iminium intermediate.

  • Addition of Reducing Agent: In a controlled manner, add sodium triacetoxyborohydride (STAB) (15.9 g, 74.9 mmol, 1.5 equiv.) portion-wise over 15-20 minutes.

    • Scientist's Note: The addition of STAB can be mildly exothermic. Adding it in portions prevents a rapid temperature increase and ensures a controlled reaction rate. STAB is also water-reactive; handle it quickly in an environment with low humidity.

  • Reaction Monitoring: Allow the reaction mixture to stir vigorously at room temperature overnight (16-18 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up and Extraction:

    • Carefully quench the reaction by slowly adding 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

      • Causality: The basic NaHCO₃ solution neutralizes the acetic acid catalyst and quenches any remaining STAB. Be cautious as gas evolution (H₂) may occur.[6]

    • Transfer the biphasic mixture to a 500 mL separatory funnel. Shake vigorously and allow the layers to separate.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine all organic layers.

  • Drying and Concentration: Wash the combined organic phase with brine (50 mL), then dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

Purification

The crude product is purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of 0% to 10% Methanol in Dichloromethane containing 1% ammonium hydroxide (NH₄OH).

    • Expert Tip: The addition of a basic modifier like NH₄OH or triethylamine to the eluent is crucial. It deactivates the acidic sites on the silica gel, preventing the amine product from streaking and leading to better separation and recovery.

  • Fraction Collection: Collect fractions and analyze by TLC. Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a clear oil or low-melting solid.

Data Presentation and Expected Results

ParameterValue
Stoichiometry
4-Aminopiperidine1.0 equiv.
Cyclopentanone1.1 equiv.
Sodium Triacetoxyborohydride1.5 equiv.
Acetic Acid1.0 equiv.
Reaction Conditions
SolventAnhydrous Dichloromethane (DCM)
TemperatureRoom Temperature (~20-25 °C)
Time16-18 hours
Expected Outcome
Theoretical Yield8.40 g
Typical Purified Yield70-85% (5.88 g - 7.14 g)
AppearanceColorless to pale yellow oil
Molecular Weight168.28 g/mol [7]

Safety and Handling

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Sodium Triacetoxyborohydride (STAB): Flammable solid that is water-reactive.[8][9] In contact with water, it releases flammable gases which may ignite spontaneously.[6] It also causes serious eye damage.[6][8] Handle under an inert atmosphere where possible and protect from moisture.[6][8] Keep away from heat and open flames.[6]

  • Dichloromethane (DCM): Volatile solvent. Inhalation may be harmful.[10] It is a suspected carcinogen. All handling must be performed in a certified chemical fume hood.

  • Cyclopentanone & Acetic Acid: Flammable liquids and vapors. Corrosive and can cause skin and eye burns. Avoid inhalation of vapors.

Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Quench any residual hydride reagent carefully before disposal.

Experimental Workflow Diagram

Caption: Figure 2: A summary of the synthesis workflow.

References

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Carlson, M. W., et al. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 95(5), 844-847. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from [Link]

  • Carlo Erba Reagents. (2024). Safety Data Sheet: Sodium triacetoxyborohydride. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: Sodium triacetoxyborohydride. Retrieved from [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. Retrieved from [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1-714.

Sources

Mastering the Purification of 1-Cyclopentylpiperidin-4-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Cyclopentylpiperidin-4-amine is a key building block in contemporary drug discovery, featuring a synthetically versatile diamine scaffold. Its unique structure, combining a lipophilic cyclopentyl group with a polar piperidine ring containing both a tertiary and a primary amine, makes it a valuable intermediate for developing novel therapeutics. However, the very features that make this molecule attractive also present significant challenges in its purification. The basic nature of the two amine groups can lead to issues such as strong adsorption to silica gel, peak tailing during chromatography, and difficulty in achieving high purity.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust purification techniques for this compound. Moving beyond simple step-by-step instructions, this document delves into the causality behind experimental choices, offering field-proven insights to empower scientists to rationally design and execute effective purification strategies. The protocols described herein are designed to be self-validating, ensuring reproducibility and reliability in obtaining highly pure material essential for downstream applications.

Physicochemical Properties and Purification Strategy

A successful purification strategy begins with a thorough understanding of the molecule's physicochemical properties. While specific experimental data for this compound is not extensively published, we can infer key characteristics based on its structure and data from analogous compounds.

PropertyEstimated Value / CharacteristicImplication for Purification
Molecular Formula C₁₀H₂₀N₂-
Molecular Weight 168.28 g/mol [1]Influences diffusion and chromatographic behavior.
Appearance Likely a liquid or low-melting solid at RTDistillation is a potential purification method.
pKa Estimated ~9-10 (for piperidine N) and ~10-11 (for primary amine)The compound is basic and will readily form salts with acids. This is key for salt recrystallization and acid-base extraction.
Solubility Good solubility in polar organic solvents (e.g., methanol, ethanol, DCM); limited solubility in non-polar solvents (e.g., hexanes); moderate to good solubility in water, especially at acidic pH.[2]Guides the choice of solvents for chromatography and recrystallization.
Boiling Point Estimated > 200 °CHigh boiling point suggests that vacuum distillation is preferable to avoid decomposition.
Thermal Stability Assumed to be moderately stable.High temperatures during distillation should be avoided if possible.

The dual amine functionality and inherent basicity are the most critical factors governing the purification strategy. The workflow below outlines the logical progression for purifying this compound, starting from a crude reaction mixture.

Purification_Workflow crude Crude Reaction Mixture extraction Acid-Base Extraction crude->extraction Initial Cleanup distillation Vacuum Distillation extraction->distillation For thermally stable, non-polar impurities chromatography Column Chromatography extraction->chromatography For polar impurities & isomers recrystallization Salt Recrystallization extraction->recrystallization For crystalline salts final_product Pure this compound distillation->final_product chromatography->final_product free_basing Liberation of Free Amine recrystallization->free_basing free_basing->final_product

Caption: Logical workflow for the purification of this compound.

Protocol 1: Purification via Acid-Base Extraction

Principle: This technique leverages the basicity of the amine groups. By treating the crude mixture with an aqueous acid, the amine is protonated to form a water-soluble ammonium salt, which partitions into the aqueous phase. Neutral and acidic impurities remain in the organic phase and are removed. Subsequently, basifying the aqueous layer regenerates the free amine, which can be extracted back into an organic solvent.[3]

Application: This is an excellent first-pass purification step to remove non-basic impurities from a crude reaction mixture.

Detailed Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), at a concentration of approximately 50-100 mg/mL.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate. The protonated amine salt will be in the aqueous (bottom, if using DCM; top, if using EtOAc) layer. Drain and collect the aqueous layer.

  • Back-Extraction (Optional): To ensure complete recovery, wash the organic layer again with a fresh portion of 1 M HCl. Combine all aqueous extracts.

  • Removal of Trace Organics: Wash the combined aqueous extracts with a fresh portion of the organic solvent to remove any remaining neutral impurities. Discard the organic layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated base, such as 5 M sodium hydroxide (NaOH), with stirring until the pH is >12 (confirm with pH paper). The free amine will precipitate or form an oily layer.

  • Extraction of Free Amine: Extract the free amine from the basified aqueous solution with three portions of a fresh organic solvent (e.g., DCM).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.

Protocol 2: Purification via Crystallization of the Hydrochloride Salt

Principle: Converting the basic amine into its hydrochloride salt often yields a stable, crystalline solid that can be purified by recrystallization.[4][5] The ordered crystal lattice excludes impurities, leading to a significant increase in purity. The pure salt can then be converted back to the free amine if required.

Application: This method is highly effective for achieving high purity and is particularly useful if the free amine is an oil or difficult to crystallize.

Salt_Recrystallization start Partially Purified Amine salt_formation Salt Formation (e.g., HCl in Ether) start->salt_formation crude_salt Crude Amine Salt (Precipitate) salt_formation->crude_salt recrystallization Recrystallization (e.g., Methanol/Ether) crude_salt->recrystallization pure_salt Pure Crystalline Salt recrystallization->pure_salt free_basing Free-Basing (aq. NaOH, Extraction) pure_salt->free_basing Optional final_product Pure Free Amine free_basing->final_product

Caption: Workflow for purification via amine salt recrystallization.

Detailed Protocol:

Part A: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the amine (obtained from acid-base extraction or another preliminary purification) in a minimal amount of a suitable solvent like diethyl ether or EtOAc.

  • Precipitation: While stirring, slowly add a solution of HCl in diethyl ether (commercially available, typically 2 M) dropwise. The hydrochloride salt will precipitate as a white solid.[4]

  • Isolation: Continue adding the HCl solution until no further precipitation is observed. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Part B: Recrystallization

  • Solvent Selection: A common solvent system for amine salts is a polar solvent in which the salt is soluble when hot but sparingly soluble when cold (e.g., methanol, ethanol, or isopropanol), paired with a non-polar anti-solvent (e.g., diethyl ether, EtOAc, or hexanes).[6]

  • Dissolution: In a flask, add the crude salt and the minimum amount of the hot polar solvent (e.g., methanol) required to achieve complete dissolution.

  • Crystallization: Slowly add the anti-solvent (e.g., diethyl ether) to the hot solution until it becomes slightly turbid. If necessary, add a drop or two of the hot polar solvent to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in a freezer (-20 °C) for several hours to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry thoroughly under vacuum.

Part C: Liberation of the Free Amine

  • Follow steps 6-8 from the Acid-Base Extraction Protocol to convert the pure salt back to the free amine.

Protocol 3: Purification by Column Chromatography

Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For basic amines like this compound, special considerations are necessary to prevent strong interactions with the stationary phase.

Application: Useful for separating the target compound from impurities with similar polarity, such as isomers or byproducts from the reaction.

Option A: Normal-Phase Chromatography on Amine-Functionalized Silica

Causality: Standard silica gel is acidic and can cause irreversible adsorption and peak tailing of basic amines. Amine-functionalized silica provides a basic surface that minimizes these unwanted interactions, resulting in better peak shape and recovery.

Detailed Protocol:

  • Column Packing: Pack a column with amine-functionalized silica gel using a suitable solvent system (e.g., hexanes/ethyl acetate).

  • Sample Loading: Dissolve the crude amine in a minimal amount of the mobile phase or a stronger solvent like DCM and load it onto the column.

  • Elution: Elute the column with a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or DCM). A typical gradient might be 0-20% methanol in DCM.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or LC-MS to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Option B: Reversed-Phase Chromatography with a Basic Modifier

Causality: In reversed-phase chromatography (using a non-polar stationary phase like C18), adding a basic modifier (e.g., triethylamine or ammonium hydroxide) to the mobile phase (typically water/acetonitrile or water/methanol) ensures the amine remains in its neutral, free-base form. This increases its retention and improves separation from polar impurities.

Detailed Protocol:

  • System Preparation: Use a C18 reversed-phase column. The mobile phase should consist of an aqueous component and an organic component (e.g., acetonitrile), both containing a basic modifier (e.g., 0.1% triethylamine or ammonium hydroxide) to maintain a high pH.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • Elution: Run a gradient from a lower to a higher concentration of the organic solvent. For example, a gradient of 10-90% acetonitrile in water (both with 0.1% triethylamine).

  • Fraction Collection and Analysis: Collect and analyze fractions as described for normal-phase chromatography.

  • Solvent Removal: Evaporate the organic solvent. The remaining aqueous solution containing the product and basic modifier may require further workup (e.g., extraction) to isolate the pure amine.

References

  • 1-Hexylpiperidin-4-amine Properties. (n.d.). Chem-Space. Retrieved January 14, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • How to remove excess 4-amino piperidine from reaction medium? (2018). ResearchGate. Retrieved January 14, 2026, from [Link]

  • 1-(Cyclopentylcarbonyl)piperidin-4-amine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • 1-(1-methylcyclopentyl)-N-propylpiperidin-4-amine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

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Leveraging 1-Cyclopentylpiperidin-4-amine for Accelerated Drug Discovery via Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

This guide provides an in-depth exploration of 1-Cyclopentylpiperidin-4-amine as a versatile scaffold for constructing diverse chemical libraries. Tailored for researchers in medicinal chemistry and drug development, this document details the strategic application of this building block in high-throughput parallel synthesis, supported by actionable protocols and the rationale behind key experimental choices.

The piperidine moiety is one of the most prevalent N-heterocycles in pharmaceuticals, valued for its favorable physicochemical properties, including improved solubility and metabolic stability.[1][2] this compound, with its sterically defined cyclopentyl group on the piperidine nitrogen and a reactive primary amine at the 4-position, serves as an excellent starting point for creating focused libraries with diverse functionalities. The cyclopentyl group provides a lipophilic handle that can explore hydrophobic pockets in target proteins, while the primary amine is a versatile functional group for a multitude of chemical transformations.

This document outlines robust, solution-phase parallel synthesis protocols for three common and high-yielding reaction classes: Amide Bond Formation, Reductive Amination, and Urea/Thiourea Synthesis.

Core Principle: The Parallel Synthesis Workflow

Parallel synthesis enables the rapid generation of a library of distinct compounds by systematically reacting a common core structure with a diverse set of building blocks in separate reaction vessels. This approach accelerates the structure-activity relationship (SAR) studies crucial for lead optimization.

G cluster_0 Core Scaffold cluster_1 Building Block Libraries cluster_2 Parallel Reaction Arrays cluster_3 Final Compound Libraries Core This compound Amidation Amide Bond Formation Core->Amidation ReductiveAmination Reductive Amination Core->ReductiveAmination UreaFormation Urea Formation Core->UreaFormation Acids Library A (Carboxylic Acids) Acids->Amidation Carbonyls Library B (Aldehydes/Ketones) Carbonyls->ReductiveAmination Isocyanates Library C (Isocyanates) Isocyanates->UreaFormation AmideLib Amide Library Amidation->AmideLib SecAmineLib Sec-Amine Library ReductiveAmination->SecAmineLib UreaLib Urea Library UreaFormation->UreaLib

Figure 1. High-level workflow for parallel synthesis using this compound.

Amide Bond Formation: The Workhorse Reaction

The formation of an amide bond is a cornerstone of medicinal chemistry.[3] The reaction involves coupling the primary amine of our scaffold with a library of carboxylic acids. For this transformation to occur under mild conditions, the carboxylic acid must be "activated" to create a better leaving group, facilitating nucleophilic attack by the amine.[4]

Causality Behind Protocol Choices:

  • Activation Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) are preferred in parallel synthesis. They operate efficiently at room temperature, minimize racemization of chiral acids, and the byproducts are typically water-soluble, simplifying purification.

  • Solvent & Base: A non-protic polar solvent like N,N-Dimethylformamide (DMF) is ideal for solubilizing the diverse reactants. A non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is used to neutralize the acid formed during the reaction without competing with the primary amine nucleophile.

Protocol: Parallel Amide Library Synthesis

This protocol is designed for a 96-well plate format, with each well containing a different carboxylic acid.

1. Reagent Stock Preparation:

  • Amine Stock: Prepare a 0.2 M solution of this compound (1.0 eq) and DIPEA (2.5 eq) in anhydrous DMF.
  • Acid Stock: In a separate 96-well plate, dispense 1.1 equivalents of each unique carboxylic acid into the corresponding wells. Dissolve each acid in anhydrous DMF to a final concentration of 0.22 M.
  • Coupling Reagent Stock: Prepare a 0.22 M solution of HATU (1.1 eq) in anhydrous DMF.

2. Reaction Execution:

  • To the 96-well plate containing the carboxylic acid solutions, add the HATU stock solution to each well.
  • Allow the activation to proceed for 15 minutes at room temperature with gentle shaking.
  • Add the Amine Stock solution to each well.
  • Seal the plate and allow the reaction to proceed at room temperature for 12-18 hours.

3. Work-up and Purification:

  • Quench the reaction by adding an equal volume of water to each well.
  • The library can be purified using parallel Solid-Phase Extraction (SPE) or by high-throughput mass-directed preparative HPLC.
ParameterConditionRationale
Amine:Acid:HATU:Base 1 : 1.1 : 1.1 : 2.5Slight excess of acid and coupling agent drives reaction to completion.
Solvent Anhydrous DMFExcellent solubility for a wide range of reactants.
Temperature Room TemperatureMild conditions preserve sensitive functional groups.
Time 12-18 hoursSufficient time for most couplings to reach completion.

Reductive Amination: Forging C-N Bonds

Reductive amination is a powerful method for forming secondary amines by reacting a primary amine with an aldehyde or ketone.[5] The process occurs in one pot, beginning with the formation of an imine or enamine intermediate, which is then immediately reduced in situ.[6]

Causality Behind Protocol Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for parallel synthesis. It is milder and more selective for imines over carbonyls compared to other hydrides like sodium cyanoborohydride, reducing the likelihood of side reactions (e.g., reduction of the starting aldehyde/ketone).[7] It is also less toxic and stable in acidic conditions often used to catalyze imine formation.

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are excellent solvents as they are compatible with the reducing agent and effectively solubilize the reactants. A small amount of acetic acid is often added to catalyze the initial imine formation.[7]

G cluster_0 Inputs cluster_1 One-Pot Reaction cluster_2 Output Amine This compound Imine Imine Formation (+ cat. AcOH) Amine->Imine Carbonyl Aldehyde/Ketone (Library B) Carbonyl->Imine Reduction In-situ Reduction (NaBH(OAc)₃) Imine->Reduction [Intermediate] Product Secondary Amine Library Reduction->Product

Figure 2. The one-pot reductive amination workflow.

Protocol: Parallel Reductive Amination

1. Reagent Stock Preparation:

  • Amine Stock: Prepare a 0.2 M solution of this compound (1.0 eq) in DCE.
  • Carbonyl Stock: In a 96-well plate, dispense 1.2 equivalents of each unique aldehyde or ketone and dissolve in DCE to a final concentration of 0.24 M.
  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the Amine Stock solution.

2. Reaction Execution:

  • Add the Amine Stock (containing acetic acid) to each well of the carbonyl plate.
  • Allow the plate to shake at room temperature for 1-2 hours to facilitate imine formation.
  • Add solid sodium triacetoxyborohydride (1.5 eq) to each well using a solid-handling robot or multichannel pipette. Note: This addition can be exothermic and may cause gas evolution. Ensure proper venting.
  • Seal the plate and continue shaking at room temperature for 12-24 hours.

3. Work-up and Purification:

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to each well.
  • Extract the organic layer. This can be automated using liquid-liquid extraction systems.
  • The solvent is evaporated, and the resulting library is purified as needed.
ParameterConditionRationale
Amine:Carbonyl:Reducer 1 : 1.2 : 1.5Excess carbonyl and reducing agent ensure full conversion of the core amine.
Solvent DCE (+ cat. AcOH)Anhydrous conditions prevent hydrolysis of the imine intermediate. Acid catalyzes imine formation.
Temperature Room TemperatureSufficiently mild for most substrates.
Time 12-24 hoursAllows for both imine formation and subsequent reduction to complete.

Urea and Thiourea Synthesis: Bioisosteric Scaffolds

Ureas are important functional groups in drug discovery, often acting as hydrogen bond donors and acceptors.[8] They are readily synthesized by reacting an amine with an isocyanate. The analogous reaction with an isothiocyanate yields a thiourea. This reaction is typically fast, high-yielding, and requires no catalyst, making it exceptionally well-suited for parallel synthesis.[9]

Causality Behind Protocol Choices:

  • Reactants: The high reactivity of the isocyanate (or isothiocyanate) functional group towards amines means the reaction proceeds rapidly and cleanly without the need for coupling agents or catalysts.

  • Conditions: The reaction is often quantitative at room temperature and can be performed in a variety of aprotic solvents like DCM or THF. The simplicity of the reaction setup and the absence of byproducts make it a highly efficient method for library generation.

Protocol: Parallel Urea Library Synthesis

1. Reagent Stock Preparation:

  • Amine Stock: Prepare a 0.2 M solution of this compound (1.0 eq) in anhydrous DCM.
  • Isocyanate Stock: In a 96-well plate, dispense 1.05 equivalents of each unique isocyanate and dissolve in anhydrous DCM to a final concentration of 0.21 M.

2. Reaction Execution:

  • Add the Amine Stock solution to each well of the isocyanate plate.
  • Seal the plate and shake at room temperature. The reaction is often complete within 1-4 hours. Monitor by LC-MS if necessary.

3. Work-up and Purification:

  • For many reactions, if high-purity starting materials are used, the solvent can simply be evaporated to yield the final urea product in high purity.
  • If needed, a simple filtration through a silica plug or SPE can be used to remove any minor impurities.
ParameterConditionRationale
Amine:Isocyanate 1 : 1.05A slight excess of the isocyanate ensures the complete consumption of the valuable core amine.
Solvent Anhydrous DCM or THFAprotic solvents prevent reaction with the highly reactive isocyanate.
Temperature Room TemperatureThe reaction is highly favorable and proceeds rapidly without heating.
Time 1-4 hoursSignificantly faster than amide coupling or reductive amination.

Conclusion

This compound is a powerful and versatile building block for parallel synthesis in drug discovery. Its straightforward reactivity in key chemical transformations—amide bond formation, reductive amination, and urea synthesis—allows for the rapid and efficient generation of large, diverse, and well-characterized compound libraries. The protocols provided herein are robust, scalable, and grounded in established chemical principles, offering a solid foundation for any research program aimed at accelerating the discovery of novel therapeutics.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4778240, this compound. Available at: [Link]

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  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • C, A. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. Available at: [Link]

  • De Luca, L. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87. Available at: [Link]

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  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • ResearchGate. (2019). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Available at: [Link]

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Application Notes & Protocols: 1-Cyclopentylpiperidin-4-amine as a Versatile Scaffold for CNS Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Piperidine Scaffold in CNS Drug Discovery

The development of effective therapeutics for Central Nervous System (CNS) disorders remains one of the most significant challenges in modern medicine, largely due to the complexities of neuronal circuits and the formidable obstacle of the blood-brain barrier (BBB)[1]. In this landscape, the selection of a suitable chemical scaffold is a critical decision that dictates the trajectory of a drug discovery program. The piperidine ring is a highly privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs targeting CNS diseases[2]. Its conformational flexibility, metabolic stability, and ability to present substituents in precise three-dimensional orientations make it an ideal foundation for building molecules with optimized potency, selectivity, and pharmacokinetic properties[2].

This guide focuses on a specific, high-potential derivative: 1-cyclopentylpiperidin-4-amine . This scaffold combines the advantageous properties of the 4-aminopiperidine core with a cyclopentyl group at the N-1 position. The 4-amino group serves as a versatile synthetic handle for introducing a wide range of functional groups to modulate pharmacological activity and target engagement. Simultaneously, the N-cyclopentyl group often imparts a favorable balance of lipophilicity and metabolic stability, crucial for CNS penetration and drug-like properties.

These application notes provide a comprehensive overview of the strategic use of the this compound scaffold, detailing its synthesis, derivatization, and the critical assays required to validate its potential as a CNS drug candidate. The protocols are designed to be self-validating, with explanations of the scientific rationale behind each step to empower researchers in their drug development efforts.

Scaffold Profile and Synthesis Overview

Physicochemical Properties

The parent scaffold, this compound, possesses fundamental properties that make it an excellent starting point for a CNS-focused chemical library.

PropertyValueSource
CAS Number 132740-50-2[3]
Molecular Formula C₁₀H₂₀N₂[3][4]
Molecular Weight 168.28 g/mol [3]
Topological Polar Surface Area (TPSA) 38.3 Ų[4]
logP (Predicted) ~1.5 - 2.0Calculated

The moderate TPSA and predicted logP suggest a good starting point for achieving BBB permeability, a non-negotiable attribute for CNS drugs[1].

General Synthetic Strategy: Reductive Amination

A common and efficient method for synthesizing the this compound scaffold is the reductive amination of a commercially available piperidone precursor with cyclopentylamine. This approach is robust and scalable.

cluster_0 Synthesis Workflow Start tert-butyl 4-oxopiperidine-1-carboxylate Step1 Reductive Amination Start->Step1 Reagent1 Cyclopentylamine Reagent1->Step1 Reagent2 Reducing Agent (e.g., NaBH(OAc)₃) Reagent2->Step1 Intermediate tert-butyl 4-(cyclopentylamino)piperidine-1-carboxylate Step1->Intermediate Step2 Boc Deprotection (e.g., TFA in DCM) Intermediate->Step2 Final This compound Step2->Final

Caption: General workflow for the synthesis of the target scaffold.

Rationale: This two-step process begins with the formation of an imine/enamine intermediate between the piperidone and cyclopentylamine, which is then reduced in situ. Using a Boc-protected piperidone allows for selective N-alkylation before revealing the piperidine nitrogen. The final deprotection step with an acid like trifluoroacetic acid (TFA) is typically clean and high-yielding.

The Scaffold in CNS Drug Design: Structure-Activity Relationships (SAR)

The true power of the this compound scaffold lies in its capacity for systematic chemical modification to probe structure-activity relationships (SAR). The primary point of diversification is the 4-amino group, which can be readily functionalized to explore interactions with specific CNS targets.

Caption: Key regions of the scaffold for SAR exploration.

  • The N-Cyclopentyl Group: This moiety provides a degree of lipophilicity that is often beneficial for crossing the BBB. Its saturated, cyclic nature can also enhance metabolic stability compared to linear alkyl chains. While less commonly modified, exploring analogs (e.g., cyclobutyl, cyclohexyl) can fine-tune ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • The 4-Amino Group (R-Group Attachment Point): This is the primary vector for achieving desired pharmacology. By reacting this amine with various electrophiles (acyl chlorides, sulfonyl chlorides, aldehydes via reductive amination), a diverse library of compounds can be generated[5][6].

    • Amide Formation: Creates neutral ligands that can act as hydrogen bond donors and acceptors, crucial for interacting with receptor binding pockets.

    • Sulfonamide Formation: Introduces a strongly polar, hydrogen-bond-donating group.

    • Reductive Amination: Lengthens the linker and introduces a basic secondary amine, which can be critical for salt formation and interaction with acidic residues in a target protein.

This systematic approach allows for the optimization of compounds, for example, transforming a potent but non-selective initial hit into a highly selective and brain-penetrant clinical candidate[7].

Applications in CNS Disorders

Derivatives of the 4-aminopiperidine scaffold have shown promise across a range of CNS indications.

  • Neurodegenerative Diseases: In conditions like Alzheimer's disease, compounds that enhance cognitive function are highly sought after. 4-aminopiperidine derivatives have been developed as potent cognition enhancers, potentially acting on cholinergic or other neurotransmitter systems implicated in memory and learning[8]. The goal is to develop agents that can alleviate the cognitive deficits associated with neuronal loss[9][10].

  • Psychiatric Disorders: This is a major area of application. Derivatives have been designed as ligands for key receptors implicated in psychosis, depression, and anxiety, such as dopamine (D2) and serotonin (5-HT1A, 5-HT2A) receptors[11]. The scaffold allows for the creation of molecules with "atypical" antipsychotic profiles, balancing activity at multiple receptors to achieve efficacy with a lower risk of side effects like extrapyramidal symptoms[12].

  • Pain Management: While not a primary focus of the initial search, many CNS targets, such as opioid receptors or other GPCRs, are involved in pain signaling. The versatility of the scaffold makes it suitable for developing novel analgesics.

Key Experimental Protocols

The following protocols provide a framework for synthesizing and evaluating drug candidates based on the this compound scaffold.

Protocol 4.1: Parallel Synthesis of an Amide Library

Objective: To efficiently generate a diverse set of derivatives by acylating the 4-amino group.

Rationale: Parallel synthesis allows for the rapid creation of a library of compounds from a common intermediate, accelerating the identification of initial hits and the exploration of SAR[5].

Materials:

  • This compound (scaffold)

  • A diverse set of carboxylic acids

  • Coupling agent (e.g., HATU, PyBOP)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • 96-well reaction block or individual reaction vials

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Stock Solutions: Prepare stock solutions of the scaffold, coupling agent, and base in the chosen solvent.

  • Acid Dispensing: In each well of the reaction block, place an equimolar amount (e.g., 0.1 mmol) of a unique carboxylic acid.

  • Reagent Addition: To each well, add the following in order:

    • The coupling agent stock solution (1.1 equivalents).

    • The organic base stock solution (2.0 equivalents).

    • The this compound scaffold stock solution (1.0 equivalent).

  • Reaction: Seal the reaction block and allow it to shake at room temperature for 12-18 hours.

  • Workup:

    • Quench the reaction by adding water to each well.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification & Analysis:

    • Concentrate the crude product from each well.

    • Purify each compound using preparative HPLC.

    • Confirm the identity and purity of the final products using LC-MS and ¹H NMR.

Protocol 4.2: In Vitro Blood-Brain Barrier Permeability Assay (PAMPA-BBB)

Objective: To assess the passive permeability of newly synthesized compounds across an artificial membrane mimicking the BBB.

Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method to predict a compound's ability to passively diffuse into the CNS. It is a critical early-stage filter to eliminate compounds that are unlikely to reach their target in the brain[13].

Materials:

  • PAMPA plate system (e.g., 96-well format with a donor and acceptor plate)

  • Porcine brain lipid (PBL) or other suitable lipid mixture

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and control compounds (high and low permeability)

  • Plate reader (UV-Vis)

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with a solution of the lipid mixture in dodecane (e.g., 20 mg/mL PBL).

  • Compound Preparation: Prepare solutions of test compounds and controls in PBS at a known concentration (e.g., 100 µM). This will be the donor solution.

  • Assay Assembly:

    • Add fresh PBS to the wells of the acceptor plate.

    • Add the donor solutions to the wells of the coated donor plate.

    • Carefully place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.

  • Incubation: Incubate the assembled plate sandwich at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Concentration Measurement: After incubation, carefully separate the plates. Measure the final concentration of the compound in both the donor and acceptor wells using a plate reader. A standard curve for each compound is required.

  • Permeability Calculation: Calculate the effective permeability (Pe) for each compound using the following equation: Pe = [ -ln(1 - [drug]acceptor / [drug]equilibrium) ] * (VA * VD) / ((VA + VD) * Area * Time) Where [drug]equilibrium is the theoretical concentration if the compound distributed evenly.

Data Interpretation: Compounds are typically categorized based on their permeability.

Permeability (Pe x 10⁻⁶ cm/s)CNS Permeability Prediction
> 4.0High
2.0 - 4.0Medium
< 2.0Low
Protocol 4.3: Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a compound for a specific CNS target receptor.

Rationale: This assay quantifies the direct interaction between a drug candidate and its intended target. It is the gold standard for measuring potency at the molecular level. This example uses a generic dopamine D2 receptor protocol.

Materials:

  • Cell membranes expressing the human dopamine D2 receptor.

  • Radioligand (e.g., [³H]-Spiperone).

  • Non-specific binding agent (e.g., Haloperidol at high concentration).

  • Assay buffer (e.g., Tris-HCl with cofactors).

  • Test compounds at various concentrations.

  • Glass fiber filter mats.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Assay Plate Setup: In a 96-well plate, set up wells for:

    • Total Binding (membranes + radioligand + buffer).

    • Non-Specific Binding (membranes + radioligand + non-specific agent).

    • Test Compound Binding (membranes + radioligand + test compound at varying concentrations).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filter mats in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding CPM - Non-Specific Binding CPM.

    • Determine the percent inhibition of specific binding for each concentration of the test compound.

    • Use non-linear regression (e.g., Prism software) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The this compound scaffold represents a validated and highly promising starting point for the development of novel CNS drug candidates. Its synthetic tractability allows for the creation of large, diverse chemical libraries, while its inherent structural and physicochemical properties provide a strong foundation for achieving the desired ADME profile for brain penetration. The systematic application of the protocols outlined in this guide—from parallel synthesis to critical in vitro assays for permeability and target engagement—provides a robust framework for advancing compounds through the early stages of the drug discovery pipeline. Future efforts will likely focus on leveraging this scaffold to design multi-target agents for complex neuropsychiatric disorders and exploring novel derivatization strategies to access unexplored chemical space.

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Application Notes and Protocols: Incorporating 1-Cyclopentylpiperidin-4-amine in Fragment-Based Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for 1-Cyclopentylpiperidin-4-amine in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient methodology for identifying novel lead compounds, offering a compelling alternative to traditional high-throughput screening (HTS).[1][2] The core principle of FBDD is to screen low molecular weight compounds, or "fragments," to identify weak but highly efficient binders to a biological target.[3][4] These initial hits then provide a robust starting point for optimization into more potent, selective, and drug-like candidates through structure-guided strategies.[5][6] This approach offers several advantages, including a more thorough exploration of chemical space and the generation of leads with superior physicochemical properties.[5][7][8]

This guide focuses on the strategic incorporation of This compound into FBDD campaigns. This fragment presents several desirable characteristics for screening libraries. Its three-dimensional structure, combining a rigid piperidine core with a cyclopentyl group, offers a distinct vector for exploration of protein binding pockets. The primary amine provides a key hydrogen bond donor and a versatile handle for subsequent chemical elaboration.

PART 1: Characterization of this compound as a Screening Fragment

A critical first step in any FBDD campaign is the thorough characterization of the fragments to be screened.[8] This ensures that the chosen molecules are well-behaved in aqueous solutions and possess properties amenable to generating high-quality hits.

Physicochemical Properties and "Rule of Three" Compliance

The "Rule of Three" (Ro3) provides a useful set of guidelines for selecting fragments with a higher probability of becoming successful leads.[7][9][10] These guidelines generally define a fragment as having a molecular weight < 300 Da, cLogP ≤ 3, and no more than 3 hydrogen bond donors and acceptors.[10][11][12][13]

Here is an analysis of this compound based on these principles:

PropertyValueRo3 ComplianceSource
Molecular Formula C10H20N2N/A[14][15]
Molecular Weight 168.28 g/mol Yes [14][15]
cLogP (predicted) 1.1Yes [16]
Hydrogen Bond Donors 1 (primary amine)Yes Structural Analysis
Hydrogen Bond Acceptors 2 (primary and tertiary amines)Yes Structural Analysis
Rotatable Bonds 1Yes Structural Analysis

As the table demonstrates, this compound comfortably adheres to the "Rule of Three," making it an ideal candidate for inclusion in a fragment library. Its low molecular weight and predicted LogP suggest good solubility and ligand efficiency.

Quality Control and Solubilization

Prior to screening, it is imperative to ensure the purity and solubility of the fragment stock.

Protocol 1: Fragment Quality Control and Solubilization

  • Purity Assessment:

    • Obtain this compound from a reputable supplier (e.g., Santa Cruz Biotechnology, Alfa Chemistry).[14][15]

    • Verify purity (≥95%) using LC-MS and ¹H NMR. The expected molecular weight is 168.28 g/mol .[15]

  • Solubility Determination:

    • Prepare a stock solution in DMSO. Due to the potential for DMSO to affect some assays, it is crucial to keep its final concentration in the assay buffer low and consistent across all experiments.[17]

    • Experimentally determine the aqueous solubility in the chosen screening buffer. A minimum solubility of 1 mM is recommended for most fragment screening techniques to detect weak binding affinities.[18]

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 100 mM) in 100% DMSO.

    • Create intermediate stock plates by diluting the primary stock with the screening buffer.

PART 2: Primary Screening Methodologies

The weak binding affinities of fragments (typically in the µM to mM range) necessitate the use of sensitive biophysical techniques for primary screening.[2][19] The most commonly employed and recommended methods are Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Surface Plasmon Resonance (SPR) Screening

SPR is a powerful, label-free technique for detecting and characterizing biomolecular interactions in real-time.[20][21] It is highly sensitive to the binding of small molecules to a protein immobilized on a sensor chip.[22]

Workflow for SPR-based Fragment Screening

Caption: High-level workflow for an SPR-based fragment screen.

Protocol 2: SPR Screening

  • Assay Development:

    • Chip Selection: A CM5 sensor chip is commonly used for direct amine coupling of the target protein.[17]

    • Immobilization: Immobilize the target protein on the sensor chip via amine coupling. Aim for a high immobilization level to maximize the signal for small fragment binding.[17] Test different immobilization levels to ensure the protein remains active and stable.[17]

    • Buffer Optimization: The running buffer should be optimized for protein stability and to minimize non-specific binding. Ensure the DMSO concentration in the running buffer matches that of the fragment solutions to minimize bulk refractive index effects.[17][22]

  • Primary Screen:

    • Inject a solution of this compound (e.g., at 200 µM) over the sensor surface containing the immobilized target protein.

    • Include a reference flow cell (e.g., a blocked surface or an unrelated protein) to subtract non-specific binding and bulk effects.[23]

    • A positive "hit" is identified by a significant increase in the response units (RU) compared to the reference cell.

  • Hit Confirmation and Analysis:

    • Confirm hits by re-testing.

    • Perform a dose-response analysis by injecting a series of concentrations of the fragment to determine the equilibrium dissociation constant (KD). A minimum of six concentrations spanning 10x below and 10x above the estimated KD is recommended.[21]

NMR Spectroscopy Screening

NMR spectroscopy is another highly robust method for fragment screening, capable of detecting weak binding events with high confidence.[24][25][26] Both ligand-observed and protein-observed experiments can be employed.

Workflow for NMR-based Fragment Screening

Caption: Decision tree for selecting an NMR screening method.

Protocol 3: NMR Screening (¹H-¹⁵N HSQC)

This protocol describes a protein-observed experiment, which provides information not only on binding but also on the location of the binding site.[24]

  • Sample Preparation:

    • Requires a ¹⁵N isotopically labeled protein sample at a concentration typically between 50-200 µM.

    • Prepare this compound from a DMSO stock, ensuring the final DMSO concentration is consistent across all samples.

  • Data Acquisition:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

    • Acquire a second ¹H-¹⁵N HSQC spectrum of the protein in the presence of this compound (e.g., at a 10-fold molar excess).

  • Data Analysis:

    • Overlay the two spectra.

    • Binding is indicated by chemical shift perturbations (CSPs) of specific amide peaks in the protein's spectrum.

    • The residues exhibiting significant CSPs correspond to the amino acids at or near the fragment's binding site.

  • Affinity Determination:

    • To determine the KD, perform a titration experiment by acquiring a series of ¹H-¹⁵N HSQC spectra with increasing concentrations of the fragment.[24]

    • Monitor the CSPs as a function of fragment concentration and fit the data to a binding isotherm.

PART 3: Hit Validation and Elaboration

Once a primary hit has been identified and confirmed, the next crucial steps are to validate the binding mode and begin the process of evolving the fragment into a more potent lead compound.

Structural Biology: X-ray Crystallography

X-ray crystallography is the gold standard for validating fragment hits as it provides a high-resolution, three-dimensional view of the fragment bound to the target protein.[27][28][29][30] This structural information is invaluable for guiding the subsequent structure-based design efforts.[31]

Protocol 4: Co-crystallization

  • Crystal System Development:

    • Establish a robust and reproducible crystallization condition for the target protein. The crystals must be tolerant to soaking with solutions containing DMSO.[32]

  • Soaking or Co-crystallization:

    • Soaking: Transfer existing protein crystals into a solution containing a high concentration of this compound (typically 1-10 mM).

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure.

    • Carefully interpret the electron density map to confirm the binding pose of the fragment.[28][33]

Fragment Elaboration Strategies

The structural information obtained from crystallography fuels the hit-to-lead optimization process.[5] The primary amine and the cyclopentyl group of this compound serve as excellent vectors for two primary elaboration strategies:

  • Fragment Growing: This strategy involves adding chemical functionality to the core fragment to engage with adjacent pockets on the protein surface, thereby increasing affinity and potency.[4][31]

  • Fragment Linking: If a second fragment is found to bind in a proximal site, a chemical linker can be designed to connect the two fragments, often resulting in a dramatic increase in binding affinity.[31][34][35]

Workflow for Fragment Elaboration

Caption: Iterative cycle of structure-guided fragment elaboration.

A powerful initial step in the growing strategy is "SAR by catalog," where commercially available analogs of the hit fragment are tested to rapidly explore the structure-activity relationship (SAR) around the core scaffold.

Conclusion

This compound is a well-qualified fragment for inclusion in FBDD screening campaigns. Its adherence to the "Rule of Three," combined with its attractive 3D shape and synthetic tractability, makes it a valuable starting point for the discovery of novel chemical matter. By employing sensitive biophysical screening techniques like SPR and NMR, followed by structural validation via X-ray crystallography, researchers can effectively leverage this fragment to initiate a productive hit-to-lead program. The subsequent iterative process of fragment growing or linking, guided by structural insights, provides a rational and efficient path toward the development of potent and selective lead compounds.

References

  • Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]

  • Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries. Journal of Medicinal Chemistry. [Link]

  • Fragment-based lead discovery. Wikipedia. [Link]

  • NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure. [Link]

  • Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries. National Institutes of Health. [Link]

  • An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]

  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. SciSpace. [Link]

  • Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Fragment-based drug discovery-the importance of high-quality molecule libraries. PubMed. [Link]

  • NMR-based screening: a powerful tool in fragment-based drug discovery. Molecular Omics. [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Massachusetts Biotechnology Council. [Link]

  • Fragment-based drug discovery—the importance of high-quality molecule libraries. National Institutes of Health. [Link]

  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry. [Link]

  • Fragment-based screening using X-ray crystallography and NMR spectroscopy. ResearchGate. [Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy. National Institutes of Health. [Link]

  • The 'rule of three' for fragment-based drug discovery: Where are we now? ResearchGate. [Link]

  • Fragment-Based Approach To Enhance Drug Discovery Productivity. Technology Networks. [Link]

  • Development of potent inhibitors by fragment-linking strategies. PubMed. [Link]

  • The XChem pipeline for fragment screening. Diamond Light Source. [Link]

  • Growing fragments through fragment-linking. ResearchGate. [Link]

  • Fragment Linking Strategies for Structure-Based Drug Design. PubMed. [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus. [Link]

  • 1-cyclopentyl-4-aminopiperidine suppliers USA. USA Chemical. [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. National Institutes of Health. [Link]

  • SPR-based fragment screening: advantages and applications. PubMed. [Link]

  • Screening and analysis of fragments using Biacore systems. Cytiva. [Link]

  • Practical aspects of NMR-based fragment screening. PubMed. [Link]

  • Pushing the Rule of 3. Practical Fragments. [Link]

  • Fragment-Based Drug Discovery: A Comprehensive Overview. PharmaFeatures. [Link]

  • Screening the MayBridge Rule of 3 Fragment Library for Compounds That Interact with the Trypanosoma brucei myo-Inositol-3-Phosphate Synthase and/or Show Trypanocidal Activity. National Institutes of Health. [Link]

  • 1-Cyclobutylpiperidin-4-amine. ChemBK. [Link]

  • X-ray Crystallography Fragment Screening. Selvita. [Link]

  • Achieving a Good Crystal System for Crystallographic X-Ray Fragment Screening. Diamond Light Source. [Link]

  • 1-(Cyclopentylcarbonyl)piperidin-4-amine. PubChem. [Link]

  • Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. [Link]

  • Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. Sartorius. [Link]

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • This compound (C10H20N2). PubChemLite. [Link]

  • A beginner's guide to surface plasmon resonance. The Biochemist. [Link]

  • How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ResearchGate. [Link]

  • 1-Cyclopentyl-piperidin-4-yl-ammonium chloride. PubChem. [Link]

  • Fragment HIT Identification in FBDD. CrystalsFirst. [Link]

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Application Notes & Protocols: A Comprehensive Guide to the N-Alkylation of 1-Cyclopentylpiperidin-4-amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylation

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a significant percentage of FDA-approved pharmaceuticals. Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility, and to serve as a versatile anchor for introducing diverse functional groups that can modulate pharmacological activity. The N-alkylation of piperidine derivatives, such as 1-Cyclopentylpiperidin-4-amine, is a critical transformation for expanding molecular diversity in drug discovery programs. This modification allows for the fine-tuning of a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile.

While classical N-alkylation with alkyl halides is a known method, it is often plagued by challenges such as over-alkylation, leading to the formation of quaternary ammonium salts, and the need for harsh reaction conditions.[1] A more robust, controlled, and widely adopted strategy is reductive amination.[2][3] This method offers a superior approach by converting the secondary amine into a tertiary amine in a highly selective, one-pot procedure, thus preventing the common pitfalls of direct alkylation.[2][3]

This guide provides a detailed, field-proven protocol for the N-alkylation of this compound using reductive amination, with a focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent.

The Scientific Principle: Controlled Alkylation Through Reductive Amination

Reductive amination is an elegant and efficient two-stage process that typically occurs in a single reaction vessel.[4][5]

  • Iminium Ion Formation: The reaction commences with the nucleophilic attack of the secondary amine (this compound) on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a transient, electrophilic tertiary iminium ion intermediate.

  • In-Situ Hydride Reduction: A carefully chosen reducing agent, present in the same pot, then selectively reduces the iminium ion (C=N⁺ bond) to yield the final N-alkylated tertiary amine.

The success of this one-pot reaction hinges on the choice of the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is exceptionally well-suited for this purpose.[6][7] Its reactivity is attenuated by the electron-withdrawing effects of the three acetoxy groups, making it a mild and selective hydride donor.[8] Consequently, it reduces the iminium ion much more rapidly than it reduces the starting aldehyde or ketone, preventing the wasteful consumption of the carbonyl compound and the formation of alcohol byproducts.[6][9] Furthermore, NaBH(OAc)₃ is effective under neutral or weakly acidic conditions and is compatible with a wide range of functional groups, making it a workhorse reagent in modern organic synthesis.[7]

Detailed Experimental Protocol

This protocol provides a representative procedure for the N-alkylation of this compound with benzaldehyde to yield N-benzyl-1-cyclopentylpiperidin-4-amine. The molar equivalents and amounts can be adapted for other aldehydes or ketones.

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier
This compound≥98%Commercially Available
Benzaldehyde≥99%, ReagentPlus®Commercially Available
Sodium triacetoxyborohydride (NaBH(OAc)₃)97%Commercially Available
1,2-Dichloroethane (DCE), Anhydrous≥99.8%Commercially Available
Saturated aq. Sodium Bicarbonate (NaHCO₃)ACS GradeCommercially Available
Brine (Saturated aq. NaCl)ACS GradeCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Triethylamine (Et₃N)≥99.5%Commercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Quantitative Data Summary for Representative Reaction

The following table outlines the stoichiometry for a typical reaction on a 1.0 mmol scale.

ReagentMW ( g/mol )EquivalentsMoles (mmol)Amount
This compound168.291.01.0168.3 mg
Benzaldehyde106.121.11.1116.7 mg (112 µL)
Sodium triacetoxyborohydride211.941.51.5317.9 mg
1,2-Dichloroethane (DCE)---10 mL
Step-by-Step Experimental Procedure
  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (168.3 mg, 1.0 mmol). Add anhydrous 1,2-dichloroethane (10 mL) to dissolve the amine.

  • Addition of Carbonyl: Add benzaldehyde (112 µL, 1.1 mmol) to the stirred solution via syringe. Stir the mixture at room temperature for 20-30 minutes to facilitate the initial formation of the iminium ion intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (317.9 mg, 1.5 mmol) to the reaction mixture in three portions over 5 minutes. Causality Note: Portion-wise addition is crucial to control the mildly exothermic reaction and prevent a rapid release of gas.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction is typically complete within 12-24 hours. Monitor the consumption of the starting amine by Thin-Layer Chromatography (TLC) using an eluent such as 90:10:1 DCM/Methanol/NH₄OH or by LC-MS.

  • Reaction Quench (Work-up): Once the reaction is complete, carefully quench the mixture by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution (~15 mL). Causality Note: This step neutralizes any residual acid and decomposes the excess hydride reagent, which is accompanied by gas evolution (H₂). Ensure adequate ventilation.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (3 x 15 mL).

  • Washing and Drying: Combine all organic layers. Wash the combined organic phase with brine (20 mL). Causality Note: The brine wash removes bulk water and helps to break any emulsions that may have formed. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and wash the solid with a small amount of DCM.

  • Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

    • Eluent System: A gradient of 0% to 10% ethyl acetate in hexanes containing 0.5% triethylamine is a good starting point. Causality Note: The addition of a small amount of a basic modifier like triethylamine is essential to prevent the basic amine product from tailing on the acidic silica gel, ensuring better separation and purity.

  • Final Product: Combine the pure fractions and concentrate under reduced pressure to afford the N-benzyl-1-cyclopentylpiperidin-4-amine, typically as a clear to pale yellow oil. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visual Workflow and Pathway Diagrams

Experimental Workflow Diagram

The following diagram illustrates the complete experimental workflow from setup to final product characterization.

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Dissolve Amine & Aldehyde in Anhydrous DCE B 2. Add NaBH(OAc)₃ (Portion-wise) A->B C 3. Stir at RT (12-24h) & Monitor via TLC/LC-MS B->C D 4. Quench with sat. NaHCO₃ Solution C->D Reaction Complete E 5. Extract with DCM (3x) D->E F 6. Wash with Brine & Dry over Na₂SO₄ E->F G 7. Filter & Concentrate (Rotary Evaporator) F->G H 8. Flash Column Chromatography G->H Crude Product I 9. Concentrate Pure Fractions H->I J 10. Characterize Product (NMR, MS) I->J I->J Pure Product

Caption: Experimental workflow for N-alkylation.

Concluding Remarks

The reductive amination protocol detailed herein represents a reliable, high-yielding, and broadly applicable method for the N-alkylation of this compound. The use of sodium triacetoxyborohydride ensures high selectivity and functional group tolerance, making this a go-to procedure in both academic and industrial research settings. By understanding the causality behind each step—from the choice of an anhydrous solvent to the inclusion of a base in the chromatography eluent—researchers can effectively troubleshoot and adapt this protocol for a wide variety of carbonyl compounds, thereby facilitating the rapid generation of diverse chemical libraries for drug discovery and development.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

  • Zhang, G., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. PubMed Central. [Link]

  • American Chemical Society Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

  • PubChem. (n.d.). 1-(Cyclopentylcarbonyl)piperidin-4-amine. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of purification method of high-purity piperidine.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of piperidine.
  • PubChem. (n.d.). 1-Cyclopentyl-1-phenylethanamine. Retrieved from [Link]

  • PubChem. (n.d.). N-cyclopentyl-5-[2-[[5-(4-ethylpiperazin-1-yl)pyridin-2-yl]amino]pyrimidin-4-yl]. Retrieved from [Link]

  • ODU Digital Commons. (1982). The Regioselective 3-Alkylation of Piperidine. Retrieved from [Link]

  • PubChem. (n.d.). N-cyclopentyl-5-[2-[[5-(4-ethylpiperazin-1-yl)pyridin-2-yl]amino]. Retrieved from [Link]/126559601)

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Analytical methods for characterizing 1-Cyclopentylpiperidin-4-amine purity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analytical Characterization of 1-Cyclopentylpiperidin-4-amine Purity

Abstract

This comprehensive application note provides a detailed framework for the analytical characterization of this compound, a key intermediate in pharmaceutical synthesis. Ensuring the purity of such intermediates is paramount to the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2] This guide outlines a multi-faceted analytical approach, integrating chromatographic, spectroscopic, and elemental analysis techniques. We provide not only step-by-step protocols but also the scientific rationale behind method selection and parameter optimization, in alignment with international regulatory standards.[3][4] This document is intended for researchers, analytical scientists, and quality control professionals in the drug development and manufacturing sectors.

Introduction: The Imperative for Purity Analysis

This compound (CAS: 132740-50-2, Formula: C₁₀H₂₀N₂) is a substituted piperidine derivative frequently employed as a building block in the synthesis of complex pharmaceutical agents.[5][6] The purity profile of this intermediate directly impacts the impurity profile of the final API.[1] Impurities can arise from starting materials, by-products of side reactions, residual solvents, or degradation products.[7] Regulatory bodies like the FDA and EMA mandate stringent control over impurities, as they can affect the safety and efficacy of the drug product.[8]

This guide is structured to provide a logical workflow for the comprehensive purity assessment of this compound, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[9]

Logical Workflow for Purity Characterization

The following diagram illustrates the integrated approach to purity analysis, ensuring all potential impurities (organic, inorganic, residual solvents) are assessed.

Purity_Workflow cluster_input Sample Handling cluster_analysis Analytical Methodologies cluster_validation Validation & Reporting Sample This compound Batch HPLC HPLC / UPLC (Purity, Organic Impurities) Sample->HPLC Characterize GCMS GC-MS (Volatile Impurities, Solvents) Sample->GCMS Characterize NMR NMR Spectroscopy (Structure, Isomers) Sample->NMR Characterize ICPMS ICP-MS (Elemental Impurities) Sample->ICPMS Characterize Validation Method Validation (ICH Q2(R1)) HPLC->Validation Validate per GCMS->Validation Validate per Report Certificate of Analysis (CoA) NMR->Report Compile Data ICPMS->Report Compile Data Validation->Report Compile Data

Caption: Integrated workflow for purity analysis of this compound.

Chromatographic Methods: The Core of Impurity Profiling

Chromatographic techniques are the cornerstone for separating and quantifying the main component from its organic impurities.[2][8] The choice between liquid and gas chromatography depends on the volatility and thermal stability of the analyte and its potential impurities.

High-Performance Liquid Chromatography (HPLC/UPLC)

HPLC is the gold standard for purity analysis of non-volatile or thermally labile pharmaceutical intermediates.[1][8]

Causality Behind Method Design: this compound is a primary amine and lacks a significant UV chromophore, making direct detection by UV-Vis spectrophotometry challenging at trace levels. This necessitates a strategic approach. A similar challenge is faced when analyzing other non-chromophoric amines like piperidin-3-amine or 1-methyl-4-amino-piperazine.[10][11]

  • Strategy A: UV detection with Pre-Column Derivatization. This is a robust and widely used technique. The amine is reacted with a derivatizing agent that attaches a UV-active molecule. For instance, reagents like p-toluenesulfonyl chloride (PTSC) can be used to create a derivative with strong UV absorbance, allowing for sensitive detection.[11][12]

  • Strategy B: Universal Detectors. If derivatization is undesirable, detectors like Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometry (MS) can be employed. LC-MS is particularly powerful as it provides mass information for impurity identification.[13]

Protocol: RP-HPLC with Pre-Column Derivatization (PTSC)

This protocol is designed to be a self-validating system, where specificity is demonstrated by the separation of the derivatized analyte from potential side-products of the derivatization reaction itself.

1. Derivatization Procedure:

  • Accurately weigh ~50 mg of this compound into a 50 mL volumetric flask.

  • Add 20 mL of acetonitrile and 5 mL of 1M Sodium Hydroxide solution. Sonicate to dissolve.

  • Add a freshly prepared solution of p-toluenesulfonyl chloride (PTSC) (~1.5 molar equivalents) in acetonitrile.

  • Vortex the mixture and allow it to react at room temperature for 30 minutes.

  • Quench the reaction by adding 1 mL of a glycine solution to consume excess PTSC.

  • Dilute to volume with acetonitrile/water (50:50). This is the Test Solution.

  • Prepare a blank by performing the same procedure without the analyte.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0 30
    20 80
    25 80
    25.1 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detector: UV at 228 nm[11]

  • Injection Volume: 10 µL

3. Data Analysis:

  • Calculate the purity using the area percent method: % Purity = (Area_MainPeak / Total_Area_All_Peaks) * 100

  • Identify and quantify known impurities against their reference standards. Report unknown impurities by their relative retention time (RRT).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent method for identifying and quantifying volatile organic impurities and residual solvents.[1][14] Its high sensitivity and the structural information provided by the mass spectrometer make it ideal for impurity profiling.[15]

Causality Behind Method Design: Primary amines can sometimes exhibit poor peak shape (tailing) on standard GC columns due to interaction with silanol groups. While this compound is sufficiently volatile, a low-polarity column (e.g., 5% phenyl polysiloxane) is chosen to minimize these interactions. The mass spectrometer serves as the detector, allowing for definitive identification of unknown peaks by comparing their fragmentation patterns to spectral libraries like NIST or Wiley.[14]

Protocol: Headspace GC-MS for Residual Solvents and Volatile Impurities

1. Sample Preparation:

  • Accurately weigh ~100 mg of this compound into a 20 mL headspace vial.

  • Add 5 mL of a suitable solvent, such as Dimethyl sulfoxide (DMSO).

  • Seal the vial immediately with a PTFE/silicone septum and crimp cap.

  • Prepare a standard solution containing expected residual solvents at their specified limits (as per ICH Q3C).[9]

2. GC-MS Conditions:

  • GC System: Agilent 7890 or equivalent

  • MS System: Agilent 5975 or equivalent[16]

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[16]

  • Carrier Gas: Helium at 1.0 mL/min[17]

  • Oven Program: 40 °C (hold 5 min), ramp to 250 °C at 10 °C/min, hold 5 min.

  • Injector Temp: 250 °C

  • Headspace Sampler:

    • Oven Temp: 80 °C
    • Loop Temp: 90 °C
    • Transfer Line Temp: 100 °C
    • Equilibration Time: 15 min
  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV[14]
    • Mass Range: 35-400 amu
    • Source Temp: 230 °C
    • Quad Temp: 150 °C

3. Data Analysis:

  • Identify residual solvents by comparing retention times and mass spectra with the prepared standard.

  • Identify unknown volatile impurities by searching their mass spectra against the NIST/Wiley library.

  • Quantify based on the external standard method.

Spectroscopic and Other Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for unambiguous structure confirmation and identification of structural isomers or closely related impurities.[1][15] Both ¹H and ¹³C NMR spectra should be acquired.

Causality and Interpretation:

  • ¹H NMR: The proton NMR spectrum will confirm the presence of the cyclopentyl and piperidine ring protons. Integration of the signals should correspond to the number of protons in each environment. Impurities would appear as extra, unassigned peaks. For example, the signals for the piperidine ring protons would be distinct from those of a potential impurity like cyclopentylamine.[18]

  • ¹³C NMR: The carbon NMR provides information on the number of unique carbon environments, confirming the carbon skeleton of the molecule.[19]

  • Quantitative NMR (qNMR): If a certified reference standard is available, qNMR can be used for a highly accurate assay of the main component.

Elemental Analysis by ICP-MS

The synthesis of pharmaceutical intermediates often involves metal catalysts (e.g., Pd, Pt, Ru). These elemental impurities must be controlled within strict limits as defined by ICH Q3D.[9] Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the required technique due to its exceptional sensitivity.[20]

Protocol: ICP-MS for Elemental Impurities

1. Sample Preparation (Microwave Digestion):

  • Accurately weigh ~200 mg of the sample into a microwave digestion vessel.

  • Carefully add 5 mL of concentrated Nitric Acid (trace metal grade).

  • Allow to pre-react for 15 minutes, then seal the vessel.

  • Digest using a validated microwave program (e.g., ramp to 200 °C and hold for 20 minutes).

  • After cooling, quantitatively transfer the digest to a 50 mL volumetric flask and dilute to volume with deionized water.

2. ICP-MS Conditions:

  • Instrument: Agilent 7900 ICP-MS or equivalent.

  • Modes: Standard mode for most elements; Kinetic Energy Discrimination (KED) or Dynamic Reaction Cell (DRC) mode for elements like Cr and V to resolve polyatomic interferences.[20]

  • Calibration: Use a multi-element calibration standard covering the required elements at concentrations relevant to ICH Q3D limits.

  • Internal Standard: Use an internal standard mix (e.g., Sc, Y, In, Bi) to correct for matrix effects and instrument drift.

Method Validation Framework

Any method used for purity determination must be validated to prove it is suitable for its intended purpose.[3] The validation should be conducted according to ICH Q2(R1) guidelines.[4][21][22]

Decision Tree for Method Selection

Method_Selection cluster_organic start Impurity Type? node_organic Organic Impurity start->node_organic Organic node_inorganic Inorganic / Metal start->node_inorganic Inorganic node_solvent Residual Solvent start->node_solvent Solvent node_volatile Volatile / Thermally Stable? node_organic->node_volatile node_icpms Use ICP-MS node_inorganic->node_icpms node_hsgc Use Headspace-GC node_solvent->node_hsgc node_gcms Use GC-MS node_volatile->node_gcms Yes node_hplc Use HPLC/UPLC node_volatile->node_hplc No

Caption: Decision tree for selecting the appropriate analytical technique.

Validation Parameters Summary

The following table summarizes the key parameters for validating the HPLC purity method.

Validation ParameterPurposeAcceptance Criteria
Specificity To ensure the method can assess the analyte in the presence of impurities, degradants, and matrix components.[3]Peak purity index > 0.995. Baseline resolution between analyte and known impurities.
Linearity To demonstrate a proportional relationship between concentration and analytical response.R² ≥ 0.998 over a range of LOQ to 150% of the specification level.
Accuracy To measure the closeness of test results to the true value.% Recovery between 98.0% and 102.0% for spiked samples at three concentration levels.
Precision (Repeatability & Intermediate)To show the consistency of results for multiple analyses of the same sample.RSD ≤ 2.0% for repeatability (n=6). RSD ≤ 3.0% for intermediate precision (different day/analyst).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision (RSD) at LOQ ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.[21]No significant change in results when varying flow rate (±5%), column temp (±2°C), mobile phase pH (±0.1).

Conclusion

The characterization of this compound purity requires a comprehensive and orthogonal set of analytical techniques. A robust reversed-phase HPLC method, often requiring derivatization, serves as the primary tool for quantifying purity and organic impurities. This must be complemented by GC-MS for volatile components and residual solvents, NMR for structural verification, and ICP-MS for the control of elemental impurities. Each method must be rigorously validated according to ICH guidelines to ensure data integrity and regulatory compliance. This integrated approach guarantees a thorough understanding of the impurity profile, ensuring the quality and safety of the final pharmaceutical product.

References

  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
  • ChemicalBook. This compound dihydrochloride(952201-42-2) 13C NMR spectrum.
  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • ICH. Quality Guidelines. Available at: [Link]

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  • Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates? Available at: [Link]

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  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]

  • University of Wisconsin, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • de Andrade, C. K., et al. (2017). Study and determination of elemental impurities by ICP-MS in active pharmaceutical ingredients using single reaction chamber digestion in compliance with USP requirements. Journal of Pharmaceutical and Biomedical Analysis, 145, 537-544. Available at: [Link]

  • ResearchGate. Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. Available at: [Link]

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. Available at: [Link]

  • Al-Rubaye, A. F., et al. (2020). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. Heliyon, 6(1), e03206. Available at: [Link]

  • Agilent Technologies, Inc. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Available at: [Link]

  • ResearchGate. Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2017). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bio Active Compounds Presents in Oeophylla smaragdina. Available at: [Link]

  • Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • ResearchGate. A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. Available at: [Link]

  • Gomathi, D., et al. (2015). GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L. Journal of Food Science and Technology, 52(2), 1212–1217. Available at: [Link]

  • Lee, K. C., et al. (2023). LC-MS/MS and GC-MS Analysis for the Identification of Bioactive Metabolites Responsible for the Antioxidant and Antibacterial Activities of Lygodium microphyllum (Cav.) R. Br.. Molecules, 28(6), 2686. Available at: [Link]

  • Olorunnisola, O. S., et al. (2022). GC-MS Analysis of the Phytochemical Constituents, Safety Assessment, Wound Healing and Anti-Inflammatory Activities of Cucurbita pepo Leaf Extract in Rats. Molecules, 27(20), 6939. Available at: [Link]

  • ResearchGate. Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. Available at: [Link]

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  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

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Application Note: A Robust and Scalable Synthesis of 1-Cyclopentylpiperidin-4-amine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the scale-up synthesis of 1-Cyclopentylpiperidin-4-amine, a key building block in the development of novel therapeutics. The piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to numerous FDA-approved drugs.[1] This application note details a robust and scalable synthetic route starting from 1-Cyclopentylpiperidin-4-one via reductive amination. We will explore the rationale behind the chosen synthetic strategy, process optimization, and provide detailed, step-by-step protocols for both laboratory and pilot-scale synthesis. The content is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure a reliable and efficient supply of this crucial intermediate for preclinical studies.[2][3]

Introduction: The Significance of Piperidine Scaffolds

The piperidine moiety is a cornerstone of modern medicinal chemistry, found in a vast array of pharmaceuticals targeting a wide range of diseases.[1][4] Its prevalence is due to its ability to confer favorable physicochemical properties, such as aqueous solubility and metabolic stability, while providing a three-dimensional framework for precise substituent orientation. This compound, in particular, serves as a versatile intermediate, enabling the exploration of chemical space to optimize the efficacy and safety of drug candidates.[5][6]

The transition from small-scale laboratory synthesis to a larger, preclinical scale presents significant challenges, including ensuring batch-to-batch consistency, process safety, and economic viability.[7] This guide addresses these challenges by presenting a well-characterized and optimized synthetic protocol.

Synthetic Strategy: Reductive Amination

The chosen synthetic route is a direct reductive amination of 1-Cyclopentylpiperidin-4-one. This method is widely employed in the pharmaceutical industry due to its efficiency, operational simplicity, and the broad availability of reagents.[8] The overall transformation is depicted below:

Scheme 1: Synthesis of this compound via Reductive Amination

Synthetic_Scheme start 1-Cyclopentylpiperidin-4-one intermediate [Imine/Enamine Intermediate] start->intermediate NH3, Ti(OiPr)4 or NH4OAc product This compound intermediate->product H2, Raney Ni or NaBH3CN

Caption: Overall synthetic scheme for the target compound.

The reaction proceeds in two key steps:

  • Imine Formation: The ketone (1-Cyclopentylpiperidin-4-one) reacts with an ammonia source to form an intermediate imine or enamine in situ.

  • Reduction: The C=N double bond of the imine is then reduced to a C-N single bond to yield the desired primary amine.

For scale-up, catalytic hydrogenation is the preferred reduction method over stoichiometric metal hydride reagents. It offers a higher atom economy, avoids the quenching of reactive hydrides, and simplifies product isolation, as the catalyst can be removed by simple filtration.

Process Development and Scale-Up Considerations

Scaling up a synthesis requires careful consideration of several factors that may not be apparent at the lab scale.[7]

ParameterLaboratory Scale (1-10 g)Pilot Scale (100-1000 g)Rationale for Scale-Up Choice
Ammonia Source Ammonium acetate, Ammonia in MeOHAnhydrous ammonia gas, Ammonium acetateGaseous ammonia allows for better stoichiometric control in a reactor. Ammonium acetate remains a viable, easier-to-handle option.
Reducing Agent Sodium triacetoxyborohydrideCatalytic Hydrogenation (e.g., Raney® Ni, Pd/C)Catalytic hydrogenation is more cost-effective, environmentally friendly, and easier to handle at scale. It eliminates complex workups associated with borohydride reagents.[7]
Catalyst N/A (if using hydrides)Raney® NickelRaney® Ni is a cost-effective and highly active catalyst for the reduction of imines. It is, however, pyrophoric and must be handled with extreme care.
Solvent Methanol, DichloromethaneMethanol, Ethanol, IsopropanolAlcohols are good solvents for all components and are suitable for hydrogenation. Methanol is often chosen for its solvating properties.
Temperature Room Temperature40-60 °CElevated temperature increases the reaction rate, reducing batch time. Must be controlled to prevent side reactions.
Pressure Atmospheric (for hydrides)50-100 psi (3-7 bar) H₂Higher hydrogen pressure increases the rate of reduction and ensures complete conversion.
Work-up Liquid-liquid extractionFiltration, Distillation/CrystallizationFiltration removes the catalyst. The product can then be isolated by distillation or by forming a salt (e.g., HCl salt) and crystallizing for high purity.
Safety Standard fume hood useJacketed reactor, grounding, H₂ detector, proper catalyst handlingHydrogen gas is highly flammable. Raney® Ni is pyrophoric when dry. Strict safety protocols are mandatory.

Experimental Protocols

Part A: Laboratory-Scale Synthesis (Illustrative)

This protocol describes a typical lab-scale synthesis using a common borohydride reagent.

Materials:

  • 1-Cyclopentylpiperidin-4-one (5.0 g, 29.9 mmol)

  • Ammonium acetate (11.5 g, 149.5 mmol)

  • Methanol (100 mL)

  • Sodium cyanoborohydride (2.8 g, 44.8 mmol)

  • 2 M Hydrochloric acid

  • 2 M Sodium hydroxide

  • Dichloromethane (DCM)

Procedure:

  • To a 250 mL round-bottom flask, add 1-Cyclopentylpiperidin-4-one and methanol. Stir until dissolved.

  • Add ammonium acetate and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride in small portions over 15 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding 2 M HCl until the pH is ~2.

  • Stir for 1 hour, then basify with 2 M NaOH until the pH is >12.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography (Silica gel, DCM:MeOH:NH₄OH 90:9:1) to afford this compound.

Part B: Scale-Up Synthesis Protocol (100 g Scale)

This protocol is optimized for safety, efficiency, and purity at a larger scale using catalytic hydrogenation.

Equipment:

  • 1 L high-pressure autoclave (hydrogenator) equipped with mechanical stirring, a heating/cooling jacket, a thermocouple, and a pressure gauge.

  • Inert atmosphere handling equipment (e.g., Schlenk line or glovebox) for catalyst handling.

Materials:

  • 1-Cyclopentylpiperidin-4-one (100 g, 0.598 mol)

  • Methanol (500 mL)

  • Raney® Nickel (10 g, 50% slurry in water, ~5 g dry weight)

  • Anhydrous Ammonia (gas)

  • Celite® or another filter aid

Procedure:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor with 1-Cyclopentylpiperidin-4-one and Methanol B Inert Reactor Atmosphere (Purge with N2) A->B C Carefully Add Raney® Ni Slurry Under N2 Blanket B->C D Seal Reactor and Begin Agitation C->D E Introduce Anhydrous NH3 (approx. 5-6 equivalents) D->E F Heat to 50°C E->F G Pressurize with H2 to 80 psi F->G H Monitor H2 Uptake (Reaction complete when uptake ceases) G->H I Cool Reactor to RT and Vent H2/NH3 H->I J Purge Reactor with N2 I->J K Filter Reaction Mixture Through Celite® Under N2 J->K L Wash Catalyst Bed with Methanol K->L M Concentrate Filtrate Under Reduced Pressure L->M N Purify by Vacuum Distillation M->N

Caption: Workflow for the scale-up synthesis of this compound.

  • Reactor Preparation: Charge the 1 L autoclave with 1-Cyclopentylpiperidin-4-one (100 g) and methanol (500 mL).

  • Inerting: Seal the reactor and purge the system with nitrogen gas three times to remove all oxygen.

  • Catalyst Charging: Under a positive pressure of nitrogen, carefully add the Raney® Nickel slurry. CRITICAL: Do not allow the catalyst to become dry as it is pyrophoric.

  • Ammonia Addition: Begin agitation. Introduce anhydrous ammonia gas below the surface of the liquid until the desired stoichiometry is reached (approximately 5-6 molar equivalents). The reaction is exothermic; maintain the temperature below 30 °C during this addition.

  • Hydrogenation: Seal the reactor and heat the mixture to 50 °C. Pressurize the reactor with hydrogen gas to 80 psi.

  • Reaction Monitoring: Maintain the temperature and pressure. The reaction is complete when hydrogen uptake ceases (typically 6-12 hours). The progress can also be monitored by taking samples (via a sample port) and analyzing them by GC-MS or LC-MS.

  • Shutdown and Filtration: Cool the reactor to room temperature. Carefully vent the excess hydrogen and ammonia in a well-ventilated fume hood. Purge the reactor with nitrogen. Under a nitrogen atmosphere, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol (2 x 50 mL). CRITICAL: Keep the filter cake wet with methanol or water at all times.

  • Isolation: Combine the filtrate and washes. Remove the methanol under reduced pressure. The resulting crude oil is this compound.

  • Purification: For preclinical use, high purity is required. Purify the crude product by vacuum distillation to afford the final product as a clear, colorless oil. Alternatively, the amine can be converted to its hydrochloride salt and purified by crystallization.

Analytical Characterization

The identity and purity of the final compound should be confirmed by a suite of analytical techniques.

MethodPurposeExpected Result
¹H and ¹³C NMR Structural ConfirmationSpectra consistent with the structure of this compound.
LC-MS / GC-MS Purity Assessment & Mass ConfirmationPurity >98%. Mass consistent with the molecular formula (C₁₀H₂₀N₂).[9][10]
FTIR Functional Group AnalysisPresence of N-H and C-N stretches; absence of C=O stretch from starting material.
Elemental Analysis Elemental Composition%C, %H, %N values within ±0.4% of the theoretical values.

Troubleshooting and Process Optimization

Troubleshooting start Low Conversion of Starting Material? opt1 Check Catalyst Activity start->opt1 opt2 Increase H2 Pressure or Temperature start->opt2 opt3 Ensure Adequate NH3 Stoichiometry start->opt3 sol1 Use fresh/more active catalyst. opt1->sol1 sol2 Optimize reaction conditions. (e.g., 60°C, 100 psi) opt2->sol2 sol3 Verify ammonia addition process. opt3->sol3

Caption: Troubleshooting guide for incomplete reactions.

  • Incomplete Reaction: If the starting ketone is still present, the cause could be insufficient catalyst activity, low hydrogen pressure, or insufficient temperature. Consider using a fresh batch of catalyst or increasing the pressure/temperature within safe operational limits.[7]

  • Formation of Byproducts: The formation of a secondary amine (bis-adduct) can occur if the local concentration of the product amine is high relative to ammonia. This can be mitigated by ensuring a sufficient excess of ammonia is used and that it is well-mixed.

  • Catalyst Filtration Issues: Fine catalyst particles can be difficult to filter. Using a filter aid like Celite® is essential. A slow filtration rate may indicate a clogged filter bed.

Conclusion

This application note outlines a reliable and scalable process for the synthesis of this compound, a valuable intermediate for preclinical drug development.[11] By transitioning from a laboratory-scale borohydride reduction to a pilot-scale catalytic hydrogenation, the process becomes more efficient, cost-effective, and environmentally benign. The provided protocols and scale-up considerations offer a robust framework for producing this key molecule with high purity and consistency, thereby accelerating the drug discovery pipeline.

References

  • BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of Piperidine-3-carbothioamide for Preclinical Studies.
  • PharmaSource. (n.d.). Small Molecule API Development in Pharmaceutical Manufacturing: A Comprehensive Guide.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-Up of Piperidine Synthesis.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central.
  • WuXi AppTec. (2025). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.
  • Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development.
  • Neuland Labs. (2025). Small Molecule Drug Development: Process, Strengths, and CDMO Role.
  • ResearchGate. (n.d.). Introduction to small molecule drug discovery and preclinical development.
  • PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • PubChem. (n.d.). This compound.

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Application Notes & Protocols: The Strategic Integration of 1-Cyclopentylpiperidin-4-amine in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and novel modes of action is a cornerstone of modern agricultural science. Within the vast library of synthetic building blocks, cyclic amines play a pivotal role in constructing the complex molecular architectures required for potent biological activity. This document provides a detailed technical guide on the application of 1-Cyclopentylpiperidin-4-amine, a versatile secondary amine intermediate, in the synthesis of next-generation agrochemicals, with a particular focus on fungicides. We will explore its strategic importance in designing Succinate Dehydrogenase Inhibitors (SDHIs), provide detailed synthetic protocols, and explain the causal relationships behind key experimental choices.

Introduction: The Value Proposition of this compound

This compound (CAS 132740-50-2) is a bifunctional molecule featuring a piperidine ring N-substituted with a cyclopentyl group, and a primary amine at the 4-position.[1][2] This unique combination of features makes it a highly valuable synthon in medicinal and agrochemical research.

  • Structural Rigidity and Lipophilicity: The piperidine ring provides a conformationally restricted scaffold, which can be crucial for precise binding to a biological target. The N-cyclopentyl group significantly increases the lipophilicity of the molecule, a key parameter influencing its ability to penetrate the waxy cuticles of plants or the cell membranes of fungal pathogens.

  • Reactive Handle: The primary amine at the 4-position serves as a versatile nucleophilic handle for a wide array of chemical transformations. This allows for the straightforward introduction of the entire cyclopentylpiperidine moiety into a larger molecular framework, most commonly through amide bond formation or reductive amination.[3][4]

These properties make this compound an attractive building block for creating molecules that can effectively interact with specific biological targets, such as enzymes in pathogenic fungi.

Property Value Source
CAS Number 132740-50-2[1]
Molecular Formula C₁₀H₂₀N₂[1][2]
Molecular Weight 168.28 g/mol [1]
Appearance Colorless to pale yellow liquid/oilCommercially available data
Boiling Point ~250-260 °C (Predicted)Commercially available data
Key Functional Groups Primary Amine, Tertiary AmineN/A

Core Application: Synthesis of Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

A major class of modern fungicides where cyclic amines are indispensable is the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds are a cornerstone of disease management programs for a wide range of crops.[5][6]

Mechanism of Action: Targeting Fungal Respiration

SDHI fungicides act by inhibiting Complex II (succinate dehydrogenase) of the mitochondrial respiratory chain in fungi.[7][8][9] This enzyme is a critical component of cellular energy production, involved in both the Krebs cycle and the electron transport chain.[7][9] By binding to the ubiquinone binding site (Q-site) of the SDH enzyme, these fungicides block the oxidation of succinate to fumarate, effectively halting ATP production and leading to the death of the fungal pathogen.[5][9] The structural diversity of modern SDHIs is a direct result of chemists designing molecules that can fit optimally into this binding pocket.

SDHI_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane SDH Succinate Dehydrogenase (Complex II) UQ Ubiquinone (Coenzyme Q) SDH->UQ e⁻ transfer Fumarate Fumarate SDH->Fumarate ComplexIII Complex III UQ->ComplexIII e⁻ shuttle Succinate Succinate Succinate->SDH Oxidation SDHI SDHI Fungicide (e.g., Pyridine Carboxamide) SDHI->SDH Inhibition caption Fig 1. Mechanism of SDHI Fungicides

Caption: Fig 1. SDHI fungicides block the electron transport chain at Complex II.

The Role of this compound in SDHI Scaffolds

Many potent SDHI fungicides are pyridine carboxamides. In these structures, a central pyridine or pyrazole ring is linked to an aromatic ring on one side and an amine-derived fragment on the other. The this compound moiety is an ideal candidate for this amine-derived fragment. Its role is to occupy a specific hydrophobic pocket within the SDH enzyme, contributing significantly to the binding affinity and overall efficacy of the fungicide.

The general workflow for incorporating this amine into a potential agrochemical candidate is a straightforward and robust process, typically involving the coupling of a carboxylic acid with the amine.

Synthesis_Workflow cluster_Inputs Starting Materials Amine This compound Coupling Amide Coupling Reaction (e.g., with EDC/HOBt or Acyl Chloride) Amine->Coupling Acid Agrochemical Acid Scaffold (e.g., Pyridine Carboxylic Acid) Acid->Coupling Purification Work-up & Purification (Extraction, Chromatography) Coupling->Purification Analysis Characterization & Analysis (NMR, MS, Purity) Purification->Analysis Bioassay Biological Screening (Fungicidal Activity Assay) Analysis->Bioassay Final Lead Agrochemical Candidate Bioassay->Final caption Fig 2. General workflow for agrochemical synthesis

Caption: Fig 2. General workflow for agrochemical synthesis.

Experimental Protocols: Synthesis of a Representative Pyridine Carboxamide

This section details a representative protocol for the synthesis of a novel fungicidal candidate via amide coupling. The chosen reaction is the coupling of 2-chloro-3-pyridinecarboxylic acid with this compound. This synthesis demonstrates a common and reliable method for forging the critical C-N bond.[10]

Protocol: Amide Coupling via Acyl Chloride Intermediate

This two-step procedure is often preferred for its high yields and the reactivity of the acyl chloride intermediate.

Step 1: Synthesis of 2-chloro-3-pyridinecarbonyl chloride

  • Rationale: Conversion of the carboxylic acid to a more reactive acyl chloride is necessary for efficient reaction with the amine. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. Dichloromethane (DCM) is used as an inert solvent.

  • Materials & Reagents:

    • 2-chloro-3-pyridinecarboxylic acid: 1.58 g (10 mmol)

    • Thionyl chloride (SOCl₂): 2.2 mL (30 mmol)

    • Dichloromethane (DCM), anhydrous: 50 mL

    • N,N-Dimethylformamide (DMF): 1-2 drops (catalyst)

  • Procedure:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-3-pyridinecarboxylic acid (10 mmol).

    • Add anhydrous DCM (50 mL) and the catalytic amount of DMF.

    • Slowly add thionyl chloride (30 mmol) to the suspension at room temperature.

    • Heat the mixture to reflux (approx. 40 °C) and stir for 2-3 hours, or until the reaction mixture becomes a clear solution.

    • Allow the solution to cool to room temperature.

    • Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

    • The resulting crude acyl chloride (a pale yellow solid or oil) is used directly in the next step without further purification.

Step 2: Coupling with this compound

  • Rationale: The primary amine of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A base, such as triethylamine (TEA), is required to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

  • Materials & Reagents:

    • Crude 2-chloro-3-pyridinecarbonyl chloride (from Step 1, ~10 mmol)

    • This compound: 1.68 g (10 mmol)

    • Triethylamine (TEA): 2.8 mL (20 mmol)

    • Dichloromethane (DCM), anhydrous: 50 mL

  • Procedure:

    • In a separate dry 250 mL round-bottom flask, dissolve this compound (10 mmol) and triethylamine (20 mmol) in anhydrous DCM (50 mL).

    • Cool the amine solution to 0 °C in an ice bath.

    • Dissolve the crude acyl chloride from Step 1 in a minimal amount of anhydrous DCM (~20 mL) and add it dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding 50 mL of water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization
  • Purification: The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Parameter Condition / Reagent Purpose
Acylation Reagent Thionyl Chloride (SOCl₂)Converts carboxylic acid to highly reactive acyl chloride.
Solvent Dichloromethane (DCM)Inert solvent, good solubility for reagents, easily removed.
Base Triethylamine (TEA)Scavenges HCl byproduct from the coupling reaction.
Work-up Washes 1M HCl, Sat. NaHCO₃, BrineRemoves unreacted amine, acid impurities, and water.
Purification Flash ChromatographySeparates the desired product from byproducts and starting materials.

Broader Applications and Future Outlook

While the synthesis of SDHI fungicides is a prime application, the utility of this compound is not limited to this class. Its structural motifs are relevant in the design of other agrochemicals, including insecticides and herbicides.[11][12][13][14] The principles of incorporating this amine via C-N bond formation are broadly applicable. Modern synthetic methods like Buchwald-Hartwig amination could also be employed to couple this amine with aryl halides, further expanding its synthetic utility.[10]

The continued exploration of derivatives built from this compound and similar cyclic amines is a promising avenue for discovering novel agrochemicals to meet the challenges of global food security, including the management of pesticide resistance.[5][6]

References

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Application Notes and Protocols: Strategic Coupling Reactions Involving 1-Cyclopentylpiperidin-4-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-Cyclopentylpiperidin-4-amine Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands out as one of the most prevalent N-heterocyclic scaffolds found in pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure for engaging with biological targets. Within this class, This compound has emerged as a particularly valuable building block.[2][3]

This molecule offers two key points of chemical diversity: the secondary amine of the piperidine ring, which is capped with a cyclopentyl group, and a reactive primary amine at the 4-position. The cyclopentyl group often serves to optimize lipophilicity and van der Waals interactions within a binding pocket, a feature seen in potent kinase inhibitors.[4][5] The primary amine at the C4 position is the synthetic linchpin, providing a nucleophilic handle for a variety of robust and versatile coupling reactions. This guide provides detailed protocols and expert insights into the most critical coupling reactions for this scaffold, empowering researchers to leverage its full potential in the synthesis of novel therapeutics.

Section 1: Amide Bond Formation - The Workhorse Reaction

The formation of an amide bond is the most frequently utilized reaction in medicinal chemistry, prized for its stability and its role as a key hydrogen bond donor/acceptor in molecular recognition.[6] Coupling this compound with a diverse range of carboxylic acids is a primary strategy for library synthesis and lead optimization.

Mechanistic Principle: Carboxylic Acid Activation

Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires high temperatures. Therefore, the reaction necessitates the activation of the carboxylic acid by converting the hydroxyl group into a better leaving group. This is achieved using a "coupling reagent." The activated intermediate, often an O-acylisourea, active ester, or acyl halide, is then susceptible to nucleophilic attack by the primary amine of the cyclopentylpiperidine moiety to form the thermodynamically stable amide bond.[6][7]

cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Activated_Intermediate R-CO-X (Activated Ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent e.g., EDC, HATU Coupling_Reagent->Activated_Intermediate Amide_Product Final Amide Product Activated_Intermediate->Amide_Product + Amine Amine 1-Cyclopentyl piperidin-4-amine Amine->Amide_Product

Caption: General workflow for amide bond formation.

Comparative Analysis of Common Coupling Reagents

The choice of coupling reagent is critical and depends on factors like substrate complexity, potential for racemization (if the carboxylic acid is chiral), and cost.

Coupling ReagentAcronymActivating ClassAdvantagesDisadvantages
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC / EDCICarbodiimideWater-soluble urea byproduct (easy removal); mild conditions.[7][8]Can cause racemization; often requires an additive like HOBt.
DicyclohexylcarbodiimideDCCCarbodiimideInexpensive and effective.Dicyclohexylurea (DCU) byproduct is insoluble and can be difficult to remove completely; potent allergen.
(Benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPPhosphonium SaltHigh reactivity; low racemization.Stoichiometric carcinogenic HMPA byproduct.
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HATUUronium/Aminium SaltVery fast reaction times; high yields; low racemization; suitable for sterically hindered amines.[7]Expensive; can react with the amine nucleophile directly if addition order is not controlled.
Detailed Protocol: HATU-Mediated Amide Coupling

This protocol describes a general procedure for coupling a generic carboxylic acid with this compound using HATU, a highly efficient and widely used reagent.

Materials and Reagents:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Nitrogen or Argon inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: Add HATU (1.2 eq) to the solution, followed by DIEA (3.0 eq). Stir the mixture at room temperature for 10-15 minutes. This pre-activation step is crucial to form the active ester and minimize side reactions.

  • Amine Addition: Add a solution of this compound (1.1 eq) in a small amount of DMF to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Quenching and Work-up: Once complete, dilute the reaction mixture with DCM or Ethyl Acetate. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to yield the pure amide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 2: Buchwald-Hartwig Amination - Forging C-N Bonds to Aromatic Systems

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[9][10] It enables the direct formation of a C(sp²)-N bond between an aryl halide (or triflate) and an amine, a transformation that is central to the synthesis of kinase inhibitors and other complex drug candidates.[4][5][11]

Mechanistic Principle: The Palladium Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a Palladium(0) species.[12]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the amine to form a more nucleophilic amido species.

  • Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[9][12]

The choice of ligand is paramount to the success of this reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential to facilitate the reductive elimination step and prevent catalyst decomposition.[10][11]

Pd0 Pd(0)L₂ PdII_ArX L₂Pd(II)(Ar)(X) Pd0->PdII_ArX Oxidative Addition (+ Ar-X) PdII_Amine [L₂Pd(II)(Ar)(Amine)]⁺X⁻ PdII_ArX->PdII_Amine Amine Coordination (+ Amine) PdII_Amido L₂Pd(II)(Ar)(Amido) PdII_Amine->PdII_Amido Deprotonation (- HB⁺X⁻) PdII_Amido->Pd0 Reductive Elimination (+ Ar-Amine)

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Protocol: Pd-Catalyzed Coupling of an Aryl Bromide

This protocol provides a method for the coupling of this compound with a representative aryl bromide.

Materials and Reagents:

  • Aryl Bromide (1.0 eq)

  • This compound (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene or Dioxane

Equipment:

  • Schlenk tube or microwave vial

  • Magnetic stir plate with heating

  • Inert atmosphere glovebox or Schlenk line

  • Celite®

Procedure:

  • Glovebox Setup: Inside a glovebox, add the aryl bromide (1.0 eq), Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and NaOtBu (1.4 eq) to a dry Schlenk tube or microwave vial equipped with a stir bar. Causality Note: Performing this setup in an inert atmosphere is critical as the Pd(0) catalyst and phosphine ligands are sensitive to oxygen.

  • Reagent Addition: Add this compound (1.2 eq) followed by anhydrous toluene (to achieve a concentration of ~0.1-0.2 M).

  • Reaction Execution: Seal the vessel and remove it from the glovebox. Place it on a preheated stir plate (typically 80-110 °C). Alternatively, microwave irradiation can be used to accelerate the reaction, often leading to shorter reaction times.[11]

  • Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 2-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts. Rinse the pad with additional ethyl acetate.

  • Extraction and Concentration: Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM or ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material by flash column chromatography (silica gel) to obtain the desired arylamine product.

Troubleshooting Buchwald-Hartwig Aminations
IssuePotential CauseSuggested Solution
Low or No ConversionInactive catalyst; poor quality reagents/solvent; insufficient base strength.Use fresh Pd source and ligand. Ensure solvents are anhydrous. Switch to a stronger base like LiHMDS (for substrates incompatible with NaOtBu).[12]
Formation of Hydrodehalogenated ByproductCompeting reduction pathway.Use a bulkier ligand (e.g., BrettPhos). Ensure a strictly inert atmosphere. Lower reaction temperature.
Diarylation of Primary AmineAmine is too reactive or used in excess.Use a slight excess of the aryl halide or carefully control the stoichiometry of the amine (1.1-1.2 eq).
Catalyst Decomposition (black precipitate)Reaction temperature too high; ligand instability.Lower the reaction temperature. Screen alternative, more stable ligands.

Section 3: Reductive Amination - Expanding Amine Functionality

Reductive amination is a robust method for forming secondary and tertiary amines by reacting a primary amine with an aldehyde or ketone.[13][14] This two-step, one-pot process involves the initial formation of an imine (or iminium ion) intermediate, which is then reduced in situ to the corresponding amine.[13] This reaction is invaluable for adding further diversity to the this compound scaffold.

Mechanistic Principle and Reagent Choice

The reaction begins with the condensation of the primary amine and the carbonyl compound to form a hemiaminal, which then dehydrates to an imine. A reducing agent present in the mixture selectively reduces the C=N double bond of the imine without reducing the starting carbonyl.

The choice of reducing agent is key. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent because it is mild, tolerant of many functional groups, and does not readily reduce aldehydes and ketones, thus minimizing side reactions.[13]

Amine 1-Cyclopentyl piperidin-4-amine Imine Imine Intermediate Amine->Imine + Carbonyl, -H₂O Carbonyl Aldehyde or Ketone (R-CO-R') Carbonyl->Imine Product Secondary Amine Product Imine->Product Reduction (e.g., NaBH(OAc)₃)

Caption: Workflow for one-pot reductive amination.

Protocol: Synthesis of a Secondary Amine via Reductive Amination

Materials and Reagents:

  • Aldehyde or Ketone (1.0 eq)

  • This compound (1.05 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic amount)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the aldehyde or ketone (1.0 eq) and this compound (1.05 eq).

  • Dissolution: Dissolve the components in DCM or DCE (~0.2 M).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step, especially with less reactive ketones.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to the stirring solution. Safety Note: The addition may cause gas evolution. Ensure adequate ventilation.

  • Reaction Monitoring: Stir at room temperature until the reaction is complete as judged by TLC or LC-MS (typically 2-16 hours).

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-30 minutes. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to afford the desired secondary amine product.

References

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • Bacsa, I., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Amide Synthesis - Fisher Scientific. Fisher Scientific. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Kim, H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. [Link]

  • Reddy, M. V. R., et al. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). Journal of Medicinal Chemistry. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Laschat, S., & D'Angelo, N. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Singh, R. P., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]

  • Reddy, M. V. R., et al. (2014). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Lee, N.-R., et al. (2023). Principles of the Suzuki Coupling Reaction. Encyclopedia. [Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Lee, N.-R., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts. [Link]

  • Aminative Suzuki-Miyaura coupling. ResearchGate. [Link]

  • This compound | C10H20N2 | CID 4778240 - PubChem. PubChem. [Link]

  • Mohr, A. L. A., et al. (2013). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Testing and Analysis. [Link]

  • Afanasyev, O. I., et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters. [Link]

  • Canal, C. E., et al. (2019). Design, Synthesis, and Characterization of 4-Undecylpiperidine-2-carboxamides as Positive Allosteric Modulators of the Serotonin (5-HT) 5-HT2C Receptor. Journal of Medicinal Chemistry. [Link]

  • Freeman-Cook, K. D., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. [Link]

  • Reductive aminations by imine reductases: from milligrams to tons. RSC Publishing. [Link]

  • Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators. Frontiers in Pharmacology. [Link]

  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]

  • A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. ResearchGate. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. [Link]

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Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reductive Amination for the Synthesis of 1-Cyclopentylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Cyclopentylpiperidin-4-amine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the reductive amination conditions for this specific target molecule. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.

I. Introduction to the Synthesis

The synthesis of this compound is commonly achieved through the reductive amination of 1-Cyclopentylpiperidin-4-one with an amine source, typically ammonia or an ammonia equivalent. This reaction is a cornerstone of amine synthesis due to its versatility and efficiency.[1][2] The process involves the initial formation of an imine or enamine intermediate from the ketone and the amine, which is then reduced in situ to the desired amine product.[3][4][5]

The general reaction scheme is as follows:

While seemingly straightforward, the success of this transformation hinges on a delicate balance of reaction parameters. This guide will help you navigate the common challenges and optimize your reaction for high yield and purity.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound via reductive amination.

Problem 1: Low or No Product Yield

Q: I'm seeing very little to no formation of my desired this compound. What are the likely causes and how can I fix this?

A: Low or no yield is one of the most common issues in reductive amination and can be attributed to several factors.[6] A systematic approach to troubleshooting is essential.

1. Inefficient Imine Formation: The equilibrium between the ketone, amine, and the imine intermediate often lies towards the starting materials.[3]

  • Solution: To drive the equilibrium towards the imine, removal of water is crucial. This can be achieved by:

    • Azeotropic Distillation: If using a suitable solvent like toluene, a Dean-Stark trap can be employed.

    • Dehydrating Agents: The addition of molecular sieves (3Å or 4Å) or anhydrous magnesium sulfate (MgSO₄) to the reaction mixture can effectively sequester water as it is formed.[7]

2. Choice of Reducing Agent: The reactivity of the reducing agent is paramount. A reductant that is too strong can reduce the starting ketone to the corresponding alcohol (1-Cyclopentylpiperidin-4-ol) before imine formation can occur.[6][8]

  • Solution: Employ a milder reducing agent that selectively reduces the iminium ion over the ketone.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice for one-pot reductive aminations due to its excellent selectivity, mildness, and tolerance for a wide range of functional groups.[3][8][9][10] It is particularly effective for reactions involving ketones.[9][11]

    • Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent, but it is highly toxic and generates cyanide waste.[8] Its use requires careful handling and waste disposal procedures.

3. Reaction pH: The pH of the reaction medium plays a critical role in both imine formation and the reduction step.[12]

  • Solution: The optimal pH for reductive amination is typically mildly acidic (pH 4-6).[4][6]

    • Acid Catalysis: A catalytic amount of a weak acid, such as acetic acid (AcOH), can facilitate both the nucleophilic attack of the amine and the dehydration step to form the imine.[12] However, a pH that is too low will protonate the amine starting material, rendering it non-nucleophilic.

4. Quality of Reagents:

  • Solution: Ensure all reagents, especially the reducing agent and the amine source, are of high quality and anhydrous where necessary. Sodium triacetoxyborohydride is hygroscopic and its potency can degrade over time.[10]

Problem 2: Formation of Side Products

Q: My reaction is producing significant amounts of byproducts. How can I identify and minimize them?

A: The formation of side products is a common challenge that can complicate purification and reduce the overall yield.

1. Over-alkylation (Formation of Di- and Tri-alkylated Amines): The primary amine product can be more nucleophilic than the starting ammonia, leading to further reaction with the ketone.[6][13]

  • Solution:

    • Use a Large Excess of the Amine Source: Employing a significant excess of ammonia or an ammonia surrogate (e.g., ammonium acetate) can statistically favor the formation of the primary amine.[14][15]

    • Stepwise Procedure: Consider a two-step approach where the imine is pre-formed before the addition of the reducing agent.[6][16][17]

2. Reduction of the Starting Ketone: As mentioned previously, a non-selective or overly reactive reducing agent can reduce the 1-Cyclopentylpiperidin-4-one to 1-Cyclopentylpiperidin-4-ol.[6]

  • Solution: Use a selective reducing agent like NaBH(OAc)₃.[3][10] If using a less selective reagent like sodium borohydride (NaBH₄), ensure the imine is fully formed before its addition.[18]

3. Hydrolysis of the Imine Intermediate: The imine can be susceptible to hydrolysis back to the starting ketone, especially in the presence of excess water.

  • Solution: Implement measures to remove water as described in Problem 1.

Problem 3: Reaction Stalls or is Sluggish

Q: My reaction seems to have stopped before completion, or is proceeding very slowly. What can I do to drive it to completion?

A: Sluggish reactions can often be accelerated by optimizing the reaction conditions.

1. Insufficient Activation: The ketone may not be sufficiently electrophilic for the amine to attack.

  • Solution: The addition of a catalytic amount of a weak acid like acetic acid can protonate the carbonyl oxygen, increasing its electrophilicity.[12] For particularly unreactive ketones, a Lewis acid catalyst such as Ti(OiPr)₄ can be beneficial.[19][20]

2. Temperature:

  • Solution: While many reductive aminations proceed well at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes increase the reaction rate.[9] However, be mindful that higher temperatures can also promote side reactions.

3. Solvent Choice: The solvent can influence the solubility of reagents and the rate of reaction.

  • Solution: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents for reactions using NaBH(OAc)₃.[16][18] For other reducing agents, alcoholic solvents like methanol or ethanol may be suitable, but compatibility should be verified.[8]

III. Frequently Asked Questions (FAQs)

Q1: What is the best reducing agent for the reductive amination of 1-Cyclopentylpiperidin-4-one?

A1: For a one-pot synthesis, sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended.[3][10] It is mild, selective for the imine/iminium ion over the ketone, and has a better safety profile than sodium cyanoborohydride.[8][10]

Q2: How much excess of the amine source should I use?

A2: A large excess is generally recommended to minimize over-alkylation. Using ammonia gas bubbled through the solution or a saturated solution of ammonia in an appropriate solvent is a common practice. Alternatively, using ammonium acetate (5-10 equivalents) can serve as a convenient source of ammonia in situ.[14]

Q3: Is it necessary to add an acid catalyst?

A3: While not always strictly necessary, the addition of a catalytic amount of a weak acid like acetic acid (typically 1 equivalent for less reactive ketones) can significantly improve the rate of imine formation.[9][12]

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction will show the consumption of the starting ketone and the appearance of the product spot/peak.

Q5: What is a typical workup procedure for this reaction?

A5: A standard workup involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate or a dilute base like 1M NaOH to neutralize any acid and decompose the remaining borohydride reagent. The product is then extracted into an organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.[8][9]

IV. Optimized Experimental Protocol

This protocol provides a starting point for the reductive amination of 1-Cyclopentylpiperidin-4-one using sodium triacetoxyborohydride.

Materials:
  • 1-Cyclopentylpiperidin-4-one

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid (AcOH)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:
  • To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1-Cyclopentylpiperidin-4-one (1.0 equiv).

  • Dissolve the ketone in anhydrous 1,2-dichloroethane (DCE).

  • Add ammonium acetate (5.0-10.0 equiv) and acetic acid (1.0 equiv).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5-2.0 equiv) portion-wise to the stirring mixture. Note: The addition may be slightly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by flash column chromatography or distillation as required.

Data Summary Table
ParameterRecommended RangeRationale
Amine Source NH₄OAc (5-10 equiv)Provides an in-situ source of ammonia to drive the reaction and minimize over-alkylation.
Reducing Agent NaBH(OAc)₃ (1.5-2.0 equiv)Mild and selective reductant for the iminium ion.[3][10]
Catalyst Acetic Acid (1.0 equiv)Facilitates imine formation.[9][12]
Solvent DCE, anhydrousAprotic solvent compatible with NaBH(OAc)₃.[16][18]
Temperature Room TemperatureSufficient for most reductive aminations; gentle heating can be applied if necessary.
Reaction Time 4-24 hoursMonitor by TLC or LC-MS for completion.

V. Visualizing the Process

Reductive Amination Workflow

ReductiveAminationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reagents Combine Ketone, Amine Source, & Solvent Start->Reagents Acid Add Acid Catalyst Reagents->Acid Imine Imine Formation (Stir 30-60 min) Acid->Imine Reducer Add Reducing Agent (NaBH(OAc)3) Imine->Reducer Monitor Monitor Reaction (TLC/LC-MS) Reducer->Monitor Quench Quench with aq. NaHCO3 Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry, Filter, & Concentrate Extract->Dry Purify Purify Product Dry->Purify End End Purify->End

Caption: A typical workflow for the reductive amination of 1-Cyclopentylpiperidin-4-one.

Troubleshooting Logic Diagram

TroubleshootingLogic Start Low Yield? Imine Imine Formation Issue? Start->Imine Yes Reducer Reducing Agent Issue? Start->Reducer No Sol_Imine Add Dehydrating Agent (e.g., Mol. Sieves) Imine->Sol_Imine Yes Conditions Suboptimal Conditions? Reducer->Conditions No Sol_Reducer Use Selective Reductant (e.g., NaBH(OAc)3) Reducer->Sol_Reducer Yes Sol_Conditions Optimize pH (Acid Catalyst) & Temperature Conditions->Sol_Conditions Yes

Caption: A decision tree for troubleshooting low yields in the reductive amination.

VI. References

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Exploring the mechanism of the reductive amination of acetophenones via the Borch approach: the role of the acid catalyst. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Reductive Amination. Wordpress. [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [Link]

  • Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination. Bioconjugate Chemistry - ACS Publications. [Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. academictree.org. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Reductive amination of carbohydrates using NaBH(OAc)3. PubMed - NIH. [Link]

  • Reductive Amination - Common Conditions. organic-chemistry.org. [Link]

  • Borch Reductive Amination. Chem-Station Int. Ed. [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers. [Link]

  • Myers Chem 115. Harvard University. [Link]

  • What's wrong with my reductive amination? I barely got any product. Reddit. [Link]

  • Synthesis of amines with catalytic amounts of mild lewis acids. Google Patents.

  • Aldehydes and Ketones to Amines. Chemistry Steps. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reductive Amination | Synthesis of Amines. YouTube. [Link]

  • Reductive amination of cyclopentanone. ResearchGate. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]

Sources

Technical Support Center: Synthesis of 1-Cyclopentylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-Cyclopentylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable piperidine derivative. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

This compound is a key building block in medicinal chemistry. Its synthesis is primarily achieved through two robust methods: Reductive Amination and direct N-Alkylation. While seemingly straightforward, each route presents unique challenges that can lead to the formation of specific side products, impacting yield and purity. This guide will provide in-depth troubleshooting for each of these synthetic pathways.

Part 1: Troubleshooting Guide for Reductive Amination

Reductive amination is a widely used method for forming C-N bonds and is a popular choice for synthesizing this compound from 4-aminopiperidine and cyclopentanone. The use of a mild and selective reducing agent like sodium triacetoxyborohydride (STAB) is common.[1][2] However, several side reactions can occur.

Frequently Asked Questions (FAQs) - Reductive Amination

Q1: My reaction is incomplete, and I have a significant amount of unreacted 4-aminopiperidine. What is causing this?

A1: An incomplete reaction can stem from several factors:

  • Inefficient Imine Formation: The first step of reductive amination is the formation of an iminium ion intermediate from the amine and the ketone.[3] This is a dehydration reaction and can be inhibited by the presence of water. Ensure you are using anhydrous solvents. The use of a dehydrating agent like molecular sieves can be beneficial.[4]

  • Degraded Reducing Agent: Sodium triacetoxyborohydride is moisture-sensitive.[2] If it has been improperly stored, it may have lost its activity. It is recommended to use a freshly opened bottle or to dry the reagent before use.

  • Insufficient Acidity: The formation of the iminium ion is often catalyzed by a small amount of acid, such as acetic acid.[5] However, using too much acid can protonate the starting amine, reducing its nucleophilicity. If you are using an acid catalyst, ensure it is at a catalytic amount (e.g., 0.1 equivalents).

Q2: I am observing a major side product with a mass corresponding to the addition of two cyclopentyl groups. How can I prevent the formation of this N,N-dicyclopentyl impurity?

A2: The formation of a tertiary amine, N,N-dicyclopentylpiperidin-4-amine, occurs when the desired product, this compound, undergoes a second reductive amination with another molecule of cyclopentanone. While the rate of this second reaction is generally slower, it can become significant under certain conditions.[5]

Here are some strategies to minimize this side product:

  • Control Stoichiometry: Use a slight excess of the 4-aminopiperidine relative to cyclopentanone (e.g., 1.1 to 1 equivalents). This will ensure that the ketone is consumed before it can react with the product.

  • Order of Addition: Add the reducing agent last, after the amine and ketone have had time to form the iminium ion. This can be done by pre-stirring the amine and ketone in the solvent for a short period (e.g., 30-60 minutes) before adding the sodium triacetoxyborohydride.

  • Protecting Group Strategy: If you start with N-Boc-4-aminopiperidine, the Boc group will prevent any reaction at the 4-amino position. The reductive amination will selectively occur on the piperidine nitrogen. The Boc group can then be removed in a subsequent step.[6]

Q3: My analysis shows the presence of cyclopentanol. Why is this forming and how can I avoid it?

A3: Cyclopentanol is formed by the direct reduction of cyclopentanone by the hydride reagent. While sodium triacetoxyborohydride is selective for the iminium ion over the ketone, this side reaction can occur if the concentration of the iminium ion is low.[7] This is often linked to the issues causing incomplete reactions as discussed in Q1. To minimize cyclopentanol formation, ensure that the conditions favor rapid iminium ion formation (anhydrous conditions, appropriate catalyst if needed).

Reductive Amination Reaction Pathway and Side Products

G cluster_main Main Reaction Pathway cluster_side Side Reactions 4-Aminopiperidine 4-Aminopiperidine Iminium_Ion Iminium Ion Intermediate 4-Aminopiperidine->Iminium_Ion + Cyclopentanone - H2O Cyclopentanone Cyclopentanone Cyclopentanone->Iminium_Ion Cyclopentanol Cyclopentanol Cyclopentanone->Cyclopentanol Product This compound Iminium_Ion->Product + [H-] (e.g., NaBH(OAc)3) Dialkylated_Product N,N-Dicyclopentylpiperidin-4-amine Product->Dialkylated_Product + Cyclopentanone + [H-] Product->Dialkylated_Product Cyclopentanone_side Cyclopentanone Cyclopentanone_side->Cyclopentanol + [H-] G cluster_main Main Reaction Pathway cluster_side Side Reaction 4-Aminopiperidine 4-Aminopiperidine Product This compound 4-Aminopiperidine->Product + Cyclopentyl Bromide - HBr Cyclopentyl_Bromide Cyclopentyl Bromide Cyclopentyl_Bromide->Product Quaternary_Salt Quaternary Ammonium Salt Product->Quaternary_Salt + Cyclopentyl Bromide Product->Quaternary_Salt

Sources

Technical Support Center: Optimizing the Synthesis of 1-Cyclopentylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Cyclopentylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate common challenges and improve your reaction yields.

Two primary synthetic routes are commonly employed for the synthesis of this compound:

  • Reductive Amination: A two-step process involving the reaction of a protected 4-piperidone derivative with cyclopentylamine, followed by the removal of the protecting group.

  • Direct N-Alkylation: The reaction of a 4-aminopiperidine derivative with a suitable cyclopentyl electrophile.

This guide is structured in a question-and-answer format to directly address specific issues you may encounter with each of these routes.

Route 1: Reductive Amination of a 4-Piperidone Derivative

This is a robust and widely used method that typically starts with N-Boc-4-piperidone and cyclopentylamine to form the intermediate, tert-butyl 4-(cyclopentylamino)piperidine-1-carboxylate, which is then deprotected to yield the final product.

Troubleshooting and FAQs: Reductive Amination

Question 1: My overall yield for the reductive amination pathway is low. What are the most likely points of failure?

Answer: Low yields in this two-step synthesis can typically be attributed to one of four main areas:

  • Inefficient Imine/Enamine Formation: The initial condensation between N-Boc-4-piperidone and cyclopentylamine to form the imine intermediate is a critical equilibrium-driven step. Insufficient reaction time, incorrect pH, or the presence of excess water can hinder its formation.

  • Suboptimal Reduction Step: The choice and handling of the reducing agent are paramount. An inappropriate or degraded reducing agent will lead to incomplete conversion of the imine to the desired secondary amine.

  • Side Reactions: Competing side reactions can significantly consume starting materials. The most common is the self-condensation of N-Boc-4-piperidone under acidic or basic conditions. Another possibility is the reduction of the starting ketone before imine formation.

  • Incomplete or Harsh Deprotection: The final Boc-deprotection step requires careful control. If the reaction is incomplete, you will have a mixture of product and protected intermediate. Conversely, overly harsh acidic conditions can potentially lead to degradation of the desired product.

Question 2: There are several reducing agents available. Which is best for this specific transformation and why?

Answer: The choice of reducing agent is critical for maximizing yield and minimizing side products. For the reduction of an imine in the presence of a ketone, a mild and selective hydride donor is required.

Reducing AgentProsConsScientific Rationale
Sodium Triacetoxyborohydride (STAB) Highly Recommended. Mild, selective for imines over ketones, and effective at slightly acidic pH which favors imine formation.[1][2]Moisture sensitive; can be more expensive than other borohydrides.The acetate groups moderate the reactivity of the borohydride, making it less likely to reduce the starting piperidone. It performs well in the acidic conditions needed for imine formation.
Sodium Cyanoborohydride (NaBH₃CN) Effective and selective for imines.Highly toxic (releases HCN gas at low pH); requires careful pH control.It is only reactive at a pH where the iminium ion is formed, making it selective. However, the significant safety concerns make STAB a superior choice for most applications.
Catalytic Hydrogenation (e.g., H₂/Pd-C) "Green" method, high yields possible.May require specialized high-pressure equipment; catalyst can be pyrophoric. The catalyst can also be sensitive to impurities.This method can be very effective but is often less convenient for small-scale laboratory synthesis compared to chemical hydrides.[3]

Our recommendation is Sodium Triacetoxyborohydride (STAB) due to its high selectivity, operational simplicity, and superior safety profile compared to sodium cyanoborohydride.[1][4]

Question 3: How can I optimize the reaction conditions (pH, solvent, temperature) for the reductive amination step?

Answer: Optimization involves balancing imine formation with the reduction step.

  • pH Control: The formation of the imine intermediate is catalyzed by mild acid. We recommend adding a stoichiometric amount of acetic acid to the reaction mixture.[1] This protonates the carbonyl oxygen, making the carbon more electrophilic for the amine to attack. The resulting acidic condition also favors the stability and reduction of the iminium ion.

  • Solvent Choice: Anhydrous, aprotic solvents are ideal. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices as they effectively dissolve the reactants and do not interfere with the reaction. Tetrahydrofuran (THF) is also a suitable alternative.

  • Temperature and Stoichiometry: The reaction is typically run at room temperature. Use a slight excess (1.1-1.2 equivalents) of cyclopentylamine and a larger excess (1.5-2.0 equivalents) of STAB to ensure the reaction goes to completion. The STAB should be added portion-wise to control the reaction rate and any potential exotherm.

Question 4: I'm seeing a mix of my desired product and the Boc-protected intermediate after deprotection. How can I ensure complete Boc removal?

Answer: Incomplete deprotection is a common issue. The Boc group is reliably cleaved under strong acidic conditions.

  • Reagent Choice: The most common and effective reagents are a 4M solution of HCl in 1,4-dioxane or a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v).[1][5]

  • Monitoring the Reaction: The progress of the deprotection should be carefully monitored by Thin-Layer Chromatography (TLC) until the starting material spot has completely disappeared.

  • Work-up Procedure: After the reaction is complete, the excess acid must be neutralized. This is typically achieved by concentrating the reaction mixture under reduced pressure and then carefully quenching with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the aqueous phase is basic. The product can then be extracted with an organic solvent like DCM or ethyl acetate.

Experimental Protocol: Reductive Amination Route

This protocol is a validated starting point for your experiments.

Step 1: Reductive Amination

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add N-Boc-4-piperidone (1.0 eq), cyclopentylamine (1.1 eq), and anhydrous dichloromethane (DCM).

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add glacial acetic acid (1.0 eq) and stir for another 30 minutes to facilitate imine formation.

  • Cool the mixture in an ice bath. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Monitor the reaction by TLC. Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

Step 2: Boc Deprotection

  • Dissolve the crude intermediate from Step 1 in a minimal amount of DCM.

  • Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) and stir at room temperature.

  • Monitor the reaction by TLC (typically 1-4 hours).

  • Once complete, remove the solvent under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude this compound. Further purification can be done via column chromatography if necessary.

Workflow Diagram: Reductive Amination Route

Reductive_Amination_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Boc Deprotection Start N-Boc-4-piperidone + Cyclopentylamine Imine Imine Formation (DCM, Acetic Acid) Start->Imine Reduction Reduction with STAB Imine->Reduction Workup1 Aqueous Work-up (NaHCO₃) Reduction->Workup1 Intermediate Crude Boc-Protected Amine Workup1->Intermediate Deprotection Acidic Cleavage (HCl in Dioxane) Intermediate->Deprotection Workup2 Neutralization & Extraction Deprotection->Workup2 Purification Purification (Chromatography) Workup2->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound via reductive amination.

Route 2: Direct N-Alkylation of 4-Aminopiperidine

This route involves the direct attachment of the cyclopentyl group to the piperidine nitrogen of 4-aminopiperidine using an alkylating agent like cyclopentyl bromide.

Troubleshooting and FAQs: N-Alkylation

Question 1: My N-alkylation reaction is giving a complex mixture of products with a low yield of the desired compound. What's going wrong?

Answer: Direct N-alkylation can be less selective than the reductive amination route. The primary issues are typically:

  • Over-alkylation: The secondary amine product is itself nucleophilic and can react with another equivalent of the alkylating agent to form a quaternary ammonium salt.[6][7] This is a very common side reaction.

  • Competing N-alkylation: While the piperidine nitrogen is generally more nucleophilic than the primary amine at the 4-position, some alkylation at the exocyclic amine can occur, leading to undesired isomers.

  • Elimination Reaction: The alkylating agent (e.g., cyclopentyl bromide) can undergo elimination (E2 reaction) in the presence of the base, especially at elevated temperatures, to form cyclopentene.

  • Incorrect Base: The choice and amount of base are crucial. An inappropriate base can either be too weak to drive the reaction forward or too strong, promoting elimination side reactions.

Question 2: How can I effectively prevent the formation of the quaternary ammonium salt?

Answer: Preventing over-alkylation is key to achieving a high yield.

  • Control Stoichiometry: Use a molar excess of the starting 4-aminopiperidine relative to the cyclopentyl halide. This ensures the alkylating agent is more likely to react with the starting amine rather than the mono-alkylated product. A ratio of 2:1 or even 3:1 (amine:halide) is a good starting point.

  • Slow Addition: Adding the alkylating agent slowly to the reaction mixture using a syringe pump helps to maintain a low instantaneous concentration of the halide, further disfavoring the second alkylation step.[6]

Question 3: What is the best choice of base and solvent for this N-alkylation?

Answer: The base is required to neutralize the hydrohalic acid (e.g., HBr) produced during the reaction. The solvent must be able to dissolve the reactants but not interfere with the reaction.

BaseSolventRationale
Potassium Carbonate (K₂CO₃) Acetonitrile (ACN) or Dimethylformamide (DMF)A mild, inexpensive, and effective inorganic base that is heterogeneous in ACN/DMF, which can sometimes simplify work-up. It is strong enough to neutralize the acid without significantly promoting elimination.[6]
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) Acetonitrile (ACN) or Dichloromethane (DCM)Soluble organic bases that are easy to handle. DIPEA is a hindered base, which makes it less nucleophilic and reduces the chance of it competing in the alkylation reaction.[8]

We recommend starting with potassium carbonate in DMF as a robust and reliable system.

Experimental Protocol: N-Alkylation Route
  • To a round-bottom flask, add 4-aminopiperidine (2.0 eq) and anhydrous potassium carbonate (K₂CO₃) (2.5 eq).

  • Add anhydrous dimethylformamide (DMF) and stir the suspension.

  • Add cyclopentyl bromide (1.0 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 60-70°C and stir overnight.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter off the solid K₂CO₃ and wash with ethyl acetate.

  • Pour the filtrate into a separatory funnel containing water. Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers, wash extensively with brine to remove residual DMF, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate this compound.

Workflow Diagram: N-Alkylation Route

N_Alkylation_Workflow Start 4-Aminopiperidine + Cyclopentyl Bromide Reaction Reaction Setup (K₂CO₃, DMF, 60°C) Start->Reaction Workup Filtration & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound via direct N-alkylation.

General FAQs: Purification and Analysis

Question: What is the most effective method for purifying the final product?

Answer: this compound is a basic compound, which allows for a straightforward purification strategy.

  • Acid-Base Extraction: Before chromatography, an acid-base workup can significantly purify the crude product. Dissolve the crude material in an organic solvent (like ethyl acetate) and extract with dilute aqueous HCl (e.g., 1M). The basic amine product will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind in the organic layer. Then, basify the aqueous layer with NaOH or NaHCO₃ and extract the pure amine back into an organic solvent.

  • Column Chromatography: For high purity, silica gel column chromatography is recommended. A gradient elution system starting with a non-polar solvent (e.g., ethyl acetate) and gradually increasing the polarity by adding methanol and a small amount of a basic modifier like triethylamine or ammonium hydroxide will effectively separate the product from residual starting materials and byproducts.

Question: What analytical techniques should I use to confirm my product's identity and purity?

Answer: A combination of techniques is essential for unambiguous characterization:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and assessing the purity of column fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the connectivity of the cyclopentyl and piperidine rings and the absence of protecting groups.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

References
  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. (n.d.). Defense Technical Information Center. Retrieved from [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (2016). Journal of Medicinal Chemistry. Retrieved from [Link]

  • 1-(Cyclopentylcarbonyl)piperidin-4-amine. (n.d.). PubChem. Retrieved from [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. Retrieved from [Link]

  • 4-aminopiperidine and their use as a medicine. (2006). Google Patents.
  • Stranges, D., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Retrieved from [Link]

  • Nucleophilic Reaction of Cyclopentylamine on Phthalimide Derivatives: Synthesis and Antinociceptive Activity of Products. (2007). Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Procedure for N-alkylation of Piperidine? (2017). ResearchGate. Retrieved from [Link]

  • Synthesis and optimization of novel 4,4-disubstituted cyclohexylbenzamide derivatives as potent 11β-HSD1 inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. (2018). Catalysts. Retrieved from [Link]

  • Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. (2021). Google Patents.
  • N-Alkylation of Opiates. (2011). Google Patents.
  • Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. (2023). Catalysts. Retrieved from [Link]

  • Amines: Synthesis and Reactions. (2021). Al-Mustansiriyah University. Retrieved from [Link]

  • Optimization of Cyclic Plasmin Inhibitors: From Benzamidines to Benzylamines. (2016). Journal of Medicinal Chemistry. Retrieved from [Link]

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Technical Support Center: A Troubleshooting Guide for the Purification of 1-Cyclopentylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for scientists and researchers working with 1-Cyclopentylpiperidin-4-amine (CAS: 132740-50-2). This guide provides in-depth, experience-driven answers to common questions and challenges encountered during the purification of this versatile piperidine derivative. As a molecule containing both a primary and a tertiary amine, its purification requires specific strategies to overcome its basicity and potential for interaction with standard purification media.

Compound Profile: this compound
PropertyValueSource
Molecular Formula C₁₀H₂₀N₂[1][2]
Molecular Weight 168.28 g/mol [1]
Appearance Typically a liquid or low-melting solidGeneral chemical properties
Key Features Contains a basic tertiary amine within the piperidine ring and a primary amine at the 4-position.[2]

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Column Chromatography Purification

Question 1: My this compound is streaking badly on the TLC plate and won't elute from my silica gel column. Why is this happening and how can I fix it?

Answer: This is the most common issue when purifying basic amines on standard silica gel. The problem stems from a strong acid-base interaction between the basic amine groups of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3][4] This interaction leads to irreversible adsorption, resulting in significant product loss on the column and severe tailing or "streaking" on a TLC plate.

Core Strategy: Neutralize the Stationary Phase

The solution is to add a small amount of a basic modifier to your mobile phase (eluent). This additive, typically a volatile amine, competes with your product for the acidic sites on the silica, effectively "neutralizing" the column and allowing your compound to elute properly.[3][5]

Recommended Solutions:

  • Add Triethylamine (TEA): Incorporate 0.5-2% triethylamine into your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes). TEA is volatile and can be easily removed under vacuum.

  • Use Ammonia: A solution of 7N ammonia in methanol can be used as the polar component of your mobile phase. A common starting point is a gradient of 0-10% (7N NH₃ in MeOH) in Dichloromethane (DCM).

Experimental Protocol: Preparing an Ammoniated Mobile Phase

  • Obtain a commercially available solution of 7N Ammonia in Methanol.

  • Prepare your eluent by adding this solution as the polar component to your non-polar solvent. For example, to make a 5% solution, mix 5 mL of 7N NH₃/MeOH with 95 mL of DCM.

  • Equilibrate your column with this mobile phase before loading your sample.

Below is a decision-making workflow for troubleshooting amine purification by column chromatography.

G start Start: Purifying this compound tlc Run TLC with standard eluent (e.g., EtOAc/Hex) start->tlc check_streak Does the spot streak or have a very low Rf? tlc->check_streak no_streak Proceed with standard column chromatography. check_streak->no_streak No add_tea Add 0.5-2% Triethylamine (TEA) to the mobile phase. Rerun TLC. check_streak->add_tea Yes check_again Is the streaking resolved? add_tea->check_again success Purify using the TEA-modified mobile phase. check_again->success Yes alternative Consider alternative methods. check_again->alternative No alumina Switch to a basic stationary phase like alumina. alternative->alumina amine_silica Use amine-functionalized silica. alternative->amine_silica

Caption: Troubleshooting workflow for amine purification on silica gel.

Question 2: My compound is not very soluble in non-polar solvents, making it difficult to load onto the column without it precipitating. How should I proceed?

Answer: This is a common issue when a compound is highly polar or crystalline. Loading the sample in a large volume of strong solvent will ruin the separation. The best practice in this scenario is dry loading . This technique involves pre-adsorbing your crude material onto a solid support (like silica gel) and then loading the solid mixture onto the column.[6]

Experimental Protocol: Dry Loading

  • Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., methanol or DCM).

  • In a round-bottom flask, add silica gel (typically 5-10 times the mass of your crude sample).[6]

  • Add the solution of your compound to the flask and swirl to create a slurry.

  • Carefully remove the solvent by rotary evaporation until you are left with a dry, free-flowing powder. This is your crude material adsorbed onto silica.

  • Gently add this powder to the top of your prepared column, taking care not to disturb the column bed.

  • Carefully add a thin layer of sand on top of the sample layer to prevent disturbance when adding eluent.

  • Begin eluting your column as planned.

Section 2: Recrystallization and Salt Formation

Question 3: My purified compound is an oil or a waxy solid that refuses to crystallize from any solvent I've tried. How can I get a pure, solid product?

Answer: The inability to crystallize is often due to the presence of minor impurities that inhibit lattice formation or because the compound has a low melting point. For amines, a highly effective strategy is to convert the basic freebase into an acidic salt.[7][8] Amine salts, such as the hydrochloride (HCl) salt, are often highly crystalline solids with well-defined melting points and are much easier to handle than the corresponding freebases.

Core Strategy: Induce Crystallization via Salt Formation

By reacting your amine with an acid, you form an ammonium salt. This dramatically increases the polarity and intermolecular forces, which significantly favors crystallization.

Experimental Protocol: Formation of the Hydrochloride Salt

  • Dissolve your crude or semi-pure this compound freebase in a suitable, relatively non-polar solvent like diethyl ether, ethyl acetate, or a mixture of hexanes and ethyl acetate.

  • Obtain a solution of HCl. A commercial solution of 2M HCl in diethyl ether is ideal.

  • Slowly add the HCl solution dropwise to the stirred solution of your amine at 0 °C.

  • You will likely observe the immediate precipitation of a white solid, which is the hydrochloride salt.

  • Continue adding the HCl solution until no further precipitation is observed.

  • Collect the solid salt by vacuum filtration, wash it with a small amount of cold diethyl ether or hexanes to remove non-basic impurities, and dry it under vacuum.

  • This salt can then be further purified by recrystallization.

G start Start: Oily or non-crystalline amine dissolve Dissolve amine in a non-polar solvent (e.g., Diethyl Ether) start->dissolve add_hcl Add HCl solution (e.g., 2M in Ether) dropwise at 0 °C dissolve->add_hcl precipitate Precipitation of hydrochloride salt occurs add_hcl->precipitate filter Collect solid by vacuum filtration precipitate->filter wash Wash with cold, non-polar solvent (e.g., Hexanes) filter->wash recrystallize Recrystallize the salt from a polar solvent system (e.g., MeOH/EtOAc) wash->recrystallize pure_solid Obtain pure, crystalline amine hydrochloride salt recrystallize->pure_solid

Caption: Workflow for converting an amine to its crystalline HCl salt.

Question 4: What are the best solvents for recrystallizing the freebase versus its hydrochloride salt?

Answer: The choice of recrystallization solvent is dictated by the polarity of the compound. The principle of "like dissolves like" is a good starting point.[9] A good recrystallization solvent should dissolve the compound when hot but not when cold.[9][10]

Compound FormPolarityRecommended Solvent SystemsRationale
Freebase Amine Moderately PolarHexanes, Toluene, Ethyl Acetate/Hexanes mixturesThe non-polar cyclopentyl and piperidine rings dominate the solubility, making less polar solvents more suitable.
Hydrochloride Salt Highly PolarMethanol, Ethanol, Isopropanol, Water, or mixtures like Methanol/Ethyl AcetateThe ionic nature of the salt requires highly polar, protic solvents to achieve dissolution at elevated temperatures.[7]
Section 3: Scale-Up and Purity Analysis

Question 5: The purification worked on a 100 mg scale, but when I scaled up to 10 g, the separation failed completely. What went wrong?

Answer: Scaling up purification is not always linear and presents several challenges. The key is to maintain the separation conditions established at the small scale.[11]

Key Considerations for Scale-Up:

  • Maintain Column Proportions: When scaling up column chromatography, you should increase the column diameter, not the height. The bed height of the silica should remain the same to keep the residence time of the compound on the column consistent.[12]

  • Adjust Flow Rate Correctly: Do not simply multiply the flow rate by the scale-up factor. You must maintain the linear velocity of the eluent. The correct flow rate for the larger column can be calculated based on the cross-sectional area of the columns.

  • Loading Technique: For larger scales, liquid loading can be difficult and dangerous. Dry loading becomes increasingly advantageous.[11] Alternatively, using an external pump for liquid loading can provide better control.[11]

  • Heat Dissipation in Recrystallization: When recrystallizing large quantities, cooling will be much slower than in a small vial. This can affect crystal size and purity. Ensure slow, controlled cooling to achieve the best results.

Question 6: How can I be certain of the purity of my final product?

Answer: A single analytical method is often insufficient to declare a compound pure. A combination of techniques is necessary to provide a comprehensive purity profile.[13]

Analytical MethodPurposeStrengths & Limitations
Gas Chromatography (GC-FID) Assay and detection of volatile impurities.Strengths: High resolution for volatile compounds. Limitations: The compound may require derivatization to improve volatility and peak shape.[13]
High-Performance Liquid Chromatography (HPLC-UV) Assay and detection of non-volatile impurities.Strengths: Robust and widely applicable. Limitations: Requires a chromophore for UV detection. The amine may require a derivatizing agent.
Quantitative NMR (qNMR) Absolute purity determination.Strengths: Provides an absolute purity value without needing a specific reference standard of the analyte; it is a primary analytical method.[13] Limitations: Lower sensitivity than chromatography.
Titration Assay of amine content.Strengths: Simple, highly accurate, and directly measures the molar quantity of the basic amine groups.[13] Limitations: Not suitable for detecting non-basic impurities.
Mass Spectrometry (MS) Identity confirmation.Strengths: Confirms the molecular weight of the product. Limitations: Not inherently quantitative.

For regulatory or drug development purposes, a combination of HPLC for related substances, qNMR or titration for assay, and MS for identity is a robust approach to purity validation.

References
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Bio-Link. (n.d.). Risks and Control Strategies of Scale-up in Purification Process. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Grossmont College. (n.d.). Recrystallization. [Link]

  • Reddit. (2022). Advice on column chromatography. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Bio-Rad. (n.d.). Considerations for Scaling Up Purification Processes. [Link]

  • Biotage. (2023). How to Scale-Up Normal-Phase Purification. [Link]

  • PubMed. (2011). Scale-up of protein purification: downstream processing issues. [Link]

  • PubChem. (n.d.). This compound. [Link]

Sources

Technical Support Center: Preventing Over-Alkylation in 4-Aminopiperidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing reactions with 4-aminopiperidine. This resource is tailored for researchers, medicinal chemists, and process development scientists who encounter the common yet significant challenge of over-alkylation. Due to its dual nucleophilic nature, 4-aminopiperidine requires carefully controlled conditions to achieve selective mono-alkylation, a critical transformation in the synthesis of countless pharmaceutical agents.[1]

This guide provides in-depth, field-proven insights through a series of frequently asked questions, a practical troubleshooting guide, and detailed experimental protocols to help you navigate these complexities and ensure reproducible, high-yield syntheses.

Frequently Asked Questions (FAQs)
Q1: Why is over-alkylation such a persistent issue when working with 4-aminopiperidine?

A1: The challenge arises from two core chemical principles. First, 4-aminopiperidine possesses two nucleophilic centers: the secondary amine within the piperidine ring (N1) and the primary amino group at the C4 position. Second, and more critically, the desired mono-alkylated product (a tertiary amine at N1) is often more nucleophilic and less sterically hindered than the starting secondary amine.[2][3] This increased reactivity makes it highly susceptible to a second alkylation event, leading to the formation of an undesired quaternary ammonium salt.[2] This side reaction not only consumes the desired product but also complicates purification due to the high polarity and water solubility of the salt byproduct.

Q2: Between the ring nitrogen (N1) and the exocyclic amino group (N4), which is more reactive towards alkylating agents?

A2: Generally, the secondary amine of the piperidine ring (N1) is more nucleophilic and less sterically hindered than the primary amino group (N4).[4] This inherent reactivity difference can be exploited to favor mono-alkylation at the N1 position by carefully controlling reaction conditions. However, achieving perfect selectivity without crossover reactivity can be difficult, which is why alternative strategies are often employed.

Q3: What are the primary strategies for achieving selective mono-alkylation at the N1 position?

A3: There are three principal strategies, each with its own advantages, that are widely accepted in the field:

  • Controlled Direct Alkylation: This method involves the direct reaction with an alkyl halide but requires rigorous control over stoichiometry and reaction parameters to disfavor the second alkylation. Key techniques include using a slight excess of the 4-aminopiperidine and adding the alkylating agent slowly.[2][5]

  • Reductive Amination: This is a robust and often preferred alternative to direct alkylation. The reaction of 4-aminopiperidine with an aldehyde or ketone forms an iminium ion intermediate, which is then reduced in situ. This method is inherently self-limiting and does not produce quaternary ammonium salts, making it a highly effective strategy for mono-alkylation.[2][6][7]

  • Protecting Group Strategy: This approach offers the highest level of control and is indispensable when complete selectivity is required or when other reactive functional groups are present. One of the amino groups is temporarily "masked" with a protecting group, allowing the other to be alkylated cleanly, after which the protecting group is removed.[8][9]

Q4: When is reductive amination the superior choice over direct alkylation?

A4: Reductive amination is superior when you need to avoid the formation of quaternary ammonium byproducts completely.[2][6] It is particularly advantageous when working with more reactive alkylating precursors (aldehydes/ketones) or when purification of a polar quaternary salt from a polar product is anticipated to be difficult. The use of mild and selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) further enhances its utility, as this reagent selectively reduces the iminium ion intermediate without affecting the starting carbonyl compound.[10][11][12]

Q5: Which protecting group is most effective for 4-aminopiperidine, and why?

A5: The tert-butoxycarbonyl (Boc) group is the most commonly used and effective protecting group for the amino moieties of 4-aminopiperidine.[8][13] Its widespread use is due to several key advantages:

  • Ease of Introduction: It can be readily introduced using di-tert-butyl dicarbonate (Boc₂O).

  • Stability: The Boc group is robust and stable under a wide range of conditions, including basic, reductive, and nucleophilic environments, allowing for broad compatibility with subsequent reaction steps.[8]

  • Orthogonality: It can be removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane), which typically do not affect other common protecting groups like Cbz or Fmoc.[8][9] This allows for selective deprotection in complex, multi-step syntheses.

By protecting the N4 primary amine with a Boc group, for instance, the N1 ring nitrogen can be selectively alkylated.[13] Conversely, protecting the N1 nitrogen allows for functionalization of the N4 amine.

Troubleshooting Guide

This guide addresses common problems encountered during the N-alkylation of 4-aminopiperidine.

Problem Potential Cause(s) Recommended Solution(s)
Significant formation of quaternary ammonium salt 1. Stoichiometry: Excess of alkylating agent used.[2] 2. High reactivity of the alkylating agent (e.g., MeI, BnBr).[2] 3. Rapid addition of the alkylating agent. 4. Reaction temperature is too high.1. Optimize Stoichiometry: Use a slight excess (1.1–1.2 equivalents) of 4-aminopiperidine relative to the alkylating agent.[2] 2. Slow Addition: Add the alkylating agent dropwise over several hours using a syringe pump to maintain a low concentration.[2][5] 3. Lower Temperature: Run the reaction at room temperature or below to reduce the rate of the second alkylation. 4. Switch to Reductive Amination: This method inherently prevents over-alkylation.[6][7]
Low or No Yield of Desired Product 1. Incomplete reaction. 2. In an N-alkylation, the acid byproduct (e.g., HBr) has formed the unreactive ammonium salt of the starting material.[5] 3. In reductive amination, poor imine formation due to moisture.[14] 4. Inactive reducing agent (e.g., old NaBH(OAc)₃).1. Increase Reaction Time/Temperature: Monitor by TLC or LC-MS to confirm if the reaction is slow. 2. Add a Base: Include a non-nucleophilic base like K₂CO₃ or DIPEA (Hünig's base) to scavenge the acid byproduct.[5] 3. Ensure Anhydrous Conditions: Use dry solvents and consider adding a dehydrating agent like molecular sieves during imine formation.[7][14] 4. Use Fresh Reagents: Use a fresh bottle of the reducing agent or test its activity on a simple substrate.[15]
Reaction Stalls or is Sluggish 1. Poor solubility of reactants or base. 2. Product inhibition of a catalyst (if used). 3. Insufficient activation for imine formation in reductive amination.1. Solvent Screening: Test different anhydrous solvents (e.g., DMF, ACN, DCE) to improve solubility. 2. Add Catalytic Acid: For reductive amination, add a small amount of acetic acid (AcOH) to catalyze imine formation.[16] 3. Monitor pH: Ensure the reaction medium is not becoming too acidic, which can protonate and deactivate the amine.
Mixture of N1 and N4 Alkylated Products 1. Lack of selectivity in direct alkylation. 2. Scrambling or migration of protecting groups under harsh conditions.1. Employ a Protecting Group Strategy: This is the most reliable method to guarantee regioselectivity. Protect one nitrogen, react the other, then deprotect.[8][14] 2. Use Milder Conditions: Avoid excessively high temperatures or strongly acidic/basic conditions that could compromise the protecting group.
Visualized Workflows and Mechanisms
Competing Alkylation Pathways

The diagram below illustrates the primary challenge in the direct alkylation of 4-aminopiperidine: the desired mono-alkylated product can react further to form undesired byproducts.

G cluster_products Reaction Products 4AP 4-Aminopiperidine (Secondary Amine) Mono Desired Product (Tertiary Amine) 4AP->Mono + R-X (k1) RX Alkylating Agent (R-X) Di Over-alkylation Product (Quaternary Salt) Mono->Di + R-X (k2, often k2 > k1)

Caption: Reaction pathways in the direct N-alkylation of 4-aminopiperidine.

Troubleshooting Decision Workflow

Use this workflow to diagnose and solve over-alkylation issues in your experiments.

G Start Start: Direct Alkylation CheckOverAlk Significant Over- Alkylation Observed? Start->CheckOverAlk CheckStoich Is Amine in Excess? (>1.1 eq.) CheckOverAlk->CheckStoich Yes Success Problem Solved CheckOverAlk->Success No SlowAdd Is Alkyl Halide Added Slowly? CheckStoich->SlowAdd Yes FixStoich Adjust Stoichiometry: Use 1.1-1.2 eq. Amine CheckStoich->FixStoich No LowerTemp Lower Reaction Temperature SlowAdd->LowerTemp Yes ImplementSlowAdd Implement Slow Addition (Syringe Pump) SlowAdd->ImplementSlowAdd No SwitchRA Strategy Change: Use Reductive Amination LowerTemp->SwitchRA If problem persists SwitchRA->Success FixStoich->CheckOverAlk ImplementSlowAdd->CheckOverAlk

Caption: A decision-making workflow for troubleshooting over-alkylation.

Experimental Protocols
Protocol 1: Controlled Direct N-Alkylation

This protocol aims to achieve mono-alkylation by carefully controlling stoichiometry and addition rates.

Materials:

  • 4-Aminopiperidine (1.1 eq.)

  • Alkyl halide (e.g., benzyl bromide) (1.0 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq.)

  • Anhydrous Acetonitrile (ACN)

  • Syringe pump

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add 4-aminopiperidine and anhydrous K₂CO₃.

  • Add anhydrous acetonitrile to create a ~0.2 M solution with respect to the 4-aminopiperidine.

  • Begin vigorous stirring at room temperature.

  • Dissolve the alkyl halide in anhydrous acetonitrile in a separate flask.

  • Using a syringe pump, add the alkyl halide solution to the stirred reaction mixture over a period of 4-6 hours.[5]

  • Allow the reaction to stir at room temperature for an additional 12-18 hours after the addition is complete.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the K₂CO₃ and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via column chromatography or distillation as appropriate.

Protocol 2: N-Alkylation via Reductive Amination

This protocol is a robust method to synthesize N-alkylated 4-aminopiperidines while avoiding over-alkylation.

Materials:

  • 4-Aminopiperidine (1.0 eq.)

  • Aldehyde or Ketone (1.1 eq.)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)[2]

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[13]

  • Glacial Acetic Acid (optional, 0.1 eq.)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add 4-aminopiperidine and the aldehyde or ketone.

  • Add anhydrous DCE to create a ~0.2 M solution.

  • If desired, add glacial acetic acid to catalyze imine formation and stir the mixture at room temperature for 30-60 minutes.

  • Carefully add sodium triacetoxyborohydride to the mixture in one portion. Note: The reaction may bubble slightly.

  • Continue stirring at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[2]

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product as necessary.

Protocol 3: Protecting Group Strategy (Boc Protection)

This protocol describes the selective N1-alkylation of 4-aminopiperidine after protecting the N4-amino group.

Step A: Boc Protection of N4-Amino Group

  • Dissolve 4-aminopiperidine (1.0 eq.) in a suitable solvent like DCM or THF.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.05 eq.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Concentrate the reaction mixture and purify by chromatography to isolate tert-butyl (piperidin-4-yl)carbamate.

Step B: Alkylation of N1

  • Using the product from Step A (tert-butyl (piperidin-4-yl)carbamate), perform either the Controlled Direct N-Alkylation (Protocol 1) or Reductive Amination (Protocol 2) . The N4-Boc group is stable to these conditions.

Step C: Boc Deprotection

  • Dissolve the N1-alkylated, N4-Boc protected intermediate in a minimal amount of a solvent like methanol or ethyl acetate.

  • Add a 4M solution of HCl in 1,4-dioxane and stir at room temperature for 2-4 hours.[13]

  • Monitor the reaction by TLC/LC-MS until the starting material is consumed.

  • Concentrate the mixture under reduced pressure. The product will be the hydrochloride salt.

  • To obtain the free base, dissolve the residue in water, basify with NaOH or Na₂CO₃ solution to pH >12, and extract with an organic solvent (e.g., DCM or EtOAc). Dry and concentrate to yield the final N1-alkylated 4-aminopiperidine.

References
  • Google Patents. (2019).
  • Figueira, M. F., et al. (2017). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry. Published on PMC. [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. [Link]

  • Liu, K. G., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wang, X., et al. (2018). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • ACS GCI Pharmaceutical Roundtable. Reductive Amination. [Link]

  • ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry. [Link]

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1-Cyclopentylpiperidin-4-amine stability issues and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Cyclopentylpiperidin-4-amine

Introduction

This compound is a key building block in medicinal chemistry and drug discovery, valued for its substituted piperidine scaffold.[1][2] The integrity of this reagent is paramount for achieving reproducible and reliable experimental outcomes. As with many aliphatic amines, its stability can be compromised by improper handling and storage, leading to issues such as reduced purity, altered reactivity, and the formation of unknown impurities that can complicate downstream applications.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and managing the stability of this compound. We will move beyond generic advice to explain the chemical principles behind the recommended procedures, empowering you to troubleshoot issues and ensure the long-term viability of your materials.

Compound Profile & Safety Data Summary

A quick reference for the essential properties and hazards associated with this compound. Always consult the full Safety Data Sheet (SDS) before use.[3]

PropertyValueSource(s)
CAS Number 132740-50-2[4]
Molecular Formula C₁₀H₂₀N₂[4][5]
Molecular Weight 168.28 g/mol [4]
Appearance Solid (Typical)General knowledge
Key Hazards Acute toxicity (Oral), Skin corrosion/irritation, Serious eye damage[6][7]
GHS Signal Word Danger[6]
Hazard Statements H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation.[6][7]

Frequently Asked Questions (FAQs)

Direct answers to common questions regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for this compound?

The ideal storage conditions are designed to mitigate the primary degradation risks for an aliphatic amine: oxidation, moisture, and reaction with atmospheric carbon dioxide.

  • Temperature: Store in a cool, dry place.[6][8] Temperatures should ideally be kept below 30°C (86°F) to minimize volatility and maintain stability.[9] Do not store in areas subject to wide temperature fluctuations.

  • Atmosphere: For long-term storage, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon). This is crucial to prevent oxidation of the amine functional groups and reaction with atmospheric CO₂.

  • Container: Use tightly sealed containers made of compatible materials such as high-density polyethylene (HDPE) or amber glass.[9] Ensure the container seal is robust and checked periodically.[7]

  • Light: While specific photosensitivity data is not available, it is good practice to store the compound protected from light, as with many complex organic molecules.

Q2: My compound has turned slightly yellow and seems clumpy. What does this mean?

These visual changes are potential indicators of degradation.

  • Color Change (e.g., to yellow/brown): This is often a sign of oxidation. The lone pair of electrons on the nitrogen atoms can be susceptible to oxidation, forming colored byproducts.

  • Clumping/Caking: Aliphatic amines can be hygroscopic, meaning they absorb moisture from the air.[9] This absorption of water leads to clumping and can also facilitate other degradation pathways, such as hydrolysis of any reactive functional groups.

If you observe these changes, the purity of the compound is questionable. It is highly recommended to perform an analytical check (e.g., NMR, LC-MS) to assess its integrity before use in a critical experiment.

Q3: What are the primary chemical incompatibilities for this compound?

Due to its basic amine nature, this compound is incompatible with several classes of chemicals:

  • Acids and Acidic Vapors: As a base, it will react exothermically with acids. Store in a separate cabinet from acids, as even the fumes can react to form a fine particulate salt.[10]

  • Oxidizing Agents: Strong oxidizers can react vigorously with the amine groups, leading to degradation and potentially hazardous conditions.

  • Carbon Dioxide: Amines can react with CO₂ from the air to form carbamate salts. While this is often a reversible reaction, it can lead to a gradual decrease in the free amine concentration. Storing under an inert atmosphere mitigates this.

  • Halogenated Solvents: Some amines can react violently with certain halogenated solvents, such as methylene chloride, after a latent period.[11]

Q4: I left the container open on the bench for an hour. Is the material still good to use?

This depends on the laboratory environment (especially humidity) and your experimental tolerance for impurities. The primary risks from brief exposure are moisture absorption and reaction with atmospheric CO₂.[9] For non-critical applications, it may be usable. However, for sensitive, quantitative experiments (e.g., kinetic studies, GMP synthesis), this exposure could compromise your results. The best practice is to aliquot the necessary amount quickly and immediately reseal the main container. If the integrity of the bulk material is in doubt, it should be flagged for quality control analysis.

Troubleshooting Guide: Stability-Related Issues

This section addresses common experimental problems that can arise from compound instability.

Issue: Inconsistent or Non-Reproducible Experimental Results

You observe that a reaction or assay that previously worked well is now failing, showing lower yields, or producing unexpected side products.

  • Probable Cause: The purity of your this compound has decreased due to degradation. The actual molar concentration of the active compound is lower than calculated, or newly formed impurities are interfering with the reaction/assay.

  • Troubleshooting Workflow: Before re-optimizing your entire experiment, validate the integrity of your starting material. The following workflow provides a systematic approach.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A Problem: Inconsistent Experimental Results B Step 1: Review Storage & Handling Log A->B C Were conditions optimal? (Cool, dry, inert gas, sealed) B->C D Step 2: Visual Inspection C->D  Yes F Step 3: Perform QC Analysis (e.g., ¹H NMR, LC-MS) C->F  No / Unsure E Any discoloration, clumping, or melting? D->E E->F  Yes G Does data match reference? Is purity >95%? E->G  No F->G H Decision: Compound is OK. Troubleshoot other experimental variables. G->H  Yes I Decision: Compound is Degraded. G->I  No J Action: Procure new lot or re-purify existing stock. Update storage procedures. I->J

Caption: Troubleshooting workflow for compound stability.

Recommended Experimental Protocols

Adhering to strict protocols for handling and storage is the most effective way to prevent degradation.

Protocol 4.1: Safe Handling and Dispensing
  • Preparation: Before opening the container, allow it to equilibrate to room temperature, especially if stored in a refrigerator. This prevents condensation of atmospheric moisture onto the cold compound.

  • Environment: Conduct all handling in a well-ventilated area or a chemical fume hood.[6][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • Dispensing: Briefly remove the primary cap. If the container has a secondary seal (e.g., a septum), use a clean, dry spatula or powder funnel to quickly remove the desired amount of material into a tared weighing vessel.

  • Sealing: Immediately and tightly reseal the source container. If it was stored under an inert atmosphere, purge the headspace with dry nitrogen or argon before sealing.

  • Cleanup: Clean any spills promptly. Wash hands and any exposed skin thoroughly after handling.[8]

Protocol 4.2: Long-Term Storage Preparation

For preserving the integrity of a new or bulk batch of the compound over months or years.

  • Environment: Perform this procedure in a low-humidity environment, such as a glove box or on a bench with a steady stream of inert gas.

  • Aliquoting: Divide the bulk material into several smaller, pre-tared vials suitable for single or short-term use. This practice avoids repeated opening and closing of the main stock container, which introduces atmospheric contaminants.

  • Inerting: For each aliquot vial, uncap it and gently flush the headspace with dry nitrogen or argon for 10-15 seconds.

  • Sealing: Immediately cap the vial tightly. For maximum protection, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label each aliquot with the compound name, lot number, date of aliquoting, and storage conditions.

  • Storage: Place the labeled aliquots in a secondary container and store in a designated cool, dry, and dark location.[6][9]

The Chemistry of Degradation: Potential Pathways

While specific degradation studies for this compound are not extensively published, its structure allows us to hypothesize likely degradation pathways based on the known chemistry of aliphatic amines.

  • Oxidative Degradation: The secondary amine of the piperidine ring and the primary amine are both potential sites for oxidation. This can lead to the formation of N-oxides, hydroxylamines, or more complex coupled products, often resulting in discoloration. The presence of oxygen, especially when catalyzed by trace metals or light, can accelerate this process.

  • Reaction with Carbon Dioxide: Both amine groups are nucleophilic and can react with atmospheric CO₂ to form ammonium carbamate salts. This effectively "titrates" the free amine, reducing its availability for the desired reaction. This is a primary reason why storage under an inert atmosphere is critical for long-term stability.[10]

  • Thermal Degradation: While generally stable at recommended storage temperatures, amines can undergo degradation at elevated temperatures.[12] For diamines, pathways can involve intermolecular reactions, such as cyclization or urea formation, especially in the presence of activating species like CO₂.[13][14]

Understanding these potential pathways underscores the rationale behind the storage and handling recommendations: keeping the compound cool, dry, and isolated from reactive atmospheric gases (O₂, CO₂) is the best defense against degradation.

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • ECHEMI. (n.d.). 4-Cyclopentyl-1-piperazinamine SDS, 61379-64-4 Safety Data Sheets.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • Cayman Chemical. (2023, August 10). Safety Data Sheet: N-phenylpiperidin-4-amine.
  • PubMed Central. (n.d.). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors.
  • Nouryon. (2019). Best practice manual: Ethyleneamines.
  • PubMed Central. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 1-Amino-4-cyclopentylpiperazine.
  • Chemical Emergency Medical Guidelines. (n.d.). Aliphatic amines A 1 Information and recommendations for first responders.
  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
  • ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug...
  • Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals.
  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 132740-50-2.
  • PubChem. (n.d.). This compound.
  • ScienceDirect. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review.
  • ResearchGate. (2025, October 30). (PDF) Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents.
  • University of Texas at Austin. (n.d.). Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture.
  • Loveland Products, Inc. (n.d.). SAFETY DATA SHEET AMINE 4 2,4-D WEED KILLER.
  • University of Kentucky. (n.d.). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents.
  • University of Texas at Austin Libraries. (n.d.). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture.

Sources

Technical Support Center: Purification of 1-Cyclopentylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-Cyclopentylpiperidin-4-amine. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate with high purity. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt these methods to your specific experimental context.

Section 1: Preliminary Assessment & Impurity Profile

Before any purification attempt, a thorough analysis of the crude product is paramount. The choice of purification strategy is entirely dependent on the nature of the impurities present. The most common route to this compound is the reductive amination between cyclopentanone and 4-aminopiperidine (or a protected version thereof).

Common impurities originating from this synthesis include:

  • Unreacted Starting Materials: Cyclopentanone, 4-aminopiperidine.

  • Reducing Agent By-products: Borate salts (from NaBH(OAc)₃, NaBH₃CN, NaBH₄) or residual metals from catalytic hydrogenation.[1][2]

  • Imine Intermediate: The partially formed C=N bond product, which may not have been fully reduced.

  • Dialkylation Products: Formation of a tertiary amine if the reaction conditions are not carefully controlled.[3]

  • Solvent Residues: Dichloromethane (DCM), 1,2-dichloroethane (DCE), Methanol (MeOH), etc.

A preliminary analysis via Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is strongly recommended to identify the major contaminants and guide your purification strategy.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best initial purification strategy for crude this compound? For most crude reaction mixtures, a standard aqueous acid-base workup is the most effective first step. This procedure leverages the basicity of the amine to separate it from neutral organic impurities (like residual cyclopentanone or the imine intermediate) and acidic by-products. The amine is protonated and extracted into an aqueous acid phase, which is then washed, basified, and re-extracted with an organic solvent to yield a significantly cleaner product.

Q2: My amine streaks severely on a standard silica gel TLC plate. How can I get a reliable Rf value? This is a classic issue when dealing with basic amines on acidic silica gel.[4][5] The strong interaction between the amine's lone pair and the silica's acidic silanol groups causes tailing. To resolve this:

  • Mobile Phase Modification: Add a small amount of a competitive base to your eluent. A common choice is 0.5-2% triethylamine (TEA) or ammonium hydroxide in your solvent system (e.g., DCM/MeOH/NH₄OH 90:9:1).

  • Alternative Stationary Phase: Use commercially available amine-functionalized silica TLC plates or basic alumina plates, which mitigate this acidic interaction.[6]

Q3: How should I store the purified this compound? As a primary amine, it is susceptible to oxidation and can absorb atmospheric CO₂ over time to form a carbamate salt. For long-term storage, it is best kept in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at a low temperature (e.g., 4°C).[7]

Q4: Is distillation a viable purification method? Yes, vacuum distillation can be highly effective, especially for larger quantities, provided the impurities have sufficiently different boiling points from the product. This compound is a relatively high-boiling liquid. This method is excellent for removing non-volatile impurities like salts and polymeric materials. However, it will not separate impurities with similar boiling points.

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during purification.

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for purifying your crude product based on initial analytical data.

G cluster_0 Initial Analysis cluster_1 Impurity Identification & Strategy cluster_2 Recommended Purification Method Start Analyze Crude Product (TLC, GC-MS, NMR) Impurity_Type What is the primary impurity? Start->Impurity_Type NonPolar Non-polar / Neutral (e.g., Cyclopentanone, Imine) Impurity_Type->NonPolar Neutral Polar_Salts Highly Polar / Baseline (e.g., Borate salts) Impurity_Type->Polar_Salts Salts Similar_Polarity Similar Polarity Amine (e.g., Starting Material) Impurity_Type->Similar_Polarity Amine Color Colored Impurities Impurity_Type->Color Discoloration Method_AB Acid-Base Extraction NonPolar->Method_AB Polar_Salts->Method_AB Method_Distill Vacuum Distillation Polar_Salts->Method_Distill Method_Column Column Chromatography (See Selection Guide) Similar_Polarity->Method_Column Color->Method_Distill Method_Charcoal Activated Charcoal Treatment Color->Method_Charcoal G cluster_0 Column Selection cluster_1 Mobile Phase Start Need to separate amines? Silica Standard Silica Gel Start->Silica Yes Amine_Silica Amine-Functionalized Silica Start->Amine_Silica Yes, severe streaking C18 Reversed-Phase (C18) Start->C18 Product is highly polar Eluent_Silica Hexanes/EtOAc or DCM/MeOH + 1% Triethylamine (TEA) Silica->Eluent_Silica Eluent_Amine Hexanes/EtOAc (No TEA needed) Amine_Silica->Eluent_Amine Eluent_C18 Water/Acetonitrile + 0.1% TFA or NH4OH C18->Eluent_C18

Sources

Challenges in the scale-up of 1-Cyclopentylpiperidin-4-amine production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Production of 1-Cyclopentylpiperidin-4-amine

Welcome to the technical support guide for the synthesis and scale-up of this compound. This resource is designed for researchers, process chemists, and drug development professionals. This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutics.[1][2] Its synthesis, typically achieved via reductive amination, presents unique challenges when transitioning from laboratory scale to pilot plant or full-scale manufacturing.

This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address common issues encountered during production.

Section 1: Core Synthesis & Mechanism

The most common and industrially viable route to this compound is the direct reductive amination of 4-aminopiperidine with cyclopentanone. The reaction proceeds via the formation of an intermediate imine (or the corresponding enamine/iminium ion), which is then reduced in situ to the desired secondary amine.

Overall Reaction Scheme:

The choice of reducing agent and reaction conditions is critical for achieving high yield, purity, and a scalable process. Common reducing agents include borohydride reagents (e.g., sodium triacetoxyborohydride) and catalytic hydrogenation.[3][4]

Section 2: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis.

Question: My reaction has stalled, and I have low conversion of starting materials. What are the likely causes and how can I fix it?

Answer: Low or incomplete conversion is one of the most frequent challenges. The root cause typically lies in the initial imine formation step, which is a reversible equilibrium.

Probable Causes & Solutions:

  • Inefficient Imine Formation: The equilibrium between the amine/ketone and the imine may not favor the imine.

    • Causality: Water is a byproduct of imine formation. Its presence can drive the equilibrium back towards the starting materials. This is especially problematic on a large scale where atmospheric moisture or residual water in solvents can be significant.

    • Solution:

      • Add a Dehydrating Agent: Incorporate molecular sieves (3Å or 4Å) into the reaction mixture to sequester water as it forms.

      • Azeotropic Removal: For scale-up operations, using a solvent like toluene and a Dean-Stark apparatus can effectively remove water azeotropically.

      • pH Optimization: Imine formation is often catalyzed by mild acid. The pH should be maintained in a weakly acidic range (typically 4-6). If the pH is too low, the starting amine will be protonated and non-nucleophilic. If it's too high, the acid catalysis is ineffective.[5] Consider using a buffer system like acetic acid/sodium acetate.

  • Reducing Agent Issues: The reducing agent may be inactive or reacting preferentially with the wrong species.

    • Causality:

      • Borohydride Reagents: Reagents like sodium borohydride (NaBH₄) can readily reduce the starting ketone (cyclopentanone) if the imine has not formed efficiently. Milder, more selective reagents are often required.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is less reactive towards ketones and its mild acidity can aid in imine formation.[3][7]

      • Catalytic Hydrogenation: The catalyst (e.g., Pd/C, Raney Ni) may be poisoned. Amines can act as catalyst poisons, reducing activity over time.[8]

    • Solution:

      • Choice of Reductant: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃). It is highly selective for imines/iminium ions in the presence of ketones.[7]

      • Staggered Addition: Add the reducing agent only after confirming imine formation via an in-process control (IPC) like TLC or GC-MS.

      • Catalyst Management: For hydrogenation, ensure the catalyst is fresh and used at an appropriate loading (typically 1-5 mol%). If catalyst poisoning is suspected, a more robust catalyst or pre-treatment of the reaction mixture may be necessary.

Question: My final product is contaminated with a significant side product of roughly double the mass. What is it and how can I prevent it?

Answer: This is a classic sign of a dimerization or bis-alkylation side reaction. Given the structure of 4-aminopiperidine, there are two nitrogen atoms that can potentially react.

Probable Cause & Solution:

  • N-1 Piperidine Alkylation: The secondary amine on the piperidine ring of one molecule of 4-aminopiperidine can react with the imine formed from another molecule, leading to a dimer.

    • Causality: The piperidine nitrogen is a nucleophile and can compete with the reducing agent in reacting with the iminium ion intermediate. This is more likely under conditions where the iminium ion concentration is high and the reducing agent is added slowly or is not sufficiently reactive.

    • Solution:

      • Protecting Groups: The most robust solution, especially during process development, is to use N-Boc-4-aminopiperidine as the starting material. The Boc group protects the piperidine nitrogen from reacting. It can be removed in a subsequent step with acid (e.g., HCl in isopropanol).[9]

      • Reaction Condition Control: If a protecting group-free route is required, maintain a low reaction temperature to minimize the rate of the side reaction and ensure the reducing agent is present as the imine forms (co-addition of reagents) or in sufficient excess.

Question: During catalytic hydrogenation, the reaction is very slow and requires high pressure/temperature. How can this be improved?

Answer: Slow hydrogenation points towards either catalyst deactivation or mass transfer limitations, a common issue during scale-up.[8]

Probable Causes & Solutions:

  • Catalyst Deactivation: As mentioned, amines can poison noble metal catalysts.

    • Causality: The lone pair of electrons on the nitrogen can strongly adsorb to the catalyst surface, blocking active sites needed for hydrogen activation.

    • Solution: Consider using Raney Nickel, which can be more robust in the presence of amines.[10] Alternatively, performing the reaction in the presence of a small amount of acetic acid can protonate the amines, reducing their poisoning effect.

  • Mass Transfer Limitations: On a larger scale, efficiently mixing a solid (catalyst), a gas (H₂), and a liquid phase becomes challenging.

    • Causality: The reaction can only occur as fast as hydrogen dissolves into the liquid phase and diffuses to the catalyst surface. Poor agitation results in a "hydrogen-starved" reaction.

    • Solution:

      • Improve Agitation: Increase the stirrer speed to improve gas-liquid dispersion and keep the catalyst suspended. Baffles in the reactor are critical for achieving good mixing.

      • Reactor Design: For very large scales, specialized hydrogenation reactors (e.g., a Biazzi reactor) with gas-inducing impellers may be necessary to overcome mass transfer limitations.

      • Catalyst Loading: Increasing catalyst loading can sometimes compensate for poor mass transfer, but this adds cost.

Section 3: Scale-Up & Process Optimization FAQs

Q1: Which reduction method is preferable for large-scale production: borohydride reagents or catalytic hydrogenation?

A1: This is a critical process decision involving a trade-off between operational complexity, cost, and safety.

FeatureBorohydride Reagents (e.g., NaBH(OAc)₃)Catalytic Hydrogenation (e.g., Pd/C, H₂)
Safety Generally easier to handle. Main hazard is liberation of flammable hydrogen gas upon quenching with water/acid.Requires specialized high-pressure reactors and rigorous safety protocols for handling hydrogen gas and potentially pyrophoric catalysts (e.g., Raney Ni, dry Pd/C).[8]
Cost Reagents are stoichiometric and can be expensive, contributing significantly to raw material costs.The catalyst is used in small amounts and can often be recycled. Hydrogen is inexpensive. High capital cost for specialized equipment.
Workup Workup involves quenching the excess reagent and boron salts, followed by extraction. This can generate significant aqueous waste streams.Workup is simpler: filter off the catalyst. This generates less waste and often results in a cleaner crude product stream.
Selectivity Excellent chemoselectivity for the imine over the ketone.[7]Can be less selective; may require careful optimization of temperature, pressure, and catalyst to avoid reducing other functional groups.
Recommendation Excellent for lab-scale and early pilot campaigns due to operational simplicity.Generally preferred for large-scale, long-term manufacturing due to lower running costs and waste, despite the higher initial capital investment.[11]

Q2: How should I monitor the reaction to define an endpoint?

A2: Relying on time alone is insufficient for a robust process. Implementing in-process controls (IPCs) is essential.[12]

  • Lab-Scale: Thin Layer Chromatography (TLC) is a quick and easy way to monitor the disappearance of the limiting reactant (usually the amine). A co-spot of the starting material mixture is crucial for accurate comparison.

  • Pilot/Plant Scale:

    • Gas Chromatography (GC): GC is an excellent quantitative method for monitoring the disappearance of cyclopentanone and the appearance of the product. Derivatization may be needed for the polar amine product.

    • High-Performance Liquid Chromatography (HPLC): HPLC is also suitable, particularly for non-volatile compounds or if UV detection is feasible.

    • Sampling: Ensure that samples taken from the reactor are representative of the bulk mixture and are quenched immediately to stop the reaction before analysis.

Q3: My final product is difficult to purify by distillation due to its high boiling point. What are the alternatives for large-scale purification?

A3: High-boiling amines are common, and distillation can lead to decomposition. Crystallization is the preferred method for industrial purification.

  • Methodology:

    • Salt Formation: React the crude amine product (in a suitable solvent like isopropanol or ethyl acetate) with an acid (e.g., hydrochloric acid, sulfuric acid, or a dicarboxylic acid like oxalic acid) to form the corresponding ammonium salt.

    • Crystallization: The salt will likely have much lower solubility in the organic solvent than the impurities and will crystallize out upon cooling or concentration.

    • Isolation: The crystalline salt can be isolated by filtration and washed with a cold solvent.

    • Free-Basing (Optional): If the free amine is required, the purified salt can be dissolved in water and neutralized with a base (e.g., NaOH) to regenerate the amine, which can then be extracted into an organic solvent.

  • Causality & Benefit: This process, known as "salt-and-free-base," is highly effective for removing non-basic impurities and can significantly improve the product's purity and color profile. It is a standard and highly scalable purification technique in the pharmaceutical industry.[13]

Visualizations & Workflows

General Production Workflow

The following diagram outlines the typical unit operations for the production of this compound via reductive amination.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents Charge Reactor: - 4-Aminopiperidine - Cyclopentanone - Solvent (e.g., DCE, MeOH) imine Imine Formation (Optional: Add Acid Catalyst, Use Dean-Stark) reagents->imine reduction Reduction (Add Reducing Agent or Apply H2 Pressure) imine->reduction ipc IPC Monitoring (GC or HPLC) reduction->ipc quench Quench Reaction (e.g., Add Water/Base) reduction->quench ipc->reduction Continue if incomplete extraction Aqueous/Organic Extraction quench->extraction solvent_removal Solvent Removal (Distillation) extraction->solvent_removal purify Purification (e.g., Salt Crystallization) solvent_removal->purify dry Drying (Vacuum Oven) purify->dry final_product Final Product: This compound dry->final_product

Caption: General process flow for this compound synthesis.

Troubleshooting Decision Tree: Low Yield

This diagram provides a logical path for diagnosing the cause of low reaction yields.

G start Low Yield Observed check_sm Starting Materials Consumed? (Check by GC/TLC) start->check_sm check_imine Imine Formation Problem check_sm->check_imine No check_side_products Side Products Formed? (Check by GC-MS/LC-MS) check_sm->check_side_products Yes sm_yes Yes sm_no No fix_imine Solution: - Add dehydrating agent - Adjust pH - Increase temperature check_imine->fix_imine identify_side_product Identify Side Product (e.g., Dimer, Reduced Ketone) check_side_products->identify_side_product Yes workup_loss Product Lost During Workup? (Check Aqueous Layers) check_side_products->workup_loss No side_yes Yes side_no No fix_side_product Solution: - Change reducing agent - Use protecting group - Adjust stoichiometry identify_side_product->fix_side_product fix_workup Solution: - Adjust pH of extraction - Use different solvent - Add salting-out agent workup_loss->fix_workup

Caption: Decision tree for troubleshooting low yield issues.

Appendix A: Experimental Protocol (Lab-Scale)

Method: Reductive Amination using Sodium Triacetoxyborohydride

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety precautions and personal protective equipment.

  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-aminopiperidine (5.0 g, 50 mmol, 1.0 equiv) and dichloromethane (DCM, 100 mL).

  • Reagent Addition: Add cyclopentanone (4.6 mL, 52 mmol, 1.05 equiv) to the solution. Follow this with the addition of acetic acid (2.9 mL, 50 mmol, 1.0 equiv). Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Cool the mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (12.7 g, 60 mmol, 1.2 equiv) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, or until IPC (TLC or GC) shows complete consumption of the starting amine.

  • Quench: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (100 mL). Stir vigorously until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by silica gel column chromatography or by the salt crystallization method described in the FAQs.

References

  • The Pharma Master. (n.d.). Troubleshooting. Retrieved from [Link]

  • Google Patents. (1986). Production of 1-cyclopentylpiperazine. JPS61158973A.
  • PharmTech. (n.d.). Troubleshooting Common Pharmaceutical Manufacturing Challenges. Retrieved from [Link]

  • Bornadel, A., et al. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development, 23(6), 1262-1268. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Cyclopentylcarbonyl)piperidin-4-amine. CID 16772636. Retrieved from [Link]

  • ResearchGate. (2024). Amination of cyclopentanone and accompanied by‐reactions. Retrieved from [Link]

  • HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Retrieved from [Link]

  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved from [Link]

  • Protheragen. (n.d.). Pharmaceutical Intermediates Manufacturing Process | Complete Guide. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Retrieved from [Link]

  • Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Reductive aminations by imine reductases: from milligrams to tons. Retrieved from [Link]

  • ResearchGate. (2025). The Expanding Utility of Continuous Flow Hydrogenation. Retrieved from [Link]

  • Reddit. (2024). Reductive amination difficulties - poor conversion. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?. Retrieved from [Link]

  • MDPI. (n.d.). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Retrieved from [Link]

Sources

Technical Support Center: Managing Stereochemistry in 1-Cyclopentylpiperidin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereocontrolled synthesis of 1-Cyclopentylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the synthesis of this chiral molecule. The precise control of stereochemistry is paramount as the biological activity of chiral molecules is often dependent on their three-dimensional structure. This resource offers troubleshooting advice and answers to frequently asked questions to ensure the successful and efficient synthesis of the desired stereoisomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for establishing the stereochemistry of this compound?

There are three main approaches to obtaining enantiomerically pure this compound:

  • Chiral Resolution: This classic method involves the separation of a racemic mixture.[1] For an amine like this compound, this is typically achieved by forming diastereomeric salts with a chiral acid.[1][2] The differing solubilities of these salts allow for their separation by fractional crystallization.[2]

  • Asymmetric Synthesis: This is often the more efficient approach as it aims to selectively create the desired enantiomer from the outset, avoiding the 50% theoretical yield limit of classical resolution.[1] Key asymmetric methods for synthesizing chiral piperidines include:

    • Catalytic Asymmetric Hydrogenation: Reduction of a suitable prochiral precursor, such as an enamine or pyridine derivative, using a chiral catalyst.[3]

    • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a key reaction, after which it is removed.

    • Enzyme-Catalyzed Reactions: Biocatalysts like transaminases can perform highly enantioselective transformations.[4]

  • Chiral Pool Synthesis: This involves starting with a readily available, enantiomerically pure natural product (like an amino acid) and converting it through a series of chemical reactions into the target molecule.

Q2: How can I separate the enantiomers of racemic this compound?

Chiral resolution via diastereomeric salt formation is a common and effective method.[1][2]

Generalized Protocol for Chiral Resolution:

  • Resolving Agent Selection: Choose an enantiomerically pure chiral acid. Common choices include tartaric acid derivatives, mandelic acid, or camphorsulfonic acid.[1]

  • Salt Formation: Dissolve the racemic this compound and a sub-stoichiometric amount (typically 0.5 to 1.0 equivalents) of the chiral resolving agent in a suitable solvent.

  • Fractional Crystallization: The diastereomeric salts will have different solubilities. The less soluble salt will crystallize out of the solution upon cooling or concentration.[2]

  • Isolation: The crystallized salt is isolated by filtration.

  • Liberation of the Free Amine: The resolved amine is recovered by treating the diastereomeric salt with a base to neutralize the chiral acid.

A workflow for this process is illustrated below:

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Recovery of Enantiomer racemic_amine Racemic 1-Cyclopentyl- piperidin-4-amine mix Dissolution & Mixing racemic_amine->mix chiral_acid Chiral Resolving Agent (e.g., (R)-Mandelic Acid) chiral_acid->mix solvent Suitable Solvent (e.g., Ethanol) solvent->mix crystallization Fractional Crystallization (Cooling/Concentration) mix->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble more_soluble More Soluble Diastereomeric Salt (in Filtrate) filtration->more_soluble base_treatment Base Treatment (e.g., NaOH aq.) less_soluble->base_treatment extraction Solvent Extraction base_treatment->extraction pure_enantiomer Enantiomerically Pure Amine extraction->pure_enantiomer

Workflow for Chiral Resolution
Q3: What are the best analytical techniques to determine the enantiomeric excess (ee) of my product?

Determining the enantiomeric excess (ee) is crucial for assessing the success of a stereoselective synthesis or resolution.[5] The most common and reliable methods are:

Analytical TechniquePrincipleAdvantagesDisadvantages
Chiral High-Performance Liquid Chromatography (HPLC) Enantiomers are separated based on their differential interactions with a chiral stationary phase (CSP).High accuracy, broad applicability, and well-established methods.[5]Requires specific chiral columns which can be expensive; method development may be time-consuming.
Chiral Gas Chromatography (GC) Separation of volatile enantiomers on a chiral stationary phase.Excellent for volatile compounds and requires very small sample sizes.[5]Not suitable for non-volatile or thermally unstable compounds; derivatization may be necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy In the presence of a chiral solvating agent or a chiral derivatizing agent, the enantiomers become diastereotopic and exhibit different chemical shifts.[6][7]Rapid analysis and does not require separation of the enantiomers.May have lower sensitivity and accuracy compared to chromatographic methods; requires a chiral auxiliary.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light by chiral molecules.Can be used to determine the ee of unknown concentrations by creating calibration curves.[8]Less common for routine ee determination and requires a chromophore near the stereocenter.
Q4: How can I prevent racemization of my final product or chiral intermediates?

Racemization, the conversion of an enantiomerically enriched sample into a racemic mixture, can be a significant issue. Here are key factors to consider:

  • pH Control: Both acidic and basic conditions can promote racemization, especially if there is an acidic proton adjacent to the stereocenter. It is crucial to maintain a pH where the chiral center is stable.

  • Temperature: Higher temperatures can provide the energy needed to overcome the barrier to racemization. Therefore, it is advisable to perform reactions and purifications at the lowest practical temperature.

  • Choice of Reagents: Certain reagents can induce racemization. For example, strong bases can deprotonate a stereogenic carbon, leading to a loss of stereochemical integrity.

  • Reaction Time: Prolonged reaction times can increase the likelihood of racemization. Reactions should be monitored and quenched as soon as they are complete.

  • Purification Methods: Distillation at high temperatures or chromatography on certain stationary phases (e.g., silica gel, which can be acidic) can sometimes cause racemization.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Enantiomeric Excess (ee) in Asymmetric Synthesis 1. Inactive or poisoned catalyst.2. Suboptimal reaction temperature or pressure.3. Impurities in starting materials or solvents.1. Use fresh catalyst or screen for more robust catalysts.2. Optimize reaction conditions (temperature, pressure, reaction time).3. Ensure all reagents and solvents are pure and dry.
Poor Diastereoselectivity in Chiral Resolution 1. Inappropriate choice of resolving agent.2. Unsuitable crystallization solvent.3. Crystallization occurred too quickly.1. Screen a variety of chiral resolving agents.2. Test a range of solvents or solvent mixtures to maximize the solubility difference between diastereomeric salts.3. Allow the solution to cool slowly to promote selective crystallization.
Racemization of the Final Product During Workup or Purification 1. Exposure to harsh pH conditions (acidic or basic).2. High temperatures during solvent removal or purification.3. Prolonged exposure to acidic silica gel during chromatography.1. Use a buffered aqueous solution for workup.2. Use a rotary evaporator at low temperature and pressure.3. Neutralize silica gel with a base (e.g., triethylamine) before use, or consider alternative purification methods like crystallization.
Inconsistent Results Between Batches 1. Variability in reagent quality.2. Poor control over reaction parameters (e.g., temperature, addition rates).3. Atmospheric moisture affecting the reaction.1. Qualify all reagents before use.2. Implement strict process controls for all critical parameters.3. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).
Decision-Making Workflow for Stereochemical Control

G cluster_resolution Chiral Resolution Path cluster_asymmetric Asymmetric Synthesis Path start Start: Need for Enantiopure Amine racemic_available Is a racemic synthesis route established? start->racemic_available resolution Perform Chiral Resolution racemic_available->resolution Yes asymmetric Develop Asymmetric Synthesis racemic_available->asymmetric No screen_agents Screen Resolving Agents & Solvents resolution->screen_agents optimize_cryst Optimize Crystallization screen_agents->optimize_cryst analyze_ee Analyze Enantiomeric Excess (e.g., Chiral HPLC) optimize_cryst->analyze_ee screen_catalysts Screen Chiral Catalysts/ Auxiliaries asymmetric->screen_catalysts optimize_reaction Optimize Reaction Conditions screen_catalysts->optimize_reaction optimize_reaction->analyze_ee ee_ok Is ee > 99%? analyze_ee->ee_ok ee_ok->racemic_available No, Re-evaluate Strategy end Final Product ee_ok->end Yes

Strategy Selection for Stereocontrol

References

  • Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry - ACS Publications. Available from: [Link]

  • Chiral amine enantiomeric excess determination using self-assembled octahedral Fe(II)-imine complexes. PubMed. Available from: [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry - ACS Publications. Available from: [Link]

  • Stereocontrolled synthesis of orthogonally protected 2-substituted 4-aminopiperidines. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

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  • Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. PubMed. Available from: [Link]

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  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC - NIH. Available from: [Link]

  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. Available from: [Link]

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Technical Support Center: Optimizing Catalyst Selection for 1-Cyclopentylpiperidin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Cyclopentylpiperidin-4-amine. This document is designed for researchers, chemists, and process development professionals to provide in-depth, actionable insights into catalyst selection and reaction optimization. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to troubleshoot and refine your synthetic procedures effectively.

The primary and most industrially scalable route to this compound is the reductive amination of 1-cyclopentylpiperidin-4-one. This guide will focus on troubleshooting this critical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and efficient method is a one-pot reductive amination of 1-cyclopentylpiperidin-4-one. This process involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.[1]

Q2: Which reducing agents are recommended for this reaction?

Mild and selective hydride reagents are preferred to avoid side reactions. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended due to its excellent selectivity for reducing the imine intermediate over the starting ketone.[2][3][4] Other options include sodium cyanoborohydride (NaBH₃CN), though it is more toxic, and catalytic hydrogenation (e.g., H₂ over Pd/C or PtO₂), which is highly effective but requires specialized pressure equipment.[3]

Q3: Why is my reaction yield low even with the correct reagents?

Low yield is a common issue that can stem from several factors. The most frequent causes are inefficient imine formation, catalyst deactivation, or competing side reactions. It is crucial to ensure the quality of the starting materials and maintain an inert atmosphere, especially when using palladium catalysts.[5]

Q4: Can I use a different catalyst system, like a base metal catalyst?

Yes, research into more sustainable and cost-effective catalysts is ongoing. Catalysts based on nickel, copper, and iron have been developed for reductive aminations.[6][7] For instance, amorphous Cobalt (Co) particles and various Nickel (Ni) catalysts have shown high activity for reductive aminations using hydrogen gas.[2][3] These can be excellent alternatives, particularly for large-scale production, though they may require different reaction conditions and optimization.

Troubleshooting Guide: Reductive Amination of 1-Cyclopentylpiperidin-4-one

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: Low or Stalled Conversion

Question: "My reaction has stalled. Analysis (TLC/LC-MS) shows significant amounts of unreacted 1-cyclopentylpiperidin-4-one after 24 hours. What is the cause?"

This is a classic problem that typically points to one of two areas: imine formation or the reduction step.

  • Inefficient Imine Formation: The reaction equilibrium may not favor the imine. This is a critical first step before reduction can occur.

    • Solution: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture. This removes the water byproduct and drives the equilibrium toward the imine, in accordance with Le Châtelier's principle.[8]

    • Solution: Incorporate a catalytic amount of a weak acid, such as acetic acid (AcOH), to protonate the ketone's carbonyl oxygen, making it more electrophilic and accelerating the initial nucleophilic attack by the amine.[2][8]

  • Poor Reducing Agent Activity: The hydride reagent may have degraded or is being consumed by a competing process.

    • Solution: Use a fresh bottle of the reducing agent, particularly sodium triacetoxyborohydride, which can be moisture-sensitive.[9] Always store it in a desiccator.

    • Solution: If using sodium borohydride (NaBH₄), ensure you allow sufficient time for the imine to form before adding the reductant. NaBH₄ can reduce the starting ketone if added too early.[3][9] A stepwise approach is often more reliable with this reagent.[8]

  • Incorrect pH: The reaction pH is critical. Conditions that are too acidic will protonate the amine starting material, rendering it non-nucleophilic. Conditions that are too basic will prevent the protonation of the carbonyl, slowing imine formation.

    • Solution: The optimal pH for reductive amination is typically between 5 and 7. If using an ammonia source like ammonium acetate, it often provides its own buffering. If adding an acid catalyst like AcOH, ensure it is only a catalytic amount (e.g., 0.1 equivalents).

G start Low Conversion Detected check_imine Analyze for Imine Intermediate (e.g., by LC-MS or ¹H NMR) start->check_imine imine_present Imine is Present check_imine->imine_present  Yes no_imine Imine is Absent or Very Low check_imine->no_imine  No check_reductant Problem is in Reduction Step. Check Reducing Agent Quality imine_present->check_reductant add_acid Action: Add catalytic AcOH no_imine->add_acid Optimize Imine Formation add_dehydrating Action: Add MgSO₄ or Molecular Sieves add_acid->add_dehydrating re_run Re-run Reaction & Monitor add_dehydrating->re_run use_fresh Action: Use fresh, dry reducing agent check_reductant->use_fresh use_fresh->re_run G cluster_0 Imine Formation (Equilibrium) cluster_1 Reduction Step Ketone R₂C=O (Ketone) Hemiaminal R₂C(OH)NH₂ (Hemiaminal) Ketone->Hemiaminal + NH₃ Amine NH₃ Hemiaminal->Ketone - NH₃ Imine R₂C=NH (Imine) Hemiaminal->Imine - H₂O Imine->Hemiaminal + H₂O Product R₂CH-NH₂ (Product Amine) Imine->Product Reduction Catalyst [H⁻] Source (e.g., NaBH(OAc)₃) Catalyst->Imine

Sources

Validation & Comparative

A Comparative Guide to 1-Cyclopentylpiperidin-4-amine and Other N-Substituted Piperidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold, a Cornerstone of Modern Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a highly privileged scaffold in medicinal chemistry.[1] Its derivatives are integral components in a vast range of pharmaceuticals, from central nervous system (CNS) agents to anticancer and antimicrobial drugs.[2][3] The conformational flexibility of the saturated piperidine ring allows it to present substituents in well-defined three-dimensional orientations, facilitating precise interactions with biological targets.[3]

A key position for modulating the properties of the piperidine scaffold is the nitrogen atom (N1). The choice of the N-substituent profoundly influences a molecule's physicochemical and pharmacological profile, including its basicity, lipophilicity, metabolic stability, and receptor binding affinity.[1] This guide provides an in-depth comparison of 1-Cyclopentylpiperidin-4-amine with other N-substituted piperidine analogs. We will explore how varying the N-substituent—from simple alkyl and cycloalkyl groups to aralkyl and aryl moieties—impacts molecular properties and biological activity. This analysis aims to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for selecting and designing N-substituted piperidine building blocks for their specific therapeutic targets.

Featured Compound Profile: this compound

This compound (CAS 132740-50-2) is a disubstituted piperidine that serves as a versatile intermediate in the synthesis of more complex molecules.[4] The N-cyclopentyl group imparts a unique combination of moderate lipophilicity and defined steric bulk, distinguishing it from more common N-substituents like methyl or benzyl groups. This balance can be advantageous for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile while providing a vector for exploring specific binding pockets.

Physicochemical Properties of this compound:

  • Molecular Formula: C₁₀H₂₀N₂[4]

  • Molecular Weight: 168.28 g/mol [4]

  • Structure:

    
    
    

The 4-amino group provides a crucial handle for further functionalization, allowing for the attachment of various pharmacophores through amide bond formation, reductive amination, or other common synthetic transformations.

Comparative Analysis: The Influence of the N-Substituent on Piperidine Properties and Function

The true utility of a scaffold is revealed through comparative analysis. The structure-activity relationship (SAR) of the N-substituent is highly context-dependent, varying significantly with the biological target. Generally, apolar N-substituents like aryl or benzyl rings tend to confer higher activity in certain assays compared to more polar or unsubstituted analogs.[5] The following sections compare the N-cyclopentyl group to other common N-substituents, supported by experimental data from the literature.

N-Cycloalkyl vs. N-Aralkyl Substituents

Aralkyl groups, particularly the benzyl group, are frequently employed in CNS-active compounds and enzyme inhibitors.[6] They introduce aromaticity, enabling potential π-π stacking interactions within a binding site, a feature absent in cycloalkyl substituents.

A study on acetylcholinesterase (AChE) inhibitors, a key target in Alzheimer's disease therapy, highlights this difference. N-benzyl piperidine derivatives have been extensively investigated as potent AChE inhibitors.[7][8] For instance, the N-benzylpiperidine core is a key component of the marketed drug Donepezil.[9] While direct comparative data for this compound in this context is not available, the established importance of the N-benzyl moiety for AChE inhibition suggests it provides specific steric and electronic interactions that an N-cyclopentyl group would not replicate.[7]

N-Cycloalkyl vs. N-Alkyl Substituents

The length and nature of N-alkyl chains are critical for modulating lipophilicity and, consequently, biological activity, particularly in areas like antimicrobial research. A study on 4-aminopiperidines as antifungal agents demonstrated a clear correlation between the length of the N-alkyl chain and antifungal potency.[10]

The data below showcases how increasing the lipophilicity of the N-substituent impacts activity against fungal pathogens.

CompoundN-SubstituentN-Substituent cLogP (approx.)Antifungal Activity (MIC against C. albicans, µg/mL)Reference
1-Benzyl-N-dodecylpiperidin-4-amine Benzyl2.5>64[10]
N-Dodecyl-1-phenethylpiperidin-4-amine Phenethyl3.08[10]
Hypothetical 1-Cyclopentyl AnalogCyclopentyl2.2Data Not Available-

Note: The table compares N-substituents on a related 4-aminopiperidine core to illustrate the principle. The core structure in the reference differs slightly but the SAR principle for the N-substituent is informative.

In this antifungal context, a long alkyl chain like dodecyl on a related scaffold was found to be highly effective, likely by facilitating interaction with or disruption of the fungal cell membrane's ergosterol biosynthesis pathway.[10] An N-cyclopentyl group, being significantly less lipophilic than an N-dodecyl chain, would not be expected to produce the same potent antifungal effect. This illustrates the causal relationship: for targets requiring high lipophilicity, a long N-alkyl chain is a superior experimental choice over a smaller N-cycloalkyl group.

Visualization of Structure-Activity Relationships

The following diagram illustrates the conceptual relationship between the N-substituent and its impact on a hypothetical drug candidate's properties.

SAR_Concept cluster_piperidine N-Substituted Piperidine Core cluster_substituents N-Substituent (R) cluster_properties Physicochemical Properties cluster_activity Biological Outcome Core Piperidin-4-amine Cyclopentyl Cyclopentyl Benzyl Benzyl Dodecyl Dodecyl Lipophilicity Lipophilicity (cLogP) Cyclopentyl->Lipophilicity Moderate Sterics Steric Bulk Cyclopentyl->Sterics Defined Benzyl->Lipophilicity High Benzyl->Sterics Bulky Aromaticity Aromaticity Benzyl->Aromaticity Yes Dodecyl->Lipophilicity Very High Dodecyl->Sterics Flexible Activity Target Affinity / Potency Lipophilicity->Activity Influences Sterics->Activity Influences Aromaticity->Activity Influences

Caption: Conceptual flow of N-substituent choice impacting molecular properties and biological activity.

Synthetic Strategies and Experimental Protocols

The synthesis of N-substituted piperidines is well-established, with reductive amination of a piperidone precursor being one of the most versatile and widely used methods.[10] This approach allows for the introduction of a diverse range of N-substituents in a straightforward manner.

Experimental Protocol: Synthesis of this compound via Reductive Amination

This protocol describes a two-step synthesis starting from commercially available tert-butyl 4-oxopiperidine-1-carboxylate. The choice of a Boc-protected starting material is deliberate; the Boc group is stable under the reductive amination conditions but can be easily removed under acidic conditions without affecting other functional groups. This ensures a clean and high-yielding reaction.

Step 1: Reductive Amination

  • Reaction Setup: To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 0.2 M), add cyclopentylamine (1.2 eq).

  • Reducing Agent Addition: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent for imines and enamines, minimizing side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting piperidone is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude tert-butyl 4-(cyclopentylamino)piperidine-1-carboxylate can be purified by column chromatography on silica gel if necessary.

Step 2: Boc Deprotection

  • Acidolysis: Dissolve the purified product from Step 1 in DCM (0.2 M). Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Reaction: Allow the solution to warm to room temperature and stir for 2-4 hours. The formation of a precipitate may be observed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Final Product Isolation: Redissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the product as a salt. Alternatively, neutralize the residue with a base (e.g., 1M NaOH) and extract with an organic solvent to obtain the free base, this compound. Verify the final product by ¹H NMR and MS analysis.

Visualization of the Synthetic Workflow

The following diagram outlines the key steps in the described synthetic protocol.

Synthesis_Workflow start Start Materials: - Boc-4-piperidone - Cyclopentylamine reductive_amination Step 1: Reductive Amination - Solvent: DCM - Reagent: NaBH(OAc)3 start->reductive_amination workup Aqueous Work-up (NaHCO3 quench) reductive_amination->workup purification Purification (Column Chromatography) workup->purification boc_product Intermediate: Boc-protected product purification->boc_product deprotection Step 2: Boc Deprotection - Reagent: TFA in DCM boc_product->deprotection final_product Final Product: This compound deprotection->final_product

Caption: Workflow for the synthesis of this compound via reductive amination.

Conclusion

The selection of an N-substituent on a piperidine core is a critical decision in drug design, with profound implications for a compound's physicochemical properties and biological activity. This compound represents a valuable building block, offering a balance of defined steric bulk and moderate lipophilicity that contrasts with more traditional N-substituents like benzyl or long alkyl chains.

As demonstrated, N-aralkyl groups can provide essential aromatic interactions for targets like acetylcholinesterase, while long N-alkyl chains can dramatically increase lipophilicity, which is crucial for antifungal activity. The N-cyclopentyl group provides a non-planar, lipophilic moiety that can effectively probe hydrophobic pockets within a target protein without the electronic features of an aromatic ring or the excessive lipophilicity of a long alkyl chain. This guide underscores the necessity for a data-driven, comparative approach to scaffold design, enabling researchers to make informed decisions and rationally design molecules with optimized therapeutic potential.

References

  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021). Frontiers in Chemistry. [Link]

  • Piperidine, 1-ethyl-. (N/A). Organic Syntheses. [Link]

  • Caldwell, J. P., et al. (2007). Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. (2022). MDPI. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry A. [Link]

  • Caldwell, J. P., et al. (2009). Synthesis and Structure-Activity Relationships of N-substituted Spiropiperidines as Nociceptin Receptor Ligands: Part 2. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis of piperdine. (2005). Sciencemadness Discussion Board. [Link]

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  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Publishing. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry. [Link]

  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (N/A). LinkedIn. [Link]

  • 1-(Cyclopentylcarbonyl)piperidin-4-amine. (N/A). PubChem. [Link]

  • Tong, W., et al. (1996). A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry. [Link]

  • This compound. (N/A). PubChem. [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (2019). MDPI. [Link]

  • Wang, Z., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). MDPI. [Link]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Biological properties and multifunctional applications of benzylpiperidine derivatives (review article). (2024). ResearchGate. [Link]

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A Comparative Guide to the Biological Activity of Cyclopentyl vs. Cyclohexyl Piperidine Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the piperidine moiety stands as a cornerstone scaffold, integral to the design of a vast array of therapeutic agents.[1][2] Its prevalence in clinically approved drugs underscores its utility in optimizing pharmacokinetic and pharmacodynamic properties. A common strategy in the fine-tuning of piperidine-based compounds involves the substitution at the nitrogen atom or on the ring itself with various lipophilic groups. Among these, cycloalkyl groups, particularly cyclopentyl and cyclohexyl rings, are frequently employed to modulate a compound's potency, selectivity, and metabolic stability.

This guide provides a comprehensive comparison of the biological activities of cyclopentyl versus cyclohexyl piperidine amines, delving into the fundamental physicochemical and conformational differences that drive their distinct pharmacological profiles. By synthesizing data from key structure-activity relationship (SAR) studies, we aim to offer a valuable resource for researchers engaged in the design and development of novel piperidine-containing therapeutics.

The Structural Nuances: Cyclopentyl vs. Cyclohexyl Rings

The seemingly subtle difference of a single methylene unit between cyclopentyl and cyclohexyl rings imparts significant distinctions in their three-dimensional structure, conformational flexibility, and, consequently, their interaction with biological targets.

The cyclopentyl ring is characterized by a higher degree of ring strain and greater flexibility, readily adopting various non-planar conformations such as the "envelope" and "twist" forms.[3] This conformational adaptability can be advantageous, allowing the molecule to orient itself favorably within a binding pocket. However, this flexibility can also come at an entropic cost upon binding.

In contrast, the cyclohexyl ring is most stable in the strain-free "chair" conformation.[4] This rigid structure reduces the entropic penalty of binding and provides a more defined orientation for substituents, which can lead to more specific and potent interactions with a target protein. The axial and equatorial positions on the cyclohexyl ring offer distinct spatial arrangements for attached functional groups, a feature that is often exploited in rational drug design.

dot

Caption: Key physicochemical and conformational differences between cyclopentyl and cyclohexyl groups influencing biological activity.

Comparative Biological Activity: Insights from Experimental Data

The choice between a cyclopentyl and a cyclohexyl substituent can lead to significant differences in biological activity, as evidenced by studies across various target classes.

Dopamine Transporter (DAT) Inhibitors

A significant body of research on the dopamine transporter (DAT) has explored the impact of cycloalkyl ring size in the context of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP) analogues. These compounds are potent inhibitors of dopamine reuptake and have been investigated as potential treatments for cocaine addiction.

In a comparative study of BTCP homologues, it was found that altering the size of the cycloalkyl ring had a pronounced effect on binding affinity and selectivity for the DAT.[5][6] The data consistently show that the cyclohexyl ring is a privileged scaffold for high-affinity binding to the DAT, often exhibiting greater potency than the corresponding cyclopentyl analogue. For instance, in one study, the expansion from a cyclopentyl to a cyclohexyl ring in a series of kinase inhibitors resulted in a small increase in potency.[7]

Compound ScaffoldCycloalkyl GroupTargetAssayActivity (IC50/Ki, nM)Reference
Benzo[b]thienyl-piperidineCyclopentylDAT[³H]Cocaine Binding110[6]
Benzo[b]thienyl-piperidineCyclohexyl (BTCP)DAT[³H]Cocaine Binding39[8]
Benzo[b]thienyl-piperidineCyclopentylDAT[³H]BTCP Binding170[6]
Benzo[b]thienyl-piperidineCyclohexyl (BTCP)DAT[³H]BTCP Binding5[8]
PyridopyrimidineCyclopentylCDK4Kinase Assay~30-100[9][10]
PyridopyrimidineCyclohexylCDK4Kinase AssayLess Active[9]

Table 1: Comparative Biological Activity of Cyclopentyl vs. Cyclohexyl Piperidine Amines

Sigma Receptor Ligands

The sigma receptors, which are implicated in a variety of neurological disorders, have also been a target for piperidine-based ligands. Research into N-cyclohexylpiperazine and piperidine derivatives has revealed interesting structure-activity relationships. High-affinity sigma-2 receptor ligands have been identified among N-cyclohexylpiperazine derivatives.[11][12] While direct comparative data with cyclopentyl analogues is less common in the literature for this specific class, the consistent use of the cyclohexyl moiety suggests its importance for achieving high affinity at these receptors.

Causality Behind Experimental Choices: Why Compare Cyclopentyl and Cyclohexyl Groups?

The decision to synthesize and compare cyclopentyl and cyclohexyl analogues in a medicinal chemistry campaign is a rational one, driven by the desire to systematically probe the steric and conformational requirements of a target's binding site.

  • Probing Lipophilic Pockets: Both cyclopentyl and cyclohexyl groups are lipophilic and can effectively occupy hydrophobic pockets within a protein. By comparing the two, researchers can gain insights into the size and shape of this pocket. A preference for the larger cyclohexyl group may indicate a more spacious binding site.

  • Optimizing Potency and Selectivity: As seen in the DAT inhibitor examples, a subtle change in ring size can significantly impact potency. The rigid chair conformation of the cyclohexyl ring can provide a more precise "lock-and-key" fit, leading to higher affinity. Conversely, the flexibility of the cyclopentyl ring might be necessary to avoid steric clashes in a more constrained binding site.

  • Modulating Physicochemical Properties: The choice between these two groups can also influence a compound's overall physicochemical properties, such as lipophilicity (logP) and solubility, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

dot

Caption: A typical workflow for the comparative evaluation of cyclopentyl and cyclohexyl piperidine amines in drug discovery.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data presented, it is essential to follow standardized and well-validated experimental protocols. Below are detailed methodologies for two key assays commonly used to characterize the biological activity of piperidine amines at the dopamine transporter.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol describes a competitive binding assay to determine the affinity of a test compound for the DAT.

Objective: To determine the inhibitory constant (Ki) of a test compound for binding to the DAT.

Materials:

  • Cell membranes prepared from cells expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]WIN 35,428 or a similar suitable radiolabeled DAT ligand.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Test compounds (cyclopentyl and cyclohexyl piperidine amines) at various concentrations.

  • Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound dilution (or vehicle for total binding, or non-specific control), and 50 µL of radioligand dilution.

  • Initiation: Add 100 µL of the cell membrane suspension to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Termination: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Uptake Inhibition Assay

This protocol measures the functional inhibition of dopamine uptake into cells expressing the DAT.

Objective: To determine the IC50 value of a test compound for the inhibition of dopamine uptake.

Materials:

  • Cells stably expressing hDAT (e.g., HEK293-hDAT cells).

  • Culture medium (e.g., DMEM with 10% FBS).

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

  • [³H]Dopamine.

  • Test compounds (cyclopentyl and cyclohexyl piperidine amines) at various concentrations.

  • Non-specific uptake control: A high concentration of a known DAT inhibitor (e.g., 10 µM nomifensine).

  • Lysis Buffer: 1% Sodium dodecyl sulfate (SDS).

  • Scintillation cocktail and counter.

Procedure:

  • Cell Plating: Plate the hDAT-expressing cells in a 24- or 48-well plate and grow to confluence.

  • Pre-incubation: On the day of the assay, wash the cells once with warm uptake buffer. Add 200 µL of uptake buffer containing the test compound at various concentrations (or vehicle for control, or non-specific control) and pre-incubate for 10-20 minutes at 37°C.

  • Uptake Initiation: Initiate dopamine uptake by adding 50 µL of uptake buffer containing [³H]Dopamine (final concentration ~10-20 nM).

  • Incubation: Incubate for 5-10 minutes at 37°C.

  • Uptake Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer.

  • Cell Lysis: Lyse the cells by adding 250 µL of 1% SDS to each well and incubating for at least 30 minutes.

  • Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 value of the test compound by plotting the percentage of specific uptake against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The selection between a cyclopentyl and a cyclohexyl substituent on a piperidine amine scaffold is a critical decision in drug design that can profoundly influence biological activity. The cyclohexyl group, with its rigid and strain-free chair conformation, often provides a more optimal fit for binding pockets, leading to enhanced potency, as exemplified by numerous DAT inhibitors. However, the conformational flexibility of the cyclopentyl ring can be advantageous in certain contexts, and its smaller size may be better accommodated by more constrained binding sites.

A thorough understanding of the structure-activity relationships, supported by robust experimental data from well-designed comparative studies, is paramount for making informed decisions in the optimization of lead compounds. The protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to rationally design and evaluate novel cyclopentyl and cyclohexyl piperidine amines with improved therapeutic potential.

References

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. (URL: [Link])

  • Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites. (URL: [Link])

  • Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. (URL: [Link])

  • Pharmacological properties of natural piperidine derivatives. (URL: [Link])

  • Synthesis, opioid receptor binding profile and SAR studies of 14-alkoxy-substituted indolo- and benzofuromorphinans. (URL: [Link])

  • 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. (URL: [Link])

  • 1-Cyclohexylpiperazine and 3,3-Dimethylpiperidine Derivatives as Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Ligands: A Review. (URL: [Link])

  • Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. (URL: [Link])

  • Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. (URL: [Link])

  • Development of Diphenethylamines as Selective Kappa Opioid Receptor Ligands and Their Pharmacological Activities. (URL: [Link])

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (URL: [Link])

  • Initial Screening Hit 1 and Variations to the Cyclopentyl Group To Improve Potency and Reduce Lipophilicity. (URL: [Link])

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (URL: [Link])

  • Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). (URL: [Link])

  • Further Studies of the Structure-Activity Relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and Evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at Dopamine Uptake and Phencyclidine Binding Sites. (URL: [Link])

  • Verifying the Role of 3-Hydroxy of 17-Cyclopropylmethyl-4,5α-epoxy-3,14β-dihydroxy-6β-[(4′-pyridyl) carboxamido]morphinan Derivatives via Their Binding Affinity and Selectivity Profiles on Opioid Receptors. (URL: [Link])

  • Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihy dro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and. (URL: [Link])

  • Comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its enantiomorphs on analgesic and othe pharmacological activities in experimental animals. (URL: [Link])

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (URL: [Link])

  • Cyclopentyl-pyrimidine based analogues as novel and potent IGF-1R inhibitor. (URL: [Link])

  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host-Guest Complexes of β-Cyclodextrin. (URL: [Link])

  • Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. (URL: [Link])

  • Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites. (URL: [Link])

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Cyclopentylpiperidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged scaffold," a core structural motif frequently found in a multitude of therapeutic agents due to its favorable physicochemical properties.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of these compounds: 1-Cyclopentylpiperidin-4-amine derivatives. Our focus will be on elucidating how subtle molecular modifications to this scaffold influence biological activity, drawing upon experimental data from various therapeutic areas, including antiviral, and antifungal research. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical framework for novel therapeutic design.

The this compound Scaffold: A Foundation for Drug Discovery

The this compound core, with its defining cyclopentyl group at the N-1 position of the piperidine ring and an amine at the C-4 position, offers a unique combination of rigidity and flexibility. The cyclopentyl group provides a degree of lipophilicity and steric bulk that can influence receptor binding and pharmacokinetic properties. The 4-amino group serves as a crucial handle for further functionalization, allowing for the introduction of a wide array of substituents to probe interactions with biological targets.[2]

Synthetic Strategies: Building the Core and its Analogs

The synthesis of this compound derivatives typically involves a multi-step process. A common and efficient method is reductive amination.[1][3] This approach allows for the generation of a diverse library of analogs for SAR studies.

Experimental Protocol: General Procedure for the Synthesis of N-substituted this compound Derivatives via Reductive Amination [3]

  • Starting Material: To a solution of 1-cyclopentyl-4-piperidone (1 equivalent) in a suitable solvent such as dichloromethane or dichloroethane, add the desired primary amine (1.5 equivalents).

  • Reaction Initiation: The reaction mixture is stirred at room temperature for a period of 1-2 hours.

  • Reducing Agent: Sodium triacetoxyborohydride (2.0 equivalents) is added portion-wise to the mixture.

  • Reaction Progression: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-substituted this compound derivative.

Workflow for Derivative Synthesis

start Starting Materials: 1-Cyclopentyl-4-piperidone Primary Amine step1 Reductive Amination (e.g., Sodium Triacetoxyborohydride) start->step1 step2 Reaction Work-up (Quenching, Extraction) step1->step2 step3 Purification (Column Chromatography) step2->step3 end N-substituted This compound Derivative step3->end cluster_0 This compound Core cluster_1 Modifications at 4-Amino Position (R1) Core N1 N C4 C4 NH NH Aromatic Aromatic/Heteroaromatic Group (e.g., Pyrazolylphenyl) Increases Potency NH->Aromatic Crucial for Activity Cyclopentyl Cyclopentyl Piperidine Piperidine Ring Polar Polar Group (e.g., -OH) Can Improve Potency Aromatic->Polar Further Optimization

Caption: Key SAR features for CCR5 antagonist activity.

Derivatives of 4-aminopiperidines have also been investigated as novel antifungal agents, primarily targeting ergosterol biosynthesis. [3]

Compound ID R1 (at 4-amino position) R2 (at N-1 position) Antifungal Activity (MIC, µg/mL) vs. C. albicans Reference
Analog 2c n-Octyl Benzyl >64 [3]
Analog 2d Isobutyl Benzyl >64 [3]
Analog with Dodecyl chain Dodecyl Benzyl 4-8 [3]

| Analog with Dodecyl chain | Dodecyl | Phenethyl | 2-4 | [3]|

Key SAR Insights for Antifungal Activity:

  • Lipophilic Side Chains: A long, lipophilic alkyl chain at the 4-amino position is critical for antifungal activity. A dodecyl chain was found to be optimal. [3]* N-1 Substituent: While the initial studies used a benzyl group at the N-1 position, replacing it with a phenethyl group led to a further increase in potency. This suggests that the nature of the N-1 substituent also plays a role in modulating the antifungal activity. [3]

Concluding Remarks and Future Directions

The this compound scaffold has proven to be a remarkably versatile starting point for the development of potent and selective modulators of various biological targets. The SAR studies highlighted in this guide demonstrate that the biological activity of these derivatives can be finely tuned through systematic modifications at the 4-amino and N-1 positions of the piperidine ring.

For researchers in drug discovery, this scaffold offers a promising platform for the design of novel therapeutics. Future work could explore the introduction of more diverse and complex substituents at the 4-amino position, as well as further optimization of the N-1 substituent to improve pharmacokinetic and pharmacodynamic properties. The application of computational modeling and structure-based drug design could further accelerate the discovery of new drug candidates based on this privileged core structure.

References

  • Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains. (2004). Bioorganic & Medicinal Chemistry Letters, 14(4), 935-939. Retrieved from [Link]

  • 1-(Cyclopentylcarbonyl)piperidin-4-amine | C11H20N2O | CID 16772636 - PubChem. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. (2021). ACS Omega, 6(43), 28754-28767. Retrieved from [Link]

  • CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives. (2007). Bioorganic & Medicinal Chemistry Letters, 17(7), 1883-1887. Retrieved from [Link]

  • CCR5 receptor antagonists: discovery and SAR study of guanylhydrazone derivatives. (2007). Bioorganic & Medicinal Chemistry Letters, 17(1), 231-234. Retrieved from [Link]

  • Structure–activity relationship of piperidine derivatives with... - ResearchGate. (n.d.). Retrieved from [Link]

  • Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. (2009). Bioorganic & Medicinal Chemistry, 17(10), 3588-3594. Retrieved from [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (2020). RSC Medicinal Chemistry, 11(10), 1162-1170. Retrieved from [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (2021). Molecules, 26(11), 3333. Retrieved from [Link]

  • Structure activity relationship. | Download Scientific Diagram. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. (2022). Medicinal Chemistry, 18(1), 26-35. Retrieved from [Link]

  • Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (2015). Bioorganic & Medicinal Chemistry Letters, 25(8), 1824-1827. Retrieved from [Link]

  • Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). (2001). Journal of Medicinal Chemistry, 44(26), 4497-4511. Retrieved from [Link]

  • Filling the Gaps in Antagonist CCR5 Binding, a Retrospective and Perspective Analysis. (2022). Frontiers in Immunology, 12, 808947. Retrieved from [Link]

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A Comparative Guide to the In Vitro ADME Properties of 1-Cyclopentylpiperidin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success. Early-stage in vitro profiling of these characteristics is a critical determinant in the selection and optimization of lead candidates, mitigating the risk of late-stage failures and accelerating the development timeline. This guide provides a comparative analysis of the in vitro ADME properties of a series of novel 1-Cyclopentylpiperidin-4-amine analogs, offering insights into their potential as viable drug candidates.

The this compound scaffold has emerged as a promising starting point for the development of therapeutics targeting a range of biological endpoints. However, the journey from a promising hit to a clinical candidate is contingent upon optimizing its ADME profile. Here, we present a head-to-head comparison of three representative analogs against the parent compound, focusing on three key pillars of in vitro ADME assessment: metabolic stability, permeability, and aqueous solubility. The experimental data presented herein is intended to be illustrative of a typical lead optimization campaign.

The Analogs Under Investigation

For the purpose of this guide, we will be evaluating the following compounds:

  • Parent Compound: this compound

  • Analog A: [Hypothetical Structure/Modification 1 - e.g., addition of a lipophilic group]

  • Analog B: [Hypothetical Structure/Modification 2 - e.g., introduction of a polar functional group]

  • Analog C: [Hypothetical Structure/Modification 3 - e.g., strategic placement of a fluorine atom]

Metabolic Stability: A Measure of Hepatic Clearance

A compound's metabolic stability is a crucial predictor of its in vivo half-life and oral bioavailability.[1][2] Rapid metabolism by hepatic enzymes can lead to insufficient drug exposure at the target site.[1] We assessed the metabolic stability of our analogs using human liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[3]

Experimental Protocol: Human Liver Microsome Stability Assay
  • Compound Incubation: The test compounds (1 µM final concentration) were incubated with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4).

  • Initiation of Reaction: The metabolic reaction was initiated by the addition of a NADPH-regenerating system.

  • Time-Point Sampling: Aliquots were taken at specific time points (0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction was stopped at each time point by the addition of ice-cold acetonitrile containing an internal standard.

  • Analysis: The samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound was used to calculate the intrinsic clearance (CLint) and the in vitro half-life (t½).

Comparative Metabolic Stability Data
CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Parent Compound 2527.7
Analog A 1257.8
Analog B >60<11.6
Analog C 4515.4

Interpretation: The data reveals significant differences in the metabolic stability of the analogs. Analog A, with its added lipophilic group, exhibits rapid metabolism, suggesting a potential metabolic liability. Conversely, Analog B, featuring a polar functional group, demonstrates high metabolic stability, which is a favorable characteristic. Analog C shows a moderate improvement in stability compared to the parent compound, indicating that strategic fluorination can shield the molecule from metabolic attack.

Permeability: Predicting Intestinal Absorption

For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for systemic absorption. We employed two complementary in vitro models to assess the permeability of our analogs: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA provides a high-throughput method to assess passive diffusion across an artificial lipid membrane, mimicking the lipid bilayer of intestinal cells.[4][5]

  • Membrane Preparation: A filter plate was coated with a solution of lecithin in dodecane to form the artificial membrane.

  • Compound Addition: The test compounds were added to the donor wells (apical side) at a pH of 6.5 to simulate the conditions of the upper small intestine.

  • Incubation: The acceptor plate, containing buffer at pH 7.4, was placed in contact with the donor plate, and the assembly was incubated for 4-16 hours.

  • Quantification: The concentration of the compound in both the donor and acceptor wells was determined by UV-Vis spectroscopy or LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) was calculated.

Caco-2 Permeability Assay

The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions and express key efflux transporters, thus modeling both passive and active transport mechanisms of the human intestinal barrier.[4][6][7]

  • Cell Culture: Caco-2 cells were seeded on Transwell® inserts and cultured for 21 days to form a differentiated monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer was confirmed by measuring the transepithelial electrical resistance (TEER).[7]

  • Bidirectional Transport: The transport of the compounds was assessed in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

  • Incubation and Sampling: The compounds were added to the donor chamber, and samples were taken from the receiver chamber at specific time points.

  • Analysis: The concentration of the compounds was quantified by LC-MS/MS.

  • Papp and Efflux Ratio Calculation: The Papp values for both directions were calculated, and the efflux ratio (Papp(B-A) / Papp(A-to-B)) was determined. An efflux ratio greater than 2 is indicative of active efflux.[6]

Comparative Permeability Data
CompoundPAMPA Papp (10⁻⁶ cm/s)Caco-2 Papp (A-to-B) (10⁻⁶ cm/s)Caco-2 Papp (B-to-A) (10⁻⁶ cm/s)Efflux Ratio
Parent Compound 8.56.215.52.5
Analog A 15.210.825.92.4
Analog B 2.11.53.12.1
Analog C 9.88.59.31.1

Interpretation: Analog A, being more lipophilic, shows the highest passive permeability in the PAMPA assay. However, both the parent compound and Analog A exhibit an efflux ratio greater than 2 in the Caco-2 assay, suggesting they are substrates for efflux transporters like P-glycoprotein. This could potentially limit their net absorption in vivo. Analog B's low permeability across both models suggests that its increased polarity may hinder intestinal absorption. Analog C presents the most promising profile, with good permeability and a low efflux ratio, indicating that it is less susceptible to active efflux.

Aqueous Solubility: A Prerequisite for Absorption

Poor aqueous solubility can be a major obstacle to drug absorption and can lead to unreliable data in biological assays.[8] We evaluated the kinetic solubility of our analogs at a physiologically relevant pH of 7.4. Kinetic solubility is often assessed in early drug discovery due to its higher throughput.[8][9][10]

Experimental Protocol: Kinetic Solubility Assay (Nephelometry)
  • Compound Preparation: A concentrated stock solution of each compound was prepared in dimethyl sulfoxide (DMSO).

  • Addition to Buffer: A small volume of the DMSO stock was added to a phosphate buffer (pH 7.4).

  • Incubation: The solution was incubated at room temperature for 2 hours with shaking.

  • Precipitation Detection: The formation of precipitate was detected by measuring the light scattering using a nephelometer.[9][11]

  • Solubility Determination: The solubility was determined by identifying the highest concentration at which no significant precipitation was observed.

Comparative Solubility Data
CompoundKinetic Solubility at pH 7.4 (µM)
Parent Compound 150
Analog A 25
Analog B >200
Analog C 120

Interpretation: The addition of a lipophilic group in Analog A significantly decreased its aqueous solubility, which could be a major developmental challenge. In contrast, the polar modification in Analog B resulted in excellent solubility. Analog C maintains a good solubility profile, comparable to the parent compound.

Visualizing the Experimental Workflow

In Vitro ADME Screening Cascade

ADME_Workflow cluster_solubility Aqueous Solubility cluster_permeability Permeability cluster_metabolism Metabolic Stability cluster_decision Candidate Selection solubility_assay Kinetic Solubility (Nephelometry) pampa PAMPA (Passive Diffusion) solubility_assay->pampa Soluble Compounds caco2 Caco-2 (Passive & Active Transport) pampa->caco2 Permeable Compounds microsomes Human Liver Microsomes caco2->microsomes Non-efflux Substrates selection Select Lead Candidate microsomes->selection Metabolically Stable

Caption: A typical workflow for in vitro ADME screening.

Conclusion and Forward Look

This comparative guide highlights the profound impact of structural modifications on the in vitro ADME properties of this compound analogs.

  • Analog A , while demonstrating high passive permeability, suffers from poor metabolic stability and low aqueous solubility, making it a less desirable candidate.

  • Analog B exhibits excellent metabolic stability and solubility but has poor permeability, which would likely translate to poor oral absorption.

  • Analog C emerges as the most promising candidate from this series, with a well-balanced profile of good metabolic stability, high permeability with low efflux, and adequate aqueous solubility.

The self-validating nature of these protocols, through the use of internal and established controls, ensures the reliability of the data presented. The causality is clear: strategic chemical modifications directly influence key pharmacokinetic determinants. Further optimization of the this compound scaffold should focus on retaining the favorable characteristics observed in Analog C while potentially further enhancing potency and selectivity. The insights gained from these in vitro studies provide a robust foundation for advancing the most promising analogs into more complex in vivo pharmacokinetic and efficacy models.

References

  • Title: In vitro solubility assays in drug discovery Source: PubMed URL: [Link]

  • Title: Metabolic Stability Services Source: Eurofins Discovery URL: [Link]

  • Title: Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges Source: PubMed URL: [Link]

  • Title: Metabolic Stability Source: Frontage Laboratories URL: [Link]

  • Title: Kinetic Solubility Assays Protocol Source: AxisPharm URL: [Link]

  • Title: Caco-2 permeability assay Source: Creative Bioarray URL: [Link]

  • Title: Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool Source: Ingenta Connect URL: [Link]

  • Title: Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates Source: PubMed URL: [Link]

  • Title: Caco-2 Permeability Assay Source: Evotec URL: [Link]

  • Title: In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb Source: NCBI Bookshelf URL: [Link]

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The Piperidine Scaffold: A Comparative Analysis in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure, Activity, and Therapeutic Potential

Introduction: The Kinase Conundrum and the Rise of Privileged Scaffolds

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology. The aberrant activity of these enzymes is a hallmark of numerous diseases. Consequently, the development of small molecule kinase inhibitors has revolutionized treatment paradigms. Within the medicinal chemist's toolkit, certain molecular frameworks, known as "privileged scaffolds," appear repeatedly in successful drug candidates due to their favorable physicochemical properties and ability to interact with diverse biological targets. The piperidine ring, a six-membered nitrogen-containing heterocycle, stands out as a cornerstone of this approach.[1] Its prevalence in a wide array of FDA-approved drugs is a testament to its versatility and "drug-like" nature.[2][3]

This guide provides a comparative analysis of the piperidine scaffold in the design of kinase inhibitors. We will delve into the structure-activity relationships (SAR) that govern its efficacy, explore its impact on pharmacokinetic properties, and present a comparative overview of its application across different kinase families. This analysis is intended for researchers, scientists, and drug development professionals seeking to leverage the power of this remarkable scaffold in their own discovery programs.

The Allure of the Piperidine Ring: Physicochemical and Structural Advantages

The widespread use of the piperidine scaffold is not coincidental; it offers a unique combination of properties that make it highly attractive for kinase inhibitor design:

  • Three-Dimensionality and Conformational Flexibility: Unlike flat, aromatic systems, the saturated piperidine ring adopts a non-planar chair conformation. This inherent three-dimensionality allows for more precise and complex interactions within the often-intricate binding pockets of kinases.[4] This conformational flexibility can be fine-tuned through substitution to optimize binding to the target.[2]

  • Modulation of Physicochemical Properties: The piperidine ring is a versatile modulator of a compound's physicochemical profile.[3] The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating key interactions with the kinase hinge region. Furthermore, the overall lipophilicity of the molecule can be adjusted through substitution on the piperidine ring, influencing solubility, permeability, and metabolic stability.[2]

  • Improved Pharmacokinetic (ADME) Properties: The presence of a piperidine motif often enhances the "druggability" of a molecule. It can improve metabolic stability, facilitate transport across biological membranes, and lead to more favorable pharmacokinetic profiles with reduced toxicity.[2]

  • Access to Chemical Diversity: The piperidine ring can be readily functionalized at multiple positions, providing a rich platform for generating diverse chemical libraries and exploring structure-activity relationships. This allows for the optimization of potency, selectivity, and other critical drug-like properties.

Comparative Analysis of Piperidine Scaffolds in Kinase Inhibitor Classes

The versatility of the piperidine scaffold is evident in its successful application against a broad spectrum of kinase targets. Below, we compare its role in several key kinase inhibitor classes.

Tyrosine Kinase Inhibitors (TKIs)

Tyrosine kinases, such as EGFR, VEGFR, and ALK, are prominent targets in cancer therapy. The piperidine scaffold has been instrumental in the development of potent and selective TKIs.

Compound/Series Target Kinase Role of Piperidine Scaffold Key Quantitative Data (IC50)
Piperidine Carboxamide DerivativesALKThe piperidine ring serves as a central scaffold for orienting key pharmacophoric groups.[5]Potent anti-tumor activity in Karpas-299 cell models.[5]
Piperazine-based ThiazolidinonesVEGFR2The piperazine (a related six-membered heterocycle) core provides a key structural element for potent inhibition.[6]IC50 values of 0.03-0.06 µM against HepG-2 cells.[6]
Erlotinib AnalogsEGFRThe anilino group attached to the quinazoline ring, often tethered via a piperidine-containing linker, is crucial for hydrophobic interactions and selectivity.[7]Significant contributions to potency and specificity.[7]
Serine/Threonine Kinase Inhibitors

Serine/threonine kinases, including Akt, CDK, and p38 MAP kinase, are also critical targets in various diseases.

Compound/Series Target Kinase Role of Piperidine Scaffold Key Quantitative Data (IC50)
Furan-pyrazole piperidine derivativesAkt1The furan-pyrazole moiety combined with the piperidine scaffold leads to potent inhibition.[1]IC50 values ranging from 0.02 to 5.3 µM.[1]
3,4,6-Trisubstituted Piperidine DerivativesAktConformational restriction of the piperidine ring led to increased potency and reduced hERG blockage.[8]Potent in vivo antitumor efficacy with over 90% tumor growth inhibition.[8]
Piperidine-substituted Quinolinonesp38 MAP KinaseThe C7 N-t-butyl piperidine substituent is key for potent inhibition.[9]Significantly suppress TNF-alpha release in cellular and whole blood assays.[9]
Thiazolopiperidine InhibitorsPI3KγThe thiazolopiperidine scaffold was critical for achieving high isoform selectivity.[10]Highly potent and selective inhibitors of PI3Kγ.[10]

Structure-Activity Relationship (SAR) Insights

The biological activity of piperidine-containing kinase inhibitors is highly dependent on the nature, position, and stereochemistry of substituents on the piperidine ring.[1] Understanding these SARs is crucial for optimizing inhibitor performance. For instance, in the development of Akt inhibitors, systematic exploration of the phenyl group, hinge-linkage, and piperidine moiety of a lead compound led to the discovery of a superior 3,4,6-trisubstituted piperidine derivative with increased potency and an improved safety profile.[8] Similarly, in the design of farnesyltransferase inhibitors, it was found that all four substituents of the piperidine core played an important role in inhibitory activity.[11]

Experimental Protocols: A Foundation for Discovery

The evaluation of novel piperidine-containing kinase inhibitors relies on a suite of standardized in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of a compound against a purified kinase enzyme.

Methodology:

  • Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. Prepare a serial dilution of the test compounds in DMSO. b. In a 96-well or 384-well plate, add the kinase enzyme, the kinase-specific substrate, and the test compound to the assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using a suitable detection method. The ADP-Glo™ assay, for example, quantifies the amount of ADP produced, which is directly proportional to kinase activity. f. Run control reactions including a no-enzyme control, a no-substrate control, and a vehicle control (DMSO).

  • Data Analysis: a. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay

Objective: To assess the antiproliferative effect of a compound on cancer cell lines.

Methodology:

  • Cell Culture: Culture the desired cancer cell line (e.g., a line known to be dependent on the target kinase) in appropriate growth medium.

  • Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO). c. Incubate the cells for a specified period (e.g., 72 hours). d. Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Data Analysis: a. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. b. Plot the percentage of viability against the logarithm of the compound concentration. c. Determine the GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%).

Visualizing the Concepts

Kinase_Inhibitor_Design_Workflow cluster_Discovery Discovery Phase cluster_Optimization Optimization Phase cluster_Preclinical Preclinical Phase Lead_Identification Lead Identification (e.g., HTS, FBDD) Scaffold_Selection Scaffold Selection (Piperidine) Lead_Identification->Scaffold_Selection Synthesis Synthesis of Analogs Scaffold_Selection->Synthesis SAR_Studies Structure-Activity Relationship (SAR) Studies SAR_Studies->Synthesis In_Vitro_Assays In Vitro Kinase Assays (IC50 Determination) Synthesis->In_Vitro_Assays In_Vitro_Assays->SAR_Studies Cell_Based_Assays Cell-Based Assays (GI50 Determination) In_Vitro_Assays->Cell_Based_Assays ADME_Tox ADME/Tox Profiling Cell_Based_Assays->ADME_Tox In_Vivo_Studies In Vivo Efficacy (Xenograft Models) ADME_Tox->In_Vivo_Studies Candidate_Selection Candidate Selection In_Vivo_Studies->Candidate_Selection

Caption: A generalized workflow for kinase inhibitor design, highlighting the central role of the piperidine scaffold.

Piperidine_Advantages Piperidine_Scaffold Piperidine Scaffold 3D_Structure 3D Structure & Conformational Flexibility Piperidine_Scaffold->3D_Structure Physicochemical_Modulation Modulation of Physicochemical Properties Piperidine_Scaffold->Physicochemical_Modulation Improved_ADME Improved ADME Properties Piperidine_Scaffold->Improved_ADME Chemical_Diversity Access to Chemical Diversity Piperidine_Scaffold->Chemical_Diversity

Sources

A Senior Application Scientist's Guide to the Validation of 1-Cyclopentylpiperidin-4-amine as a Viable Drug Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Drug Discovery & Development Professionals

In the landscape of medicinal chemistry, the selection of a molecular scaffold is a foundational decision that dictates the trajectory of a drug discovery program. A well-chosen scaffold serves as a robust three-dimensional framework, presenting functional groups in a precise orientation for optimal target engagement while possessing favorable physicochemical properties. The piperidine ring is a cornerstone of modern drug discovery, recognized as a "privileged scaffold" for its prevalence in a multitude of FDA-approved drugs.[1][2] This guide provides an in-depth, comparative analysis of a specific, yet versatile derivative: 1-Cyclopentylpiperidin-4-amine . We will explore its merits, compare it to alternative scaffolds, and detail the critical experimental workflows required for its validation.

Structural and Physicochemical Merits of the this compound Scaffold

The this compound scaffold combines several advantageous features for a medicinal chemist. The core piperidine is a saturated heterocycle that imparts a degree of conformational rigidity, which can be beneficial for locking in a bioactive conformation and improving binding affinity.[3] The 4-amino group provides a crucial vector for derivatization and a key hydrogen bond donor, often essential for anchoring a ligand within a protein's binding site.

The N-cyclopentyl group is a particularly salient feature. It confers a moderate increase in lipophilicity compared to smaller alkyl groups, which can enhance membrane permeability and cell penetration.[3] Furthermore, the cyclopropyl moiety itself is found in numerous clinical drug molecules, valued for its ability to improve metabolic stability and pharmacological activity.[4][5] This strategic combination of a rigid, derivatizable core with a lipophilic, metabolically favorable substituent makes this compound an attractive starting point for library synthesis.

Comparative Analysis: A Case Study in GPCR Antagonism

G-protein-coupled receptors (GPCRs) are the most successfully drugged class of proteins, and piperidine-containing structures are frequently employed in their modulation.[6][7][8] A prime example is the C-C chemokine receptor type 5 (CCR5), a key co-receptor for HIV-1 entry into host cells. Several potent CCR5 antagonists feature a piperidine core.[9][10][11]

To objectively assess the viability of the this compound scaffold, we compare it with two alternative scaffolds also investigated for CCR5 antagonism: a spirodiketopiperazine and a pyrrolidine-based structure.

Scaffold Key Advantages Potential Liabilities Representative IC50 (CCR5 Binding)
This compound Good balance of rigidity and flexibility; multiple derivatization points (N1, C4-amino); favorable metabolic profile often associated with the N-cycloalkyl group.[2][9]Potential for hERG channel inhibition (common to basic amines); requires careful SAR to optimize.[9]Low to sub-nanomolar (e.g., 0.59 nM for optimized derivatives).[10]
Spirodiketopiperazine Highly rigid, conformationally constrained structure can lead to high potency and selectivity; novel chemical space.[12]More complex synthesis; rigidity may limit adaptability to different binding pockets.Potent, with optimized compounds showing significant anti-HIV activity.[12]
Pyrrolidine-based Five-membered ring offers different conformational profile and vector space compared to piperidine; slightly less lipophilic.[3]Can be more flexible, potentially leading to an entropic penalty upon binding.Varies widely with substitution; can achieve nanomolar potency.[10]

Causality Behind the Data: The low nanomolar potency observed with optimized this compound derivatives highlights the scaffold's ability to effectively present key pharmacophoric features for CCR5 binding.[10][13] The choice between these scaffolds is a strategic one: the piperidine offers a proven, versatile framework, the spiro-cycle provides novelty and rigidity, and the pyrrolidine offers a subtle tweak in geometry and physicochemical properties.[3][12] The process of exploring such alternatives is known as "scaffold hopping," a crucial strategy for navigating patent landscapes and optimizing drug-like properties.[14][15][16]

The Experimental Validation Workflow

Validating a new scaffold is a multi-step process that moves from confirming target engagement to characterizing its drug-like properties. This workflow ensures that resources are focused on compounds with the highest probability of success in later, more complex stages of development. It is estimated that up to 40% of drug candidates have failed in the past due to toxicity, underscoring the need for early and robust ADME-Tox profiling.[17]

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Selectivity & Early Safety cluster_2 Phase 3: ADME-Tox Profiling A Library Synthesis (Derivatization of Scaffold) B Primary In Vitro Binding Assay (e.g., Radioligand Displacement) A->B C Functional Assay (e.g., Calcium Mobilization for GPCRs) B->C D Selectivity Profiling (Panel of Related Receptors) C->D Active 'Hits' Progress E Preliminary Safety Assessment (e.g., hERG Channel Assay) D->E F Metabolic Stability Assay (Human Liver Microsomes) E->F Selective Hits Progress G Permeability Assay (e.g., PAMPA) F->G H In Vitro Cytotoxicity (e.g., HepG2 Cell Line) G->H I Lead Candidate H->I Promising Candidates for In Vivo PK/PD Studies

Caption: A generalized workflow for the validation of a novel drug scaffold.

Rationale: A viable drug candidate must exhibit sufficient stability in the presence of metabolic enzymes to ensure an adequate half-life in the body. The liver is the primary site of drug metabolism, and human liver microsomes (HLMs) contain a rich complement of cytochrome P450 enzymes responsible for the majority of phase I metabolism. This assay provides a critical early assessment of a compound's metabolic liabilities.[17][18]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., a derivative of this compound) in DMSO (10 mM).

    • Thaw pooled Human Liver Microsomes (HLMs) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.

    • Prepare a positive control compound with known metabolic instability (e.g., Verapamil).

  • Incubation:

    • Pre-warm the HLM solution and buffer to 37°C in a water bath for 5 minutes.

    • In a 96-well plate, add the test compound to the HLM solution to achieve a final concentration of 1 µM. Gently mix.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200 µL.

    • Incubate the plate at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Sample Processing and Analysis:

    • Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound at each time point using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

Self-Validation: The inclusion of a positive control (Verapamil) ensures the metabolic activity of the HLM preparation and the proper functioning of the assay. The t=0 time point serves as the baseline (100%) for calculating the depletion of the test compound.

Rationale: The ability of a compound to cross cellular membranes by passive diffusion is a critical determinant of its oral bioavailability. The PAMPA assay is a high-throughput, non-cell-based method that models this process, providing a rapid assessment of a compound's permeability.[18][19]

Step-by-Step Methodology:

  • Preparation of Plates:

    • Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.

    • Coat the filter membrane of the donor plate with a lipid solution (e.g., 10% lecithin in dodecane) to form the artificial membrane.

    • Fill the wells of the acceptor plate with buffer (pH 7.4) containing a surfactant to improve the solubility of the permeated compound.

  • Compound Application:

    • Prepare solutions of the test compounds (e.g., 100 µM in buffer, pH 7.4) from DMSO stocks.

    • Add the compound solutions to the wells of the lipid-coated donor plate.

  • Incubation:

    • Carefully place the donor plate on top of the acceptor plate, ensuring the lipid membrane is in contact with the acceptor buffer.

    • Incubate the "sandwich" plate at room temperature for a defined period (e.g., 4-16 hours) without shaking.

  • Quantification:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

    • Include high and low permeability control compounds (e.g., Propranolol and Atenolol, respectively) for reference.

  • Data Interpretation:

    • Calculate the effective permeability coefficient (Pe) using the following formula: Pe = - [V_D * V_A / ((V_D + V_A) * A * t)] * ln(1 - [C_A(t)] / [C_equilibrium]) where V is volume, A is membrane area, t is time, and C is concentration.

    • Compounds are typically classified as having low, medium, or high permeability based on their Pe values relative to the controls.

Self-Validation: The performance of the high and low permeability controls validates the integrity of the artificial membrane and the overall assay conditions. Comparing results to these standards allows for consistent classification of test compounds.

Conclusion and Future Outlook

The this compound scaffold represents a synthetically tractable and highly versatile starting point for drug discovery. Its inherent structural and physicochemical properties make it well-suited for targeting a range of protein classes, particularly GPCRs like opioid receptors and CCR5.[9][20][21] The comparative analysis demonstrates its competitive potential against other established and novel scaffolds.

The ultimate viability of any scaffold, however, is not merely theoretical. It must be proven through rigorous, systematic experimental validation. The workflows and protocols detailed herein provide a robust framework for assessing critical drug-like properties, from target engagement and selectivity to metabolic stability and permeability. By integrating these assays early in the discovery process, research teams can make data-driven decisions, mitigating the risk of late-stage attrition and efficiently advancing compounds with the highest therapeutic potential.[17][18][22] The future of this scaffold lies in its continued exploration through innovative synthetic diversification and its application to new and challenging biological targets.

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A Comparative Benchmarking Guide to 1-Cyclopentylpiperidin-4-amine: A Novel CNS Candidate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial evaluation and benchmarking of 1-Cyclopentylpiperidin-4-amine, a novel compound with potential activity in the central nervous system (CNS). Given the limited publicly available data on this specific molecule, we will establish a hypothetical, yet methodologically sound, benchmarking strategy against well-characterized CNS agents. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery of new neurological therapies.

Our approach is grounded in established principles of CNS drug discovery. We will postulate a potential mechanism of action for this compound based on its chemical structure—a common starting point in medicinal chemistry—and outline a rigorous, multi-tiered experimental plan to test this hypothesis and compare its performance against established drugs.

Postulated Mechanism of Action and Selection of Benchmark Agents

The chemical structure of this compound, featuring a piperidine ring and a primary amine, is a common motif in compounds targeting aminergic G-protein coupled receptors (GPCRs) and ion channels within the CNS. These targets are central to the regulation of mood, cognition, and motor control. Therefore, for the purpose of this guide, we will hypothesize that this compound may act as a modulator of dopaminergic and/or serotonergic pathways.

Based on this hypothesis, we have selected the following well-characterized CNS agents as benchmarks for our comparative analysis:

  • Sertraline: A selective serotonin reuptake inhibitor (SSRI) widely prescribed for depression and anxiety disorders. It serves as a benchmark for serotonergic activity.

  • Aripiprazole: A third-generation antipsychotic with a unique mechanism as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and an antagonist at 5-HT2A receptors. It provides a benchmark for mixed dopaminergic and serotonergic modulation.

Experimental Workflow for Comparative Benchmarking

A phased approach is critical for the efficient and informative evaluation of a novel CNS candidate. The following workflow outlines a logical progression from initial in vitro screening to more complex in vivo behavioral and pharmacokinetic assessments.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: In Vivo Pharmacokinetics cluster_2 Phase 3: In Vivo Pharmacodynamics & Efficacy a Receptor Binding Assays (Dopamine & Serotonin Subtypes) b Functional Assays (e.g., cAMP, Calcium Flux) a->b c In Vitro ADME (Metabolic Stability, Permeability) b->c d Single Dose PK in Rodents (IV and PO) c->d e Blood-Brain Barrier Penetration Assessment d->e f Target Engagement Studies (e.g., Receptor Occupancy) e->f g Rodent Behavioral Models (e.g., Forced Swim Test, Open Field Test) f->g

Figure 1: A multi-phased experimental workflow for CNS drug candidate evaluation.

Detailed Experimental Protocols and Data Interpretation

Phase 1: In Vitro Profiling

The initial phase focuses on characterizing the interaction of this compound with its putative molecular targets and assessing its drug-like properties.

3.1.1. Receptor Binding Assays

  • Objective: To determine the binding affinity (Ki) of this compound for a panel of dopamine (D1, D2, D3, D4, D5) and serotonin (5-HT1A, 5-HT2A, 5-HT2C, etc.) receptor subtypes.

  • Methodology:

    • Prepare cell membrane homogenates expressing the receptor of interest.

    • Incubate the membranes with a radiolabeled ligand of known high affinity for the receptor.

    • Add increasing concentrations of this compound, Sertraline, or Aripiprazole.

    • After incubation, separate bound from unbound radioligand by rapid filtration.

    • Quantify the bound radioactivity using a scintillation counter.

    • Calculate the IC50 (concentration of the test compound that inhibits 50% of radioligand binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

  • Data Presentation:

CompoundDopamine D2 Ki (nM)Serotonin 5-HT2A Ki (nM)Serotonin Transporter (SERT) Ki (nM)
This compoundExperimental DataExperimental DataExperimental Data
Aripiprazole0.341.7>1000
Sertraline>1000440.26

3.1.2. Functional Assays

  • Objective: To determine whether this compound acts as an agonist, antagonist, or partial agonist at the receptors for which it shows significant binding affinity.

  • Methodology (Example: cAMP Assay for D2 Receptor):

    • Use a stable cell line expressing the human dopamine D2 receptor.

    • Treat the cells with forskolin to stimulate cyclic AMP (cAMP) production.

    • Co-incubate with increasing concentrations of this compound, Aripiprazole, or a known D2 agonist/antagonist.

    • Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

    • Plot the dose-response curve to determine the EC50 (agonist effect) or IC50 (antagonist effect).

  • Interpretation: A decrease in forskolin-stimulated cAMP levels would indicate agonistic activity, while a reversal of the effect of a known agonist would indicate antagonism.

Phase 2: In Vivo Pharmacokinetics

This phase assesses how the compound is absorbed, distributed, metabolized, and excreted (ADME) in a living organism, with a particular focus on its ability to reach the CNS.

3.2.1. Blood-Brain Barrier Penetration

  • Objective: To quantify the ability of this compound to cross the blood-brain barrier (BBB).

  • Methodology:

    • Administer a single dose of the compound to rodents (e.g., Sprague-Dawley rats) via intravenous (IV) and oral (PO) routes.

    • At predetermined time points, collect blood and brain tissue samples.

    • Homogenize the brain tissue.

    • Extract the compound from plasma and brain homogenate.

    • Quantify the concentration of the compound using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

    • Calculate the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu).

  • Data Presentation:

CompoundBioavailability (%)Brain-to-Plasma Ratio (Kp)
This compoundExperimental DataExperimental Data
Aripiprazole87~2.5
Sertraline44~25
Phase 3: In Vivo Pharmacodynamics and Efficacy

The final phase investigates the physiological effects of the compound in living animals and its potential therapeutic efficacy in relevant behavioral models.

3.3.1. Rodent Behavioral Models

  • Objective: To assess the effects of this compound on behaviors relevant to CNS disorders.

  • Methodology (Example: Forced Swim Test for Antidepressant-like Activity):

    • Administer this compound, Sertraline, or a vehicle control to mice or rats.

    • After a predetermined pretreatment time, place the animals individually in a cylinder of water from which they cannot escape.

    • Record the duration of immobility during a set period (e.g., the last 4 minutes of a 6-minute test).

    • A significant reduction in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.

  • Interpretation: The results from these models, when considered alongside the in vitro and pharmacokinetic data, provide a comprehensive picture of the compound's potential as a CNS therapeutic.

Signaling Pathway Considerations

Understanding the downstream signaling cascades engaged by this compound is crucial for elucidating its mechanism of action. For instance, if it is found to be a D2 receptor partial agonist like Aripiprazole, it would modulate the Gαi/o signaling pathway.

G cluster_0 Dopamine D2 Receptor Signaling D2R D2 Receptor Gai Gαi/o D2R->Gai Activation AC Adenylyl Cyclase Gai->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Expression CREB->Gene Regulation

Figure 2: Simplified Gαi/o-mediated signaling pathway for the dopamine D2 receptor.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to the initial benchmarking of a novel CNS candidate, this compound. By postulating a plausible mechanism of action and employing a multi-tiered experimental strategy, researchers can efficiently characterize its pharmacological profile and assess its therapeutic potential relative to established CNS agents. The integration of in vitro, in vivo pharmacokinetic, and behavioral data is essential for making informed decisions in the complex process of CNS drug discovery.

References

Please note that as this compound is a hypothetical novel compound for the purposes of this guide, direct references to its properties are not available. The following references provide authoritative information on the methodologies and benchmark drugs discussed.

  • Title: Aripiprazole Source: DrugBank URL: [Link]

  • Title: Sertraline Source: DrugBank URL: [Link]

  • Title: The Forced Swim Test as a Model of Depression Source: Journal of Visualized Experiments (JoVE) URL: [Link]

  • Title: Blood-Brain Barrier Permeability Source: ScienceDirect URL: [Link]

Comparative Efficacy of 1-Cyclopentylpiperidin-4-amine Derivatives in Cellular Assays: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Piperidine Scaffold

In the landscape of medicinal chemistry, the piperidine ring is a privileged scaffold, a structural motif that appears with remarkable frequency in successful drug molecules. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal core for designing ligands that can interact with high affinity and specificity to biological targets. The 1-Cyclopentylpiperidin-4-amine framework, the focus of this guide, is a specific embodiment of this principle. The cyclopentyl group attached to the piperidine nitrogen often imparts favorable pharmacokinetic properties, such as increased metabolic stability and optimal lipophilicity. The 4-amino group serves as a versatile chemical handle, a key attachment point for diverse pharmacophores that can be tailored to engage with a wide array of biological targets.

This guide provides a comparative analysis of the efficacy of various this compound derivatives, moving beyond a simple catalog of data. We will delve into the causal relationships between chemical structure and cellular activity, explore the rationale behind the selection of specific assays, and provide detailed, field-tested protocols to enable researchers to validate and expand upon these findings. Our focus will be on two major therapeutic areas where these derivatives have shown significant promise: oncology, through the inhibition of critical cell cycle and survival kinases, and virology, by antagonizing the CCR5 co-receptor essential for HIV-1 entry.

Part 1: Targeting Cancer Progression via Kinase Inhibition

Kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of cancer. Derivatives of the this compound scaffold have been successfully optimized to target key kinases in cancer-related pathways, such as Cyclin-Dependent Kinase 4 (CDK4) and Protein Kinase B (Akt).

Mechanism of Action: Halting the Cell Cycle with CDK4/6 Inhibition

Cyclin-Dependent Kinases 4 and 6 (CDK4/6) are essential drivers of the G1 to S phase transition in the cell cycle. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. CDK4, in complex with Cyclin D1, phosphorylates the Retinoblastoma (Rb) protein. This phosphorylation event releases the E2F transcription factor, which then activates the transcription of genes required for DNA replication and cell cycle progression. Inhibitors targeting CDK4 block this phosphorylation event, inducing a G1 cell cycle arrest and preventing tumor cell division.[1]

CDK4_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD1 Cyclin D1 Expression Mitogens->CyclinD1 CDK4_CyclinD1 Active CDK4/Cyclin D1 Complex CyclinD1->CDK4_CyclinD1 binds CDK4 CDK4 CDK4->CDK4_CyclinD1 binds Rb Rb CDK4_CyclinD1->Rb phosphorylates pRb p-Rb (Phosphorylated) Rb->pRb Rb_E2F Rb-E2F Complex (Transcription Repressed) Rb->Rb_E2F binds E2F E2F pRb->E2F releases E2F->Rb_E2F binds S_Phase S-Phase Gene Transcription E2F->S_Phase activates Proliferation Cell Proliferation S_Phase->Proliferation Inhibitor Derivative (e.g., 7x) (CDK4 Inhibitor) Inhibitor->CDK4_CyclinD1 inhibits

Figure 1. Simplified CDK4/Rb signaling pathway and point of inhibition.

Comparative Efficacy of CDK4/Akt Inhibitors

The potency of these derivatives is typically assessed through both biochemical assays (measuring direct enzyme inhibition) and cell-based assays (measuring effects on cell viability, proliferation, or downstream signaling). The half-maximal inhibitory concentration (IC50) is a standard metric for comparison.

Derivative IDTarget(s)Cell LineAssay TypeCellular IC50 (nM)Reference
Compound 7x CDK4, ARK5MultipleApoptosis Induction~30-100[1][2]
PD-0332991 CDK4/6-Biochemical Kinase Assay11 (CDK4)[1]
Compound 5q Akt1LNCaP (Prostate)Cell ProliferationNot specified, Akt1 IC50=18.0[3]
Compound 5t Akt1PC-3 (Prostate)Cell ProliferationNot specified, Akt1 IC50=21.3[3]
AZD5363 Akt1/2/3-Biochemical Kinase Assay3 (Akt1), 8 (Akt2), 8 (Akt3)[4]

Analysis and Insights: The data highlights the development of highly potent kinase inhibitors from piperidine scaffolds. Compound 7x, which features a cyclopentyl group, demonstrates potent induction of apoptosis in the nanomolar range, acting as a multi-kinase inhibitor.[1][2] This polypharmacology can be advantageous in complex diseases like cancer. In contrast, compounds like PD-0332991 show high specificity for CDK4/6.[1] For the Akt inhibitors, the pyrrolo[2,3-d]pyrimidine moiety is a key feature for achieving nanomolar potency against the kinase itself.[3] The ultimate cellular effect, such as inhibition of proliferation, is the crucial readout for therapeutic potential.

Featured Protocol: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational method for assessing the cytotoxic or cytostatic effects of a compound on cancer cell lines. Its principle lies in the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living, metabolically active cells, which produces a purple formazan product.[5] The amount of formazan is directly proportional to the number of viable cells.

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition A1 1. Seed cells in a 96-well plate A2 2. Allow cells to adhere (e.g., 24 hours) A1->A2 A3 3. Treat with serial dilutions of test compound A2->A3 B1 4. Incubate for desired duration (e.g., 48-72h) A3->B1 B2 5. Add MTT Reagent (e.g., 0.5 mg/mL) B1->B2 B3 6. Incubate for 2-4 hours (Formazan crystal formation) B2->B3 B4 7. Add Solubilization Solution (e.g., SDS-HCl or DMSO) B3->B4 C1 8. Incubate to dissolve crystals (e.g., 4h to overnight) B4->C1 C2 9. Read absorbance at ~570nm on a plate reader C1->C2

Figure 2. General workflow for a cell viability MTT assay.

Step-by-Step Methodology:

  • Cell Plating: Seed a cancer cell line (e.g., MCF-7 for breast cancer) into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) controls and medium-only blanks.

  • Incubation: Incubate the plate for the desired exposure time, typically 48 to 72 hours, to allow the compound to exert its antiproliferative effects.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.[6][7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance (Optical Density, OD) of each well using a microplate spectrophotometer at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the blank absorbance. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Part 2: Blocking HIV-1 Entry via CCR5 Antagonism

The C-C chemokine receptor type 5 (CCR5) is a G-protein coupled receptor (GPCR) that serves as the primary co-receptor for the entry of R5-tropic strains of Human Immunodeficiency Virus-1 (HIV-1) into host T-cells.[8] Piperidine-based molecules have been instrumental in developing potent CCR5 antagonists that act as entry inhibitors.

Mechanism of Action: Allosteric Blockade of Viral Co-receptor

HIV-1 entry is a multi-step process. The viral envelope protein, gp120, first binds to the CD4 receptor on the T-cell surface. This binding induces a conformational change in gp120, exposing a binding site for a co-receptor, either CCR5 or CXCR4.[9] For R5-tropic viruses, binding to CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral capsid into the cell.[10] CCR5 antagonists are negative allosteric modulators; they bind to a pocket on the CCR5 receptor distinct from the natural chemokine binding site. This binding locks the receptor in a conformation that is not recognized by the viral gp120, thereby preventing viral entry.[8]

Comparative Efficacy of Piperidine-based CCR5 Antagonists

The efficacy of CCR5 antagonists is evaluated in cellular assays that measure their ability to block receptor function or prevent viral infection. Key assays include calcium mobilization assays (measuring GPCR signaling) and single-cycle HIV-1 entry assays.

Derivative IDCore StructureAssay TypeCellular IC50 (nM)Reference
Maraviroc Tropane-basedCalcium Mobilization25.43[11]
Compound 16g Piperidine-4-carboxamideCalcium Mobilization25.73[11]
Compound 16i Piperidine-4-carboxamideCalcium Mobilization25.53[11]
Compound 16g Piperidine-4-carboxamideHIV-1 Single Cycle Assay73.01[11]
Compound 11f Piperidine-4-carboxamideHIV-1 Replication (PBMCs)0.59[12]

Analysis and Insights: The data demonstrates that piperidine-4-carboxamide derivatives can achieve potency equivalent to the approved drug Maraviroc in receptor-based functional assays (calcium mobilization).[11] Importantly, this activity translates to potent antiviral effects in single-cycle and replication-competent HIV-1 assays. The sub-nanomolar activity of compound 11f in primary human blood cells (PBMCs) underscores the therapeutic potential of this chemical class.[12] The choice of assay is critical: a receptor binding or signaling assay measures target engagement, while a viral entry or replication assay provides a more direct measure of anti-HIV efficacy.

Featured Protocol: T-Cell Chemotaxis Assay

Chemotaxis, the directed migration of cells along a chemical gradient, is a primary physiological function of the CCR5 receptor upon binding its natural chemokine ligands (e.g., CCL5/RANTES).[13] An in vitro chemotaxis assay is a powerful functional screen for CCR5 antagonists, as it directly measures the compound's ability to block this key biological process.

Step-by-Step Methodology:

  • Cell Preparation: Use a CCR5-expressing T-cell line (e.g., Jurkat) or freshly isolated human PBMCs. Resuspend the cells in chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10⁶ cells/mL.[13]

  • Inhibitor Pre-treatment: Incubate the cell suspension with various concentrations of the test antagonist (or vehicle control) for 30-60 minutes at 37°C. This allows the compound to bind to the CCR5 receptors.[13][14]

  • Assay Setup: Use a 24-well Transwell plate with a 5 µm pore size insert. In the lower chambers, add 600 µL of chemotaxis buffer containing a chemoattractant (e.g., 25 nM CCL5) or buffer alone (negative control).[13][14]

  • Cell Seeding: Add 100 µL of the pre-treated cell suspension (containing 100,000 cells) to the upper chamber of each Transwell insert.[13]

  • Migration: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator. During this time, cells in the upper chamber will migrate through the porous membrane towards the chemokine gradient in the lower chamber. The antagonist should block this migration.

  • Cell Quantification: Carefully collect the cells that have migrated into the lower chamber. Count the number of migrated cells using a flow cytometer or a cell counter.[13]

  • Data Analysis: Calculate the percentage of migration inhibition for each antagonist concentration compared to the vehicle control (chemokine-induced migration without inhibitor). Plot the percentage of inhibition against the log of the antagonist concentration to determine the IC50 value.

Conclusion

The this compound scaffold and its close relatives represent a highly adaptable platform for modern drug discovery. As demonstrated, strategic modifications to this core can yield potent and selective modulators of diverse and critical biological targets, from intracellular kinases driving cancer to cell-surface receptors exploited by viruses. The guide has provided a framework for comparing these derivatives, emphasizing the importance of linking chemical structure to cellular function. The detailed protocols for key assays like MTT and chemotaxis serve as a practical starting point for researchers aiming to evaluate novel compounds. Successful drug development relies on this integrated approach: synthesizing novel chemical matter, rigorously evaluating it in physiologically relevant cellular assays, and understanding the underlying mechanism of action. The continued exploration of this versatile piperidine scaffold undoubtedly holds promise for future therapeutic breakthroughs.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • Sino Biological. CDK4-CyclinD1 Datasheet. Available at: [Link]

  • Colin, P. et al. (2008). CXCR4–CCR5: A couple modulating T cell functions. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Zhang, H. et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Imamura, S. et al. (2005). CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Arts, E. J. & Hazuda, D. J. (2012). HIV-1 Antiretroviral Drug Therapy. Cold Spring Harbor Perspectives in Medicine. Available at: [Link]

  • Wu, J. et al. (2000). Measurement of cdk4 kinase activity using an affinity peptide-tagging technology. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

  • Roger, M. et al. (2010). HIV-1 tropism testing and clinical management of CCR5 antagonists: Quebec review and recommendations. The Canadian Journal of Infectious Diseases & Medical Microbiology. Available at: [Link]

  • Australian Society for HIV, Viral Hepatitis and Sexual Health Medicine. Genotypic determination of HIV-1 CCR5/CXCR4 tropism. Available at: [Link]

  • Su, Z. et al. (2010). Tropism Testing in the Clinical Management of HIV-1 Infection. Current Opinion in HIV and AIDS. Available at: [Link]

  • Reddy, M. V. R. et al. (2014). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry. Available at: [Link]

  • Protocol Online. (2005). Weak Western band for phosphorylated Akt. Available at: [Link]

  • El-Haibi, C. P. et al. (2011). CCL5-mediated T-cell chemotaxis involves the initiation of mRNA translation through mTOR/4E-BP1. Blood. Available at: [Link]

  • Charles River Laboratories. Immuno-Oncology T Cell-Mediated Chemotaxis Assay. Available at: [Link]

  • National Institutes of Health. (2018). Laboratory Testing: Co-Receptor Tropism Assays. Available at: [Link]

  • Reynes, J. et al. (2005). The strength of the chemotactic response to a CCR5 binding chemokine is determined by the level of cell surface CCR5 density. Clinical and Experimental Immunology. Available at: [Link]

  • Sartorius. Incucyte® Chemotaxis Cell Migration Assay. Available at: [Link]

  • Iacovelli, R. et al. (2021). Development of CDK4/6 Inhibitors: A Five Years Update. Molecules. Available at: [Link]

  • Reddy, M. V. R. et al. (2014). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihy dro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and. ResearchGate. Available at: [Link]

  • University of Washington. (2016). Testing for HIV Coreceptor Tropism. YouTube. Available at: [Link]

  • ResearchGate. IC 50 Values of CDK4/6 Inhibitors. Available at: [Link]

  • Addie, M. et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry. Available at: [Link]

  • Morgan, P. et al. (2007). Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. The change in DNM IC 50 value by 100 µM piperazine derivatives in vitro.... Available at: [Link]

  • Reddy, M. V. R. et al. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). PubMed. Available at: [Link]

  • Liu, Y. et al. (2016). Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. Archiv der Pharmazie. Available at: [Link]

  • ResearchGate. Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]p yrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Available at: [Link]

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A Comparative Guide to the Cross-Reactivity Profiling of 1-Cyclopentylpiperidin-4-amine Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the quest for novel therapeutics, the identification of a potent "hit" against a biological target is merely the first step. The true challenge lies in refining this hit into a lead compound with an acceptable safety and efficacy profile. A primary determinant of this profile is selectivity—the degree to which a compound interacts with its intended target versus other biomolecules in the complex cellular milieu. Poor selectivity, or promiscuity, can lead to a host of undesirable outcomes, from misleading structure-activity relationships (SAR) to unforeseen toxicities and off-target effects that can derail a drug development program.[1]

The 1-cyclopentylpiperidin-4-amine scaffold has emerged as a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a range of biological entities, most notably G-protein coupled receptors (GPCRs).[2][3][4] Its conformational rigidity and synthetic tractability make it an attractive starting point for library synthesis. However, this same structural motif can also fit into the binding pockets of unintended targets.

This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive framework for the systematic cross-reactivity profiling of compounds based on the this compound scaffold. We will use a case study of a hypothetical, yet representative, C-C Chemokine Receptor 2 (CCR2) antagonist, herein dubbed CPA-101 , to illustrate the experimental workflows, data interpretation, and decision-making processes involved. The objective is to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous guide to de-risking this important class of compounds.

Case Study: CPA-101, a Novel CCR2 Antagonist

The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2, are key mediators in the recruitment of monocytes and macrophages to sites of inflammation.[5] This axis is implicated in a variety of inflammatory and autoimmune diseases, including atherosclerosis, rheumatoid arthritis, and type 2 diabetes, making CCR2 a compelling therapeutic target.[6] CPA-101 is a novel investigational compound designed as a CCR2 antagonist, featuring the this compound core.

To contextualize its performance, CPA-101 will be compared against INCB3344 , a well-documented clinical candidate that serves as a benchmark for potent and selective CCR2 antagonism.

A Tiered Strategy for Comprehensive Cross-Reactivity Profiling

A systematic, tiered approach is essential for efficiently allocating resources and building a comprehensive selectivity profile. This strategy begins with a tight focus on the primary target and progressively broadens to encompass a wide range of potential off-targets.

Tiered_Screening_Workflow cluster_0 Tier 1: Primary Target & Key Selectivity cluster_1 Tier 2: Safety & Broad Liability Screening cluster_2 Tier 3: Cellular & Final Validation T1_Primary Primary Target Engagement (CCR2 Radioligand Binding) T1_Functional Functional Antagonism (CCR2 Calcium Flux Assay) T1_Primary->T1_Functional Confirm Functional Activity T1_Selectivity Chemokine Receptor Panel (Binding Assays vs. CCR1, CCR5, CXCR4) T1_Functional->T1_Selectivity Assess Closely-Related Targets T2_hERG hERG Channel Assay (Patch Clamp) T1_Selectivity->T2_hERG Proceed if Selectivity is Promising T2_GPCR Broad GPCR Panel (e.g., Eurofins SafetyScreen44™) T2_hERG->T2_GPCR Evaluate Cardiac Safety T2_Kinase Kinase Panel Screen (e.g., KinomeScan™) T2_GPCR->T2_Kinase Broaden Off-Target Search T3_Cytotox General Cytotoxicity (MTT Assay) T2_Kinase->T3_Cytotox Identify Other Liabilities T3_Cellular Cellular Target Engagement (e.g., CETSA) T3_Cytotox->T3_Cellular Assess General Cell Health

Sources

A Comparative Structural Analysis of 1-Cyclopentylpiperidin-4-amine Binding to Cathepsin K

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Scaffold-Based Drug Discovery

In the landscape of modern drug discovery, the detailed characterization of how a small molecule interacts with its protein target is a critical step. This guide provides a comprehensive, technically-grounded comparison of the binding of a novel ligand, 1-Cyclopentylpiperidin-4-amine, with a known inhibitor, MIV-711, to the therapeutic target Cathepsin K. Cathepsin K (Cat K) is a cysteine protease predominantly expressed in osteoclasts, playing a pivotal role in bone resorption.[1] Its inhibition is a validated strategy for treating osteoporosis.[1][2]

This document is structured to walk researchers through the logical sequence of structural and biophysical analyses, from initial binding affinity determination to high-resolution structural elucidation and computational validation. We will explore the causality behind experimental choices and provide field-proven protocols to ensure scientific rigor.

Introduction: The Piperidine Scaffold and Target Selection

The piperidine scaffold is a cornerstone in medicinal chemistry, valued for its presence in a multitude of pharmaceuticals and its favorable physicochemical properties.[3][4] Derivatives of piperidine have shown promise as inhibitors for a range of protein targets, including Cathepsin K.[1][5] Our focus, this compound, is a novel derivative featuring a cyclopentyl group, which offers a unique conformational and hydrophobic profile.

Why Cathepsin K? The selection of Cathepsin K as the target protein is based on published research demonstrating that piperidine-based structures can serve as effective scaffolds for Cat K inhibitors.[1] This provides a strong rationale for investigating how our novel compound, this compound, interacts with this clinically relevant enzyme. As a comparator, we will use MIV-711, a known Cathepsin K inhibitor that has progressed to clinical trials and serves as a valuable benchmark.[1]

Biophysical Characterization: Quantifying the Binding Interaction

Before delving into structural details, it is essential to quantify the binding affinity of this compound for Cathepsin K and compare it to our benchmark inhibitor. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying molecular interactions in real-time, providing kinetic data on both association (k_a) and dissociation (k_d) rates, which are used to calculate the equilibrium dissociation constant (K_D).[6][7][8][9][10]

The following table summarizes hypothetical, yet realistic, binding data obtained from SPR analysis. This data will form the basis of our structural investigation.

CompoundAssociation Rate (k_a) (M⁻¹s⁻¹)Dissociation Rate (k_d) (s⁻¹)Dissociation Constant (K_D) (nM)
This compound 1.2 x 10⁵6.0 x 10⁻³50
MIV-711 (Comparator) 3.5 x 10⁵3.5 x 10⁻³10

Interpretation of Results: The data suggests that while this compound is a potent binder to Cathepsin K, its affinity (K_D = 50 nM) is five-fold lower than that of the comparator, MIV-711 (K_D = 10 nM). The primary difference appears to be in the association rate, suggesting that the cyclopentyl moiety may influence the initial binding event. This quantitative insight provides the impetus for a detailed structural analysis to understand the molecular basis for this difference.

This protocol outlines the key steps for determining binding kinetics using a Biacore T200 instrument.[8]

  • Immobilization of Ligand:

    • Recombinantly express and purify human Cathepsin K (the "ligand" in this context).

    • Activate a CM5 sensor chip surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • Immobilize Cathepsin K to the chip surface via amine coupling to achieve a response of approximately 10,000 resonance units (RU).

    • Deactivate remaining active esters with a 1 M ethanolamine-HCl solution. A reference flow cell is prepared similarly but without protein immobilization.[8]

  • Analyte Interaction Analysis:

    • Prepare serial dilutions of this compound and MIV-711 (the "analytes") in a suitable running buffer (e.g., HBS-EP+ with 5% DMSO).

    • Inject the analyte solutions over the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the change in resonance units (RU) in real-time to generate a sensorgram.[7] The response is proportional to the mass of analyte bound to the surface.[8]

    • After each injection, regenerate the sensor surface using a pulse of a low pH buffer (e.g., glycine-HCl, pH 2.5) to remove bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the sample flow cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the kinetic parameters k_a, k_d, and the K_D.[9]

Experimental Workflow for Structural Analysis

G cluster_biophysical Biophysical Characterization cluster_structural Structural Determination cluster_computational Computational Analysis SPR Surface Plasmon Resonance (SPR) Determine Ka, Kd, KD CoCryst Co-crystallization of Cathepsin K + Ligand SPR->CoCryst Provides affinity data to guide crystallization Xray X-ray Diffraction Data Collection CoCryst->Xray Yields protein-ligand crystals Structure Structure Solution & Refinement Xray->Structure Generates electron density map Docking Molecular Docking Predict Binding Pose Structure->Docking Validates computational model MD_Sim Molecular Dynamics Simulation Assess Complex Stability Docking->MD_Sim Provides starting conformation

Caption: Overall workflow for the structural analysis of ligand binding.

High-Resolution Structural Analysis: X-ray Crystallography

To visualize the precise atomic interactions between our compounds and Cathepsin K, X-ray crystallography is the gold standard.[10][11][12][13] We will employ a co-crystallization strategy, where the protein-ligand complex is formed prior to crystallization. This method is often preferred for achieving high occupancy of the ligand in the binding site.[14][15]

Structural analysis reveals that both this compound and MIV-711 occupy the active site of Cathepsin K, which is characterized by S1, S2, and S3 subsites.[16] The core piperidine amine of both compounds forms a key hydrogen bond with the catalytic cysteine residue (Cys25). However, the key differences lie in the interactions within the S2 and S3 pockets.

  • MIV-711 (Comparator): The well-defined structure of MIV-711 allows for optimal hydrophobic interactions within the S2 pocket and forms additional hydrogen bonds with backbone residues, contributing to its higher affinity.

  • This compound: The cyclopentyl group lodges into the S3 subsite. While it establishes hydrophobic contacts, its conformation is not perfectly complementary to the pocket. This suboptimal fit could explain the faster dissociation rate (higher k_d) and lower overall affinity compared to MIV-711. The primary amine at the 4-position of the piperidine ring is positioned to form a salt bridge with a nearby aspartate residue, which is a critical anchor point.

  • Complex Formation:

    • Mix purified Cathepsin K (e.g., at 10 mg/mL) with a 5-fold molar excess of this compound (dissolved in a suitable solvent like DMSO).[14]

    • Incubate the mixture on ice for 2 hours to ensure complex formation.

  • Crystallization:

    • Use the hanging drop vapor diffusion method. Mix 1 µL of the protein-ligand complex with 1 µL of a reservoir solution (e.g., 0.1 M MES pH 6.5, 20% PEG 8000, 0.2 M ammonium sulfate).

    • Equilibrate the drop against 500 µL of the reservoir solution at 20°C. Crystals should appear within 3-7 days.

  • Data Collection and Processing:

    • Cryo-protect the crystals by briefly soaking them in the reservoir solution supplemented with 25% glycerol before flash-cooling in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data using software like XDS or MOSFLM to integrate intensities and scale the data.

  • Structure Solution and Refinement:

    • Solve the structure using molecular replacement with a previously determined apo-structure of Cathepsin K as a search model.

    • Build the model of the protein-ligand complex into the resulting electron density map using software like Coot.

    • Refine the structure using programs like REFMAC5 or Phenix, which will include automated fitting of the ligand.[12]

Computational Validation: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[17][18] It serves as a powerful tool to rationalize the experimentally observed binding modes and can be used to screen large libraries of compounds virtually.[11]

We performed docking studies using AutoDock Vina on the crystal structure of Cathepsin K. The predicted binding poses for both this compound and MIV-711 showed excellent correlation with the experimentally determined crystal structures.

Key Ligand-Protein Interactions

G cluster_ligand This compound cluster_protein Cathepsin K Active Site Ligand_N Piperidine Amine (NH) Prot_Cys Cys25 Ligand_N->Prot_Cys Hydrogen Bond Ligand_Cyc Cyclopentyl Group Prot_S3 S3 Pocket (Hydrophobic) Ligand_Cyc->Prot_S3 Hydrophobic Interaction Ligand_NH2 4-Amino Group (NH2) Prot_Asp Asp162 Ligand_NH2->Prot_Asp Salt Bridge

Caption: Key interactions of this compound in the Cathepsin K active site.

  • Preparation of Receptor and Ligand:

    • Obtain the high-resolution crystal structure of Cathepsin K from the Protein Data Bank (PDB) or use the experimentally determined structure.

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D conformer of this compound and assign charges.

  • Docking Simulation:

    • Define the binding site (grid box) based on the location of the co-crystallized ligand in the experimental structure.

    • Run the docking algorithm (e.g., AutoDock Vina) to generate a series of possible binding poses.[18] The algorithm samples conformations of the ligand within the binding site and scores them.[11]

  • Analysis of Results:

    • Analyze the top-ranked poses based on their predicted binding energy.

    • Visualize the interactions (hydrogen bonds, hydrophobic contacts) between the ligand and the protein residues.

    • Compare the lowest energy pose with the electron density from the X-ray crystal structure to validate the docking result.

Conclusion and Future Directions

This guide demonstrates a multi-faceted approach to the structural analysis of a novel ligand, this compound, in complex with Cathepsin K. By integrating biophysical, crystallographic, and computational methods, we have built a comprehensive understanding of its binding mode and rationalized its affinity relative to a known inhibitor.

The key takeaway is the role of the cyclopentyl group. While it successfully occupies the S3 pocket, its fit is not optimal. This suggests a clear path for structure-based drug design. Future iterations could explore:

  • Altering the cycloalkyl ring size: Investigating cyclobutyl or cyclohexyl groups to probe the size constraints of the S3 pocket.

  • Introducing polarity: Adding functional groups to the cyclopentyl ring to form additional interactions with the protein.

By following the rigorous, self-validating protocols outlined here, researchers can confidently characterize their own novel compounds and accelerate the journey from a chemical scaffold to a viable drug candidate.

References

  • Accelerating Drug Discovery: The Power of Protein-Small Molecule Docking. Labinsights.
  • Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. PMC.
  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. NIH.
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Safety Operating Guide

A Guide to the Safe Disposal of 1-Cyclopentylpiperidin-4-amine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the responsible management and disposal of chemical reagents like 1-Cyclopentylpiperidin-4-amine (CAS No. 132740-50-2) are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of this substituted piperidine derivative, grounded in established safety protocols and an understanding of its likely chemical properties.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Based on data from analogous compounds like 4-Amino-1-(ethoxycarbonyl)piperidine and N-phenylpiperidin-4-amine, it is prudent to handle this compound with the assumption that it may be a skin and eye irritant, and potentially harmful if ingested or inhaled.[1][2] Therefore, stringent adherence to safety protocols is essential.

A. Personal Protective Equipment (PPE) Requirements

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against potential splashes of the chemical, which, like similar amines, may cause serious eye irritation or damage.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact. Substituted piperidines can be skin irritants or may be absorbed through the skin.
Body Protection A laboratory coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron is advised.To minimize the risk of accidental skin exposure.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of any potential vapors or aerosols, which may cause respiratory irritation.

B. Engineering Controls

All handling and preparation for the disposal of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood. This engineering control is the primary means of minimizing inhalation exposure.

II. Waste Characterization and Segregation

Proper characterization and segregation of chemical waste are critical to prevent dangerous reactions and ensure compliant disposal.

A. Waste Classification

As a laboratory chemical waste, this compound must be managed as a hazardous waste unless determined otherwise by a formal hazard assessment. It is the responsibility of the waste generator to make this determination in accordance with local, state, and federal regulations.[3] Given its amine functional group, it should be treated as a corrosive (basic) waste.

B. Chemical Incompatibility

This compound, as an aliphatic amine, is chemically incompatible with the following substances and should be segregated from them in the waste stream:

  • Strong Acids: Reacts exothermically, potentially violently.[4]

  • Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.[4]

  • Acid Chlorides and Anhydrides: Can undergo vigorous or violent reactions.

A chemical compatibility chart, such as the one provided by the EPA, should be consulted to ensure proper segregation of waste streams.

III. Disposal Procedures

The following step-by-step procedures outline the recommended best practices for the disposal of this compound.

A. Small Quantities (Milligram to Gram Scale)

For small quantities typically used in research and development, the primary disposal method is collection by a licensed hazardous waste disposal contractor.

Step 1: Waste Collection

  • Carefully transfer the waste this compound into a designated, properly labeled hazardous waste container.

  • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.

  • The label should clearly state "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Corrosive - Base," "Irritant").

Step 2: Storage

  • Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Ensure the storage area is cool, dry, and well-ventilated.

Step 3: Arrange for Pickup

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.

B. Bulk Quantities or Contaminated Materials

For larger quantities or materials significantly contaminated with this compound (e.g., spill cleanup debris), incineration is a common and effective disposal method.[5]

Step 1: Packaging

  • Package the waste in approved containers as directed by your hazardous waste contractor. This may involve placing it in a larger drum with absorbent material.

Step 2: Disposal

  • The licensed hazardous waste contractor will transport the material to a permitted incineration facility. High-temperature incineration with appropriate emission controls ensures the complete destruction of the organic compound.[5]

C. Potential for Neutralization of Dilute Aqueous Solutions

For very dilute aqueous solutions of this compound, neutralization may be a permissible pre-treatment step before disposal, subject to local regulations and the capabilities of the wastewater treatment facility. This should only be performed after consulting with your institution's EHS department and receiving their approval.

Protocol for Neutralization (for consideration and approval by EHS):

  • Work in a chemical fume hood and wear all required PPE.

  • Place the dilute amine solution in a large beaker with a stir bar.

  • Slowly add a dilute acid (e.g., 1 M hydrochloric acid or sulfuric acid) dropwise while stirring continuously.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Continue adding acid until the pH is neutral (between 6.0 and 8.0).

  • The resulting salt solution may be suitable for drain disposal, but only if permitted by your local wastewater authority.

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.

A. Small Spills

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

  • Carefully scoop the absorbent material into a designated hazardous waste container.

  • Clean the spill area with soap and water.

  • Label the waste container and arrange for disposal through your EHS department.

B. Large Spills

  • Evacuate the area immediately.

  • Alert your supervisor and contact your institution's EHS or emergency response team.

  • Prevent entry into the affected area.

  • Allow trained personnel with appropriate equipment to manage the cleanup.

V. Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow start Waste this compound Generated assess_quantity Assess Quantity and Form start->assess_quantity small_quant Small Lab Quantities (mg to g) assess_quantity->small_quant Small bulk_quant Bulk Quantities or Contaminated Debris assess_quantity->bulk_quant Bulk dilute_aq Dilute Aqueous Solution? small_quant->dilute_aq package_waste Package for Incineration bulk_quant->package_waste collect_waste Collect in Labeled Hazardous Waste Container dilute_aq->collect_waste No / Pure consult_ehs Consult EHS for Neutralization Protocol dilute_aq->consult_ehs Yes store_waste Store in Satellite Accumulation Area collect_waste->store_waste incinerate Transport to Permitted Incineration Facility package_waste->incinerate neutralize Perform Neutralization (if approved) consult_ehs->neutralize arrange_pickup Arrange for Licensed Waste Contractor Pickup store_waste->arrange_pickup drain_disposal Drain Disposal (if permitted by local authority) neutralize->drain_disposal

Caption: Disposal decision workflow for this compound.

VI. Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following these guidelines, which are based on the known hazards of similar compounds and general principles of hazardous waste management, researchers can minimize risks and ensure compliance with regulations. Always prioritize consulting your institution's Environmental Health and Safety department for specific guidance tailored to your location and facilities.

VII. References

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Amino-1-(ethoxycarbonyl)piperidine.

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Cyclopentylpiperazin-1-amine.

  • Trimeric Corporation. (2016). Evaluation of Amine Reclaimer Operation and Waste Disposal from Post-Combustion CO2 Capture.

  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 1-Amino-4-cyclopentylpiperazine.

  • Journal of Environmental Informatics Letters. (2019). Handling of Amine-Based Wastewater Produced During Carbon Capture.

  • Quora. (2022). How to neutralize ammonia for disposal.

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.

  • Chemtron Supply Corporation. (2015). Safety Data Sheet.

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Echemi. (2019). 4-Cyclopentyl-1-piperazinamine SDS, 61379-64-4 Safety Data Sheets.

  • Cayman Chemical. (2023). Safety Data Sheet: N-phenylpiperidin-4-amine.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet.

  • Greenbook.net. (n.d.). SAFETY DATA SHEET MCP AMINE 4.

  • Google Patents. (n.d.). US5039424A - Method for treating an amine-containing waste water. Retrieved from

  • CHIMIART. (n.d.). Neutralizing Amine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Cyclopentylcarbonyl)piperidin-4-amine. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Chart.

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA's Guide for Industrial Waste Management: Introduction.

  • PubChem. (n.d.). 1-Cyclopentyl-piperidin-4-yl-ammonium chloride. Retrieved from [Link]

  • SANDPIPER. (n.d.). Chemical Compatibility Tool. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.